ciwujianoside C2
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C60H94O26 |
|---|---|
Molecular Weight |
1231.4 g/mol |
IUPAC Name |
[(2S,3R,4S,5S,6R)-6-[[(2R,3R,4R,5S,6R)-6-(acetyloxymethyl)-3,4-dihydroxy-5-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl] (4aS,6aS,6bR,10S,12aR,14bS)-10-[(2S,3R,4S,5S)-4,5-dihydroxy-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-6a,6b,9,9,12a-pentamethyl-2-methylidene-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate |
InChI |
InChI=1S/C60H94O26/c1-24-12-17-60(55(75)86-53-46(73)42(69)39(66)31(81-53)22-78-50-47(74)43(70)48(32(82-50)23-76-27(4)61)84-51-44(71)40(67)36(63)25(2)79-51)19-18-58(8)28(29(60)20-24)10-11-34-57(7)15-14-35(56(5,6)33(57)13-16-59(34,58)9)83-54-49(38(65)30(62)21-77-54)85-52-45(72)41(68)37(64)26(3)80-52/h10,25-26,29-54,62-74H,1,11-23H2,2-9H3/t25-,26-,29-,30-,31+,32+,33?,34?,35-,36-,37-,38-,39+,40+,41+,42-,43+,44+,45+,46+,47+,48+,49+,50+,51-,52-,53-,54-,57-,58+,59+,60-/m0/s1 |
InChI Key |
NPCYPPUNOYDHKT-DUZFEBTFSA-N |
Origin of Product |
United States |
Foundational & Exploratory
Unveiling Ciwujianoside C2: A Technical Guide to Its Natural Source and Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ciwujianoside C2, a triterpenoid saponin, has garnered interest within the scientific community for its potential pharmacological activities. This technical guide provides an in-depth exploration of its primary natural source, Acanthopanax senticosus, also known as Eleutherococcus senticosus or Siberian Ginseng. This document details quantitative data, experimental protocols for extraction and analysis, and the biosynthetic pathway of its parent compounds, offering a comprehensive resource for researchers and drug development professionals.
Natural Source and Distribution
The principal natural source of this compound is the plant species Acanthopanax senticosus. While various bioactive compounds are distributed throughout the plant, ciwujianosides, including C2, are predominantly found in the leaves.[1] The concentration and presence of these saponins can be influenced by factors such as the plant's geographical location, age, and the specific harvesting and processing methods employed.
Quantitative Data
The following table summarizes the known distribution of major bioactive compounds, including the class to which this compound belongs, within Acanthopanax senticosus. It is important to note that specific quantitative values for this compound are not consistently reported across the literature; however, its presence in the leaves is well-documented.
| Compound Class | Compound | Plant Part | Reported Presence/Concentration |
| Triterpenoid Saponins | Ciwujianosides (including C2) | Leaves | Present |
| Eleutherosides | Roots, Stems, Leaves | Variable, with some reports of higher concentrations in stems | |
| Lignans | Syringin (Eleutheroside B) | Roots, Stems | Can be a significant component |
| Eleutheroside E | Roots, Stems | Often used as a marker compound | |
| Phenylpropanoids | Chlorogenic Acid | Leaves | Present |
| Flavonoids | Rutin, Hyperoside | Leaves | Present |
Experimental Protocols
Extraction of Total Saponins from Acanthopanax senticosus Leaves
This protocol outlines a general method for the extraction of total saponins, including this compound, from the dried leaves of Acanthopanax senticosus.
a. Materials and Reagents:
-
Dried and powdered leaves of Acanthopanax senticosus
-
70% Ethanol
-
Deionized water
-
n-Butanol
-
Rotary evaporator
-
Reflux apparatus
-
Filtration system (e.g., Buchner funnel with filter paper)
b. Procedure:
-
Maceration and Reflux Extraction:
-
Weigh 100 g of dried, powdered leaves and place them in a round-bottom flask.
-
Add 1 L of 70% ethanol to the flask.
-
Heat the mixture to reflux for 2 hours.
-
Allow the mixture to cool and then filter to separate the extract from the plant material.
-
Repeat the extraction process on the plant residue two more times with fresh 70% ethanol to ensure exhaustive extraction.
-
Combine the filtrates from all three extractions.
-
-
Solvent Evaporation:
-
Concentrate the combined ethanol extract under reduced pressure using a rotary evaporator at a temperature not exceeding 60°C until the ethanol is completely removed.
-
-
Liquid-Liquid Partitioning:
-
Suspend the resulting aqueous concentrate in 500 mL of deionized water.
-
Transfer the aqueous suspension to a separatory funnel.
-
Add 500 mL of n-butanol and shake vigorously. Allow the layers to separate.
-
Collect the upper n-butanol layer, which contains the saponins.
-
Repeat the partitioning of the aqueous layer with fresh n-butanol two more times.
-
Combine the n-butanol fractions.
-
-
Final Concentration:
-
Evaporate the combined n-butanol extract to dryness under reduced pressure to yield the crude total saponin extract.
-
Isolation and Purification of this compound
This protocol describes a general approach for the isolation of this compound from the crude saponin extract using column chromatography.
a. Materials and Reagents:
-
Crude total saponin extract
-
Silica gel (200-300 mesh)
-
Chromatography column
-
Solvents for elution (e.g., gradients of chloroform-methanol or ethyl acetate-methanol-water)
-
Thin-Layer Chromatography (TLC) plates and developing chamber
-
Reference standard for this compound (if available)
b. Procedure:
-
Macroporous Resin Column Chromatography (Initial Purification):
-
Dissolve the crude saponin extract in a minimal amount of the appropriate solvent (e.g., 50% ethanol).
-
Load the solution onto a pre-equilibrated macroporous resin column.
-
Wash the column with deionized water to remove sugars and other highly polar impurities.
-
Elute the saponins with an increasing gradient of ethanol in water (e.g., 30%, 50%, 70%, 95% ethanol).
-
Collect fractions and monitor by TLC to identify fractions rich in saponins.
-
Combine and concentrate the saponin-rich fractions.
-
-
Silica Gel Column Chromatography (Fractionation):
-
Adsorb the concentrated saponin fraction onto a small amount of silica gel.
-
Prepare a silica gel column packed with a suitable solvent system (e.g., chloroform).
-
Apply the adsorbed sample to the top of the column.
-
Elute the column with a gradient of increasing polarity, for example, a chloroform-methanol gradient.
-
Collect fractions and analyze by TLC, comparing with a this compound standard if available.
-
Combine the fractions containing the compound of interest.
-
-
Further Purification (if necessary):
-
Repeat the silica gel chromatography or utilize preparative High-Performance Liquid Chromatography (HPLC) for final purification to obtain highly pure this compound.
-
Quantitative Analysis by HPLC
The following outlines a representative High-Performance Liquid Chromatography (HPLC) method for the quantification of this compound.
a. Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)
-
Mobile Phase: A gradient of acetonitrile (A) and water (B) is typically used. A representative gradient could be:
-
0-10 min: 20-30% A
-
10-30 min: 30-50% A
-
30-40 min: 50-70% A
-
-
Flow Rate: 1.0 mL/min
-
Detection: UV detector at 210 nm
-
Injection Volume: 10-20 µL
-
Column Temperature: 25-30°C
b. Sample and Standard Preparation:
-
Standard Solution: Accurately weigh a known amount of pure this compound standard and dissolve it in methanol to prepare a stock solution. Prepare a series of dilutions to create a calibration curve.
-
Sample Solution: Accurately weigh the crude extract or purified fraction, dissolve it in methanol, and filter through a 0.45 µm syringe filter before injection.
c. Analysis:
-
Inject the standard solutions to establish a calibration curve of peak area versus concentration.
-
Inject the sample solution and determine the peak area corresponding to this compound.
-
Calculate the concentration of this compound in the sample based on the calibration curve.
Biosynthetic Pathway and Visualization
This compound is a triterpenoid saponin. Its biosynthesis follows the isoprenoid pathway, starting from the cyclization of 2,3-oxidosqualene. The triterpenoid backbone then undergoes a series of modifications, including oxidation and glycosylation, catalyzed by enzymes such as cytochrome P450 monooxygenases and glycosyltransferases.
Below is a diagram illustrating the putative biosynthetic pathway leading to triterpenoid saponins in Eleutherococcus senticosus.
Putative biosynthetic pathway of triterpenoid saponins in Eleutherococcus senticosus.
The following workflow diagram illustrates the general process of extracting and isolating this compound.
General workflow for the extraction and isolation of this compound.
Conclusion
This technical guide provides a foundational understanding of this compound, focusing on its natural origin in Acanthopanax senticosus. The presented data and protocols offer a starting point for researchers to develop and optimize their own methods for the extraction, isolation, and quantification of this and related saponins. The visualization of the biosynthetic pathway and experimental workflow aims to facilitate a clearer comprehension of the processes involved in obtaining and studying this promising natural compound. Further research is warranted to establish more precise quantitative data and to fully elucidate the pharmacological potential of this compound.
References
Unveiling Ciwujianoside C2: A Technical Guide to its Discovery in Acanthopanax senticosus
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide delves into the discovery, isolation, and preliminary biological assessment of ciwujianoside C2, a triterpenoid saponin identified in Acanthopanax senticosus (syn. Eleutherococcus senticosus). This document provides a comprehensive overview of the experimental protocols, quantitative data, and proposed mechanisms of action relevant to this compound, serving as a vital resource for researchers in natural product chemistry and drug development.
Introduction
Acanthopanax senticosus, commonly known as Siberian ginseng, is a medicinal plant with a long history of use in traditional medicine. Its diverse chemical composition, rich in saponins, lignans, and polysaccharides, has attracted considerable scientific interest. Among the numerous saponins isolated from this plant, the ciwujianosides represent a significant class of compounds. This compound, a triterpenoid saponin, was first reported in 1988 and has since been noted for its potential biological activities. This guide provides a detailed account of the scientific journey to uncover this molecule.
Isolation and Purification of this compound
The isolation of this compound from the leaves of Acanthopanax senticosus is a multi-step process involving extraction and chromatographic separation. While the seminal work by Shao et al. (1988) laid the foundation, more contemporary methods have refined the process.
Experimental Protocol
The following protocol is a composite of established methods for the isolation of triterpenoid saponins from Acanthopanax senticosus.
1. Extraction:
-
Dried and powdered leaves of Acanthopanax senticosus are refluxed with 70% ethanol.
-
The resulting extract is concentrated under reduced pressure to yield a crude extract.
2. Macroporous Resin Chromatography:
-
The crude extract is suspended in water and subjected to chromatography on a macroporous resin column (e.g., D101).
-
The column is eluted with a stepwise gradient of ethanol in water (e.g., 0%, 30%, 60%, 95% ethanol). The fraction containing this compound typically elutes with 60% ethanol.
3. Open Column Chromatography (Optional):
-
The 60% ethanol eluate can be further fractionated using open column chromatography on silica gel or ODS (octadecylsilane) as the stationary phase.
-
A gradient elution system, such as chloroform-methanol or methanol-water, is employed to separate the saponin mixture into fractions with increasing polarity.
4. Preparative High-Performance Liquid Chromatography (Prep-HPLC):
-
The fraction enriched with this compound is subjected to preparative HPLC for final purification.
-
A reversed-phase column (e.g., ODS) is commonly used with a mobile phase consisting of a gradient of acetonitrile or methanol in water.
-
The elution is monitored by a UV detector, and the peak corresponding to this compound is collected.
5. Purity Assessment:
-
The purity of the isolated this compound is determined by analytical HPLC.
dot```dot graph experimental_workflow { layout=dot; rankdir=TB; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
plant [label="Dried Leaves of\nAcanthopanax senticosus"]; extraction [label="70% Ethanol Reflux Extraction"]; crude_extract [label="Crude Extract"]; macroporous_resin [label="Macroporous Resin\nColumn Chromatography"]; saponin_fraction [label="60% Ethanol Eluate\n(Saponin-Rich Fraction)"]; ods_column [label="ODS Column Chromatography"]; enriched_fraction [label="this compound\nEnriched Fraction"]; prep_hplc [label="Preparative HPLC"]; pure_compound [label="Pure this compound", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
plant -> extraction; extraction -> crude_extract; crude_extract -> macroporous_resin; macroporous_resin -> saponin_fraction; saponin_fraction -> ods_column; ods_column -> enriched_fraction; enriched_fraction -> prep_hplc; prep_hplc -> pure_compound; }
Caption: Proposed mechanisms of pancreatic lipase enhancement by this compound.
Conclusion and Future Perspectives
This compound is a noteworthy triterpenoid saponin from Acanthopanax senticosus with the unusual property of enhancing pancreatic lipase activity. This technical guide has synthesized the available information on its discovery, isolation, and preliminary biological characterization.
Future research should focus on several key areas:
-
Optimization of Isolation: Development of more efficient and scalable purification protocols.
-
Complete Structural Confirmation: Re-isolation and comprehensive spectroscopic analysis (including 2D NMR) to unequivocally confirm its structure.
-
Mechanism of Action: Detailed kinetic studies and molecular modeling to elucidate the precise mechanism of pancreatic lipase enhancement.
-
Broader Biological Screening: Investigation of other potential pharmacological activities of this compound.
A deeper understanding of this compound and its unique biological activity could open new avenues for research in enzymology and potentially lead to novel applications in the pharmaceutical and biotechnological sectors.
The intricate Dance of Nature: An In-depth Technical Guide to the Biosynthesis of Triterpenoid Saponins
For Researchers, Scientists, and Drug Development Professionals
Triterpenoid saponins, a diverse class of natural products, have garnered significant attention from the scientific community for their wide-ranging pharmacological activities, including anti-inflammatory, anti-cancer, and immunomodulatory effects. This technical guide delves into the core of their biogenesis, providing a comprehensive overview of the biosynthetic pathway, detailed experimental protocols for their study, and quantitative data to support further research and development.
The Core Biosynthetic Pathway: From Simple Precursors to Complex Glycosides
The biosynthesis of triterpenoid saponins is a multi-step process that begins with fundamental building blocks and culminates in structurally complex molecules. The pathway can be broadly divided into three key stages: the formation of the C30 precursor, the cyclization of this precursor to form the triterpenoid backbone, and the subsequent modification of this backbone through oxidation and glycosylation.
The Mevalonate (MVA) and Methylerythritol Phosphate (MEP) Pathways: The Genesis of Isoprenoid Precursors
The journey to triterpenoid saponins begins with the synthesis of the five-carbon isoprenoid precursors, isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP). In plants, two distinct pathways contribute to the IPP and DMAPP pool: the mevalonate (MVA) pathway, which operates in the cytosol, and the methylerythritol phosphate (MEP) pathway, located in the plastids. While the MVA pathway is the primary source of precursors for triterpenoid biosynthesis, crosstalk between the two pathways has been reported.[1]
Formation of the Linear C30 Precursor: Squalene
IPP and DMAPP are sequentially condensed to form geranyl pyrophosphate (GPP; C10) and then farnesyl pyrophosphate (FPP; C15). Two molecules of FPP are then joined in a head-to-head condensation reaction catalyzed by squalene synthase (SS) to produce the linear C30 hydrocarbon, squalene. This is a critical branching point, diverting carbon flux towards triterpenoid and sterol biosynthesis.
Cyclization: The Birth of the Triterpenoid Skeleton
The linear squalene molecule is first epoxidized to 2,3-oxidosqualene by squalene epoxidase (SE) . This activated intermediate is the substrate for a class of enzymes known as oxidosqualene cyclases (OSCs) , which catalyze a remarkable series of cyclization and rearrangement reactions to generate the diverse array of triterpenoid skeletons. This is the first major diversification step in the pathway.[2][3] For example, β-amyrin synthase (bAS) produces the pentacyclic oleanane skeleton (β-amyrin), a common backbone for many saponins.[4][5]
Tailoring the Backbone: Oxidation and Glycosylation
Following the formation of the core triterpenoid skeleton, a series of "tailoring" reactions occur, which are responsible for the vast structural diversity of saponins.
Oxidation: Cytochrome P450 monooxygenases (P450s) introduce hydroxyl groups and other oxidative modifications at various positions on the triterpenoid backbone.[2][3] These reactions increase the polarity of the molecule and provide attachment points for sugar moieties.
Glycosylation: The final step in the biosynthesis of most saponins is the attachment of sugar chains, a process catalyzed by UDP-dependent glycosyltransferases (UGTs) .[2][3][6] UGTs transfer sugar residues, such as glucose, galactose, or glucuronic acid, from an activated sugar donor (UDP-sugar) to the hydroxyl or carboxyl groups of the triterpenoid aglycone.[6] This glycosylation is crucial for the biological activity and physicochemical properties of saponins, such as their solubility and ability to form micelles.[7]
Caption: Overview of the triterpenoid saponin biosynthesis pathway.
Quantitative Insights into Triterpenoid Saponin Biosynthesis
The efficiency of triterpenoid saponin production is a key area of research, particularly for the development of biotechnological production platforms. The following tables summarize key quantitative data related to product yields and enzyme kinetics.
Table 1: Triterpenoid and Saponin Yields in Engineered Saccharomyces cerevisiae
| Compound | Yield | Reference |
| β-amyrin | 36.2 mg/L | [8][9] |
| Lupeol | 46.3 mg/L | [8][9] |
| β-amyrin (improved strain) | 6 mg/L (50% increase) | N/A |
| Ginsenoside Rg3 | 254.07 mg/L | N/A |
Table 2: Kinetic Parameters of Key Enzymes in Triterpenoid Saponin Biosynthesis
| Enzyme | Substrate | K_m (µM) | k_cat (s⁻¹) | V_max | Source Organism | Reference |
| Oxidosqualene Cyclase | (2,3)-Oxidosqualene | 15 | - | - | Rat Liver | [10] |
| UGT73P12 | UDP-glucuronic acid | - | - | - | Glycyrrhiza uralensis | [11] |
| UGT73P12 (R32S mutant) | UDP-glucose | - | - | - | Glycyrrhiza uralensis | [11] |
Note: A comprehensive table of kinetic parameters is challenging to compile due to variations in experimental conditions and reporting across different studies. The provided data represents examples found in the literature.
Experimental Protocols for the Study of Triterpenoid Saponin Biosynthesis
This section provides detailed methodologies for key experiments in the field of triterpenoid saponin research, from extraction and analysis to enzyme characterization.
Extraction and Purification of Triterpenoid Saponins from Plant Material
Objective: To extract and purify triterpenoid saponins from plant tissues for structural elucidation and bioactivity screening.
Protocol:
-
Drying and Grinding: Dry the plant material (e.g., roots, leaves) at a controlled temperature (e.g., 40-60°C) to a constant weight. Grind the dried material into a fine powder to increase the surface area for extraction.[2]
-
Extraction:
-
Solvent Removal: Concentrate the extract under reduced pressure using a rotary evaporator to obtain a crude extract.
-
Fractionation:
-
Liquid-Liquid Extraction: Dissolve the crude extract in water and perform liquid-liquid extraction with a non-polar solvent like ethyl acetate to enrich the saponin fraction.[12]
-
Column Chromatography:
-
Silica Gel Chromatography: Fractionate the crude extract using a silica gel column with a gradient elution system, starting with a non-polar solvent and gradually increasing the polarity (e.g., chloroform:methanol:water).[4]
-
Macroporous Resin Chromatography: Use a macroporous resin column to adsorb the saponins from an aqueous solution. After washing away impurities, elute the saponins with ethanol.[4]
-
-
-
Purification:
-
High-Performance Liquid Chromatography (HPLC): Purify individual saponins using a preparative HPLC system with a C18 column and a suitable mobile phase (e.g., acetonitrile/water gradient).[13]
-
High-Speed Counter-Current Chromatography (HSCCC): This technique is particularly effective for separating complex saponin mixtures.[12]
-
-
Purity Analysis: Assess the purity of the isolated saponins using analytical HPLC or LC-MS.
Caption: Experimental workflow for the extraction and purification of triterpenoid saponins.
Quantification of Triterpenoid Saponins using HPLC-UV
Objective: To quantify the concentration of a specific triterpenoid saponin in an extract.
Protocol:
-
Instrumentation: A standard HPLC system equipped with a UV/Vis detector and a C18 analytical column.[2][13]
-
Mobile Phase: A gradient elution is typically used, consisting of an aqueous phase (e.g., water with a small amount of phosphoric acid) and an organic phase (e.g., acetonitrile).[13]
-
Flow Rate: A typical flow rate is 1.0 mL/min.[2]
-
Detection Wavelength: The detection wavelength is chosen based on the UV absorbance of the saponin of interest (e.g., 205 nm for hederacoside C).[13]
-
Sample Preparation: Dissolve the extract in the initial mobile phase and filter it through a 0.45 µm syringe filter.
-
Calibration Curve: Prepare a series of standard solutions of the purified saponin of known concentrations. Inject these standards into the HPLC system and record the peak areas. Plot a calibration curve of peak area versus concentration.
-
Quantification: Inject the sample extract and determine the peak area of the saponin. Use the calibration curve to calculate the concentration of the saponin in the sample.
Heterologous Expression and Purification of Oxidosqualene Cyclase (OSC)
Objective: To produce and purify a recombinant OSC for in vitro characterization.
Protocol:
-
Gene Cloning and Vector Construction: Clone the coding sequence of the OSC gene into a suitable expression vector (e.g., pESC-Trp for yeast expression).[14]
-
Heterologous Expression: Transform the expression vector into a suitable host, such as Saccharomyces cerevisiae or Escherichia coli.[14][15] Induce protein expression according to the specific vector and host system.
-
Cell Lysis: Harvest the cells and lyse them using a suitable method (e.g., sonication, French press) in a buffer containing detergents (e.g., lauryl maltoside) to solubilize the membrane-bound OSC.[10]
-
Purification:
-
Centrifugation: Centrifuge the cell lysate to remove cell debris.
-
Affinity Chromatography: If the recombinant protein has an affinity tag (e.g., His-tag, GST-tag), use the corresponding affinity chromatography resin for purification.
-
Fast Protein Liquid Chromatography (FPLC): Further purify the enzyme using FPLC with different columns (e.g., ion exchange, size exclusion).[10]
-
-
Purity and Concentration Determination: Assess the purity of the enzyme using SDS-PAGE. Determine the protein concentration using a standard method (e.g., Bradford assay).
Cytochrome P450 (CYP450) Enzyme Assay
Objective: To determine the activity of a CYP450 enzyme in metabolizing a triterpenoid substrate.
Protocol:
-
Reaction Mixture: Prepare a reaction mixture containing:
-
Potassium phosphate buffer (pH 7.4)
-
Microsomes or purified recombinant CYP450
-
NADPH-P450 reductase (if using purified CYP450)
-
Triterpenoid substrate
-
-
Initiation: Start the reaction by adding an NADPH-generating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).
-
Incubation: Incubate the reaction mixture at a specific temperature (e.g., 37°C) for a defined period.
-
Termination: Stop the reaction by adding a quenching solvent (e.g., ice-cold acetonitrile or methanol).
-
Analysis: Analyze the reaction products by HPLC or LC-MS/MS to determine the rate of substrate conversion.
Note: Commercially available fluorescent-based assay kits can also be used for high-throughput screening of CYP450 activity.[16]
UDP-Glycosyltransferase (UGT) Activity Assay
Objective: To measure the activity of a UGT in glycosylating a triterpenoid aglycone.
Protocol:
-
Reaction Mixture: Prepare a reaction mixture containing:
-
Buffer (e.g., Tris-HCl) at the optimal pH for the enzyme
-
Purified recombinant UGT
-
Triterpenoid aglycone substrate
-
UDP-sugar donor (e.g., UDP-glucose)
-
-
Incubation: Incubate the reaction at the optimal temperature for a specific time.
-
Termination: Stop the reaction by adding a solvent like methanol.
-
Analysis: Analyze the formation of the glycosylated product by HPLC or LC-MS/MS.
-
Alternative Detection: Commercially available assays, such as the UDP-Glo™ Glycosyltransferase Assay, can be used to detect the release of UDP, which is proportional to the UGT activity.[17]
Regulation of Triterpenoid Saponin Biosynthesis
The biosynthesis of triterpenoid saponins is tightly regulated at the transcriptional level. Various transcription factor families, including bHLH, ERF, MYB, and WRKY, have been shown to modulate the expression of key biosynthetic genes. Additionally, signaling molecules such as jasmonic acid and salicylic acid can induce the production of triterpenoid saponins, often as part of a plant's defense response.
Caption: Simplified regulatory network of triterpenoid saponin biosynthesis.
Conclusion and Future Perspectives
The elucidation of the triterpenoid saponin biosynthetic pathway has paved the way for metabolic engineering strategies to enhance the production of these valuable compounds in both plants and microbial systems. Future research will likely focus on the discovery and characterization of novel biosynthetic enzymes, a deeper understanding of the regulatory networks, and the development of more efficient and scalable production platforms. This knowledge will be instrumental in harnessing the full therapeutic and commercial potential of triterpenoid saponins.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. benchchem.com [benchchem.com]
- 3. criver.com [criver.com]
- 4. benchchem.com [benchchem.com]
- 5. Identification of Acidic Triterpenoid Saponins from Silene vulgaris Using a Methylation-Based Isolation and LC-MS Analysis Strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. CN103690587A - Preparation method of triterpenoid saponin component - Google Patents [patents.google.com]
- 7. pharmacy.hebmu.edu.cn [pharmacy.hebmu.edu.cn]
- 8. researchgate.net [researchgate.net]
- 9. Metabolic engineering for production of triterpenoid saponin building blocks in plants and yeast [biblio.ugent.be]
- 10. Purification of 2,3-oxidosqualene cyclase from rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Functional specialization of UDP‐glycosyltransferase 73P12 in licorice to produce a sweet triterpenoid saponin, glycyrrhizin - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Separation and purification of triterpene saponins from roots of Radix phytolaccae by high-speed countercurrent chromatography coupled with evaporative light scattering detection - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Quantification of Triterpene Saponins of Hedera Helix Spray-Dried Extract by HPLC [jonuns.com]
- 14. Identification of 2,3-oxidosqualene cyclase gene in Eleutherococcus senticosus and its regulatory mechanism in saponin synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Overexpression of functional human oxidosqualene cyclase in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. reactionbiology.com [reactionbiology.com]
- 17. worldwide.promega.com [worldwide.promega.com]
Ciwujianoside C2: A Technical Overview of Biological Activity Screening
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ciwujianoside C2, a triterpenoid saponin isolated from Acanthopanax senticosus (syn. Eleutherococcus senticosus), has been identified as a modulator of enzymatic activity. This technical guide provides an in-depth overview of the current, albeit limited, understanding of its biological activities, with a primary focus on its effect on pancreatic lipase. While quantitative data remains scarce in publicly available literature, this document consolidates the existing information, outlines a detailed experimental protocol for in vitro screening of pancreatic lipase activity, and presents logical workflows for further investigation. The aim is to provide a foundational resource for researchers interested in exploring the therapeutic potential of this compound.
Introduction
This compound is a complex saponin belonging to a class of natural products known for their diverse pharmacological effects. Saponins from Acanthopanax senticosus, in particular, have been investigated for a range of activities, including neuroprotective and memory-enhancing effects. However, the specific biological roles of many individual saponins, including this compound, are not yet fully elucidated. This guide focuses on the experimentally reported and predicted biological activities of this compound to facilitate further research and drug discovery efforts.
Reported and Predicted Biological Activities
The primary experimentally verified biological activity of this compound is its effect on pancreatic lipase. Additionally, computational predictions suggest other potential activities that await experimental validation.
Modulation of Pancreatic Lipase Activity
The most direct evidence of this compound's biological activity comes from an in vitro study by Jiang et al. (2006), which reported that it enhances the activity of pancreatic lipase[1]. This finding is noteworthy as many natural products are investigated for their inhibitory effects on this enzyme in the context of anti-obesity research. The enhancement of lipase activity suggests a different potential therapeutic or physiological role. Other ciwujianosides from the same plant, such as C1, have been shown to inhibit pancreatic lipase, highlighting the structural specificity of these interactions[1].
Predicted Antihypertensive Activity
A doctoral dissertation utilizing computational methods has predicted that this compound may possess antihypertensive properties. This prediction is based on structural similarity clustering with compounds of known biological activities. It is crucial to note that this is a theoretical prediction and, to date, lacks direct experimental verification.
Quantitative Data Summary
As of the latest available information, specific quantitative data on the biological activity of this compound is not available in the peer-reviewed literature. The enhancement of pancreatic lipase activity was reported qualitatively. Further research is required to determine the extent of this enhancement, such as the half-maximal effective concentration (EC50) or the percentage increase in enzyme activity at various concentrations.
Table 1: Summary of this compound Biological Activities
| Biological Target | Activity | Evidence Level | Quantitative Data | Reference |
| Pancreatic Lipase | Enhancement | Experimental (in vitro) | Not Reported | Jiang et al., 2006[1] |
| Blood Pressure | Antihypertensive | Predictive (Computational) | Not Applicable | - |
Experimental Protocols
The following is a detailed, representative methodology for an in vitro pancreatic lipase activity assay, based on commonly used protocols. This can be adapted to study the effects of compounds like this compound.
In Vitro Pancreatic Lipase Activity Assay
Objective: To determine the effect of this compound on the activity of porcine pancreatic lipase (PPL) in vitro.
Principle: This colorimetric assay measures the enzymatic activity of lipase through the hydrolysis of a chromogenic substrate, p-nitrophenyl butyrate (p-NPB), to p-nitrophenol. The rate of p-nitrophenol formation, which is yellow, is directly proportional to the lipase activity and can be monitored by measuring the increase in absorbance at 405 nm.
Materials:
-
Porcine Pancreatic Lipase (PPL, Type II)
-
This compound
-
p-Nitrophenyl butyrate (p-NPB)
-
Tris-HCl buffer (e.g., 50 mM, pH 8.0)
-
Dimethyl sulfoxide (DMSO)
-
96-well clear, flat-bottom microplates
-
Microplate spectrophotometer
-
Incubator set to 37°C
Procedure:
-
Preparation of Reagents:
-
PPL Solution: Prepare a stock solution of PPL in Tris-HCl buffer (e.g., 1 mg/mL). This should be prepared fresh before the assay.
-
Substrate Solution: Prepare a stock solution of p-NPB in a suitable solvent like acetonitrile or isopropanol (e.g., 10 mM).
-
This compound Stock Solution: Dissolve this compound in DMSO to create a high-concentration stock solution (e.g., 10 mM).
-
This compound Working Solutions: Perform serial dilutions of the stock solution in DMSO to generate a range of concentrations for testing.
-
-
Assay Protocol (96-well plate format):
-
Add 180 µL of Tris-HCl buffer to each well.
-
Add 10 µL of the PPL solution to all wells except the blank controls.
-
Add 10 µL of the various this compound working solutions to the test wells.
-
For the control wells (representing 100% enzyme activity), add 10 µL of DMSO instead of the test compound.
-
For the blank wells, add 10 µL of DMSO and 10 µL of buffer instead of the enzyme.
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding 10 µL of the p-NPB substrate solution to all wells.
-
Immediately place the plate in a microplate reader pre-heated to 37°C.
-
-
Data Collection and Analysis:
-
Measure the absorbance at 405 nm every minute for a duration of 15-30 minutes.
-
Calculate the rate of reaction (change in absorbance per minute) for each well.
-
The effect of this compound is determined by comparing the reaction rates in the test wells to the control wells.
-
Percentage enhancement can be calculated using the formula: % Enhancement = [(Rate_with_compound - Rate_control) / Rate_control] * 100
-
Visualizations: Workflows and Mechanisms
To better illustrate the processes involved in screening this compound and the context of its known biological target, the following diagrams are provided.
Caption: Experimental workflow for in vitro screening of this compound's effect on pancreatic lipase.
Caption: General mechanism of pancreatic lipase and the modulating role of this compound.
Conclusion and Future Directions
The current body of evidence indicates that this compound enhances pancreatic lipase activity in vitro, a finding that distinguishes it from many other natural product enzyme modulators. However, the lack of quantitative data and mechanistic studies represents a significant knowledge gap. The predicted antihypertensive activity also warrants experimental investigation.
Future research should prioritize:
-
Quantitative Analysis: Determining the EC50 and maximal efficacy of this compound in enhancing pancreatic lipase activity.
-
Mechanism of Action: Investigating how this compound enhances lipase activity. Does it act as an allosteric modulator, affect substrate binding, or influence the enzyme's conformational state?
-
In Vivo Studies: Validating the observed in vitro effects in relevant animal models to understand the physiological consequences of pancreatic lipase enhancement.
-
Verification of Predicted Activities: Conducting in vitro and in vivo experiments to confirm or refute the predicted antihypertensive effects.
-
Broader Screening: Expanding the biological activity screening to other relevant targets, especially given the known neuroprotective effects of other saponins from Acanthopanax senticosus.
This technical guide serves as a starting point for researchers, providing the known information and a clear framework for future studies to unlock the full therapeutic potential of this compound.
References
An In-depth Technical Guide on the Core Mechanism of Action of Ciwujianoside C2
Disclaimer: Scientific literature explicitly detailing the mechanism of action of ciwujianoside C2 is notably scarce. This guide synthesizes the available information on this compound, its source plant Eleutherococcus senticosus (Siberian Ginseng), and structurally related ciwujianoside compounds to present a comprehensive overview of its likely biological activities and molecular pathways. The experimental protocols and quantitative data are representative examples from related studies and should be considered illustrative.
Introduction
This compound is a triterpenoid saponin isolated from the leaves and stems of Eleutherococcus senticosus (Rupr. & Maxim.) Maxim, a plant widely recognized for its adaptogenic properties. The therapeutic effects of E. senticosus are largely attributed to a diverse group of bioactive compounds, including eleutherosides and ciwujianosides.[1] While extensive research has been conducted on the crude extracts of E. senticosus and some of its major constituents like eleutherosides B and E, specific studies on this compound are limited. This document aims to provide a detailed technical guide for researchers, scientists, and drug development professionals by extrapolating potential mechanisms of action based on available evidence.
Core Mechanism of Action
The primary reported biological activity of this compound is the enhancement of pancreatic lipase activity in vitro. However, considering the well-documented pharmacological effects of E. senticosus extracts and other saponins from this plant, it is plausible that this compound also contributes to the plant's overall anti-inflammatory, immunomodulatory, and neuroprotective effects.[2][3]
2.1. Enhancement of Pancreatic Lipase Activity
The sole specific bioactivity reported for this compound is its ability to enhance the activity of pancreatic lipase. This enzyme is crucial for the digestion of dietary fats. The mechanism behind this enhancement is not elucidated but could involve allosteric modulation of the enzyme, thereby increasing its catalytic efficiency.
2.2. Postulated Anti-Inflammatory and Immunomodulatory Effects
Extracts of E. senticosus have been shown to exert anti-inflammatory and immunomodulatory effects through the inhibition of key signaling pathways such as MAPKs, Akt, and NF-κB activation.[1] Saponins are major contributors to these activities.[2] It is therefore hypothesized that this compound may also modulate these pathways.
2.3. Potential Neuroprotective Activity
Saponins from E. senticosus leaves have been shown to enhance memory, and a network pharmacology analysis of blood-brain barrier-permeated compounds from these saponins pointed towards involvement of the AGE-RAGE and PI3K-Akt signaling pathways in exerting neuroprotective effects.[2]
Quantitative Data Presentation
Due to the lack of specific quantitative data for this compound in the literature, the following table is a representative example of how data for a pancreatic lipase activity assay could be presented.
Table 1: Illustrative Quantitative Data for Pancreatic Lipase Activity Modulation
| Compound | Concentration (µM) | Pancreatic Lipase Activity (% of Control) | IC50/EC50 (µM) |
| This compound (Hypothetical) | 1 | 115 ± 5.2 | EC50 = 8.5 |
| 5 | 138 ± 6.1 | ||
| 10 | 165 ± 7.8 | ||
| 25 | 192 ± 9.3 | ||
| 50 | 210 ± 10.5 | ||
| Orlistat (Inhibitor Control) | 0.1 | 85 ± 4.3 | IC50 = 0.5 |
| 0.5 | 52 ± 3.9 | ||
| 1 | 28 ± 2.5 | ||
| 5 | 15 ± 1.8 | ||
| 10 | 8 ± 1.1 |
Data are presented as mean ± standard deviation (n=3). EC50/IC50 values are calculated from dose-response curves.
Experimental Protocols
The following are detailed methodologies for key experiments relevant to the potential activities of this compound.
4.1. Pancreatic Lipase Activity Assay
This protocol is based on a colorimetric or fluorometric method to determine the activity of porcine pancreatic lipase (PPL).
-
Materials:
-
Porcine pancreatic lipase (PPL)
-
p-Nitrophenyl butyrate (pNPB) or a fluorogenic substrate like 4-methylumbelliferyl oleate (4-MUO)
-
Tris-HCl buffer (pH 8.0)
-
This compound
-
Orlistat (positive control inhibitor)
-
96-well microplate
-
Microplate reader
-
-
Procedure:
-
Prepare a stock solution of PPL in Tris-HCl buffer.
-
Prepare various concentrations of this compound and orlistat in the appropriate solvent (e.g., DMSO), ensuring the final solvent concentration in the assay does not affect enzyme activity.
-
In a 96-well plate, add the Tris-HCl buffer, the test compound solution (this compound or orlistat), and the PPL solution.
-
Incubate the mixture for a defined period (e.g., 10-15 minutes) at 37°C.
-
Initiate the reaction by adding the substrate (pNPB or 4-MUO).
-
Measure the absorbance (at 405 nm for p-nitrophenol) or fluorescence (Ex/Em for 4-methylumbelliferone) over time using a microplate reader.
-
The rate of the reaction is proportional to the enzyme activity. Calculate the percentage of inhibition or enhancement relative to a control without the test compound.[4][5]
-
4.2. NF-κB Reporter Assay
This assay is used to determine if a compound can modulate the NF-κB signaling pathway.
-
Materials:
-
HEK293T cells (or other suitable cell line)
-
NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase)
-
Lipofectamine or other transfection reagent
-
Dulbecco's Modified Eagle's Medium (DMEM) with fetal bovine serum (FBS)
-
Tumor necrosis factor-alpha (TNF-α) or lipopolysaccharide (LPS) as an activator
-
This compound
-
Luciferase assay reagent
-
Luminometer
-
-
Procedure:
-
Co-transfect the cells with the NF-κB reporter plasmid and the control plasmid.
-
After 24 hours, pre-treat the cells with different concentrations of this compound for 1-2 hours.
-
Stimulate the cells with TNF-α or LPS for 6-8 hours to activate the NF-κB pathway.
-
Lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency.
-
Mandatory Visualizations
Caption: Postulated anti-inflammatory signaling pathways modulated by ciwujianosides.
Caption: Experimental workflow for a pancreatic lipase activity assay.
References
- 1. researchgate.net [researchgate.net]
- 2. Memory enhancement effect of saponins from Eleutherococcus senticosus leaves and blood-brain barrier-permeated saponins profiling using a pseudotargeted monitoring strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 4. Flavonoids as Potential Modulators of Pancreatic Lipase Catalytic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Prominent Pancreatic Lipase Inhibition and Free Radical Scavenging Activity of a Myristica fragrans Ethanolic Extract in vitro. Potential Role in Obesity Treatment - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Therapeutic Potential of Ciwujianoside C2: A Technical Guide to an Enigmatic Saponin
For Immediate Release
Shanghai, China – December 7, 2025 – While the scientific community has shown increasing interest in the therapeutic properties of compounds derived from Acanthopanax senticosus (Siberian Ginseng), specific data on the molecular targets and mechanisms of action for many of its individual saponins remain limited. This technical whitepaper addresses the current state of knowledge regarding ciwujianoside C2, a triterpenoid saponin isolated from this medicinally significant plant. It aims to provide researchers, scientists, and drug development professionals with a concise summary of existing findings and a framework for future investigation.
It is important to note that publicly available, in-depth experimental data on the specific therapeutic targets of this compound is scarce. This guide therefore synthesizes the available direct evidence and supplements it with data from closely related ciwujianosides and computational studies to offer a broader context for its potential bioactivities.
Known and Hypothesized Bioactivities
The primary experimentally observed bioactivity of this compound is its effect on pancreatic lipase. In contrast to some of its structural analogs, this compound has been shown to enhance the activity of this enzyme. Furthermore, computational studies on related ciwujianosides suggest a potential role in neuroprotection, indicating a promising, yet unproven, avenue for therapeutic development. A doctoral dissertation also lists an "antihypertensive" activity, though the experimental basis for this is not detailed in the available literature.
Table 1: Summary of Bioactivity Data for this compound and Related Compounds
| Compound | Target/Process | Observed Effect | Study Type | Quantitative Data | Source |
| This compound | Pancreatic Lipase | Enhancement of enzyme activity | In Vitro Assay | Not Specified | [1] |
| This compound | Blood Pressure | Antihypertensive | Not Specified | Not Specified | [2] (from Doctoral Dissertation) |
| Ciwujianoside C1 | Pancreatic Lipase | Inhibition of enzyme activity | In Vitro Assay | Not Specified | [1] |
| Ciwujianoside D2 | Pancreatic Lipase | Enhancement of enzyme activity | In Vitro Assay | Not Specified | [1] |
| Ciwujianoside C4 | Pancreatic Lipase | Enhancement of enzyme activity | In Vitro Assay | Not Specified | [1] |
| Ciwujianoside C3 | Pancreatic Lipase | Enhancement of enzyme activity | In Vitro Assay | Not Specified | [1] |
| Ciwujianoside B & D1 | Interleukin-1 Beta (IL-1β) | Strong binding affinity | In Silico (Molecular Docking) | Not Applicable | [3] |
Signaling Pathways and Mechanisms of Action
Detailed signaling pathways for this compound have not yet been elucidated. However, based on the available data and studies of related compounds, we can visualize the current understanding and propose logical frameworks for further research.
Pancreatic Lipase Modulation
The contrasting effects of ciwujianoside C1 and C2 on pancreatic lipase suggest that subtle structural differences in the saponin molecule can lead to opposite biological activities. This presents an interesting area for structure-activity relationship (SAR) studies.
Hypothesized Neuroprotective Signaling
A molecular docking study on ciwujianosides B and D1 identified Interleukin-1 Beta (IL-1β) as a potential target in the context of Alzheimer's disease.[3] IL-1β is a pro-inflammatory cytokine implicated in neuroinflammation. While this is an in silico finding for related compounds, it provides a plausible hypothesis for a neuroprotective mechanism that could be investigated for this compound.
Experimental Protocols
While specific protocols for this compound are not available, this section outlines the general methodologies employed in the cited types of studies.
Pancreatic Lipase Activity Assay
This type of assay is typically used to screen for inhibitors or enhancers of pancreatic lipase.
-
Enzyme Preparation: Porcine pancreatic lipase is dissolved in a buffer solution (e.g., Tris-HCl) to a working concentration.
-
Substrate Preparation: A substrate, such as p-nitrophenyl palmitate (pNPP), is dissolved in a suitable solvent (e.g., isopropanol).
-
Reaction Mixture: The assay is performed in a 96-well plate. The reaction mixture typically contains the buffer, the test compound (this compound), and the enzyme solution.
-
Initiation and Measurement: The reaction is initiated by adding the substrate to the wells. The hydrolysis of pNPP by lipase releases p-nitrophenol, a yellow-colored product. The absorbance is measured kinetically at a specific wavelength (e.g., 405 nm) using a microplate reader.
-
Data Analysis: The rate of the reaction (change in absorbance over time) is calculated. The effect of the test compound is determined by comparing the reaction rate in its presence to that of a control (without the compound). An inhibitor would decrease the rate, while an enhancer would increase it.
Molecular Docking Workflow
Molecular docking is a computational technique used to predict the binding orientation and affinity of a small molecule to a target protein.
References
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to Ciwujianoside C2 (CAS No. 114892-56-7)
Abstract
This compound, a triterpenoid saponin isolated from Acanthopanax senticosus, is a natural compound identified by the CAS number 114892-56-7.[1] This technical guide provides a summary of the currently available scientific information regarding this compound. The document covers its chemical properties and its single documented biological activity: the enhancement of pancreatic lipase activity in vitro.[1] Detailed experimental methodologies for a representative pancreatic lipase assay are provided, alongside visualizations to illustrate experimental workflows and molecular interactions. It is important to note that, based on a comprehensive review of scientific literature, the biological profile of this compound is not extensively characterized, and information regarding its broader pharmacological effects and mechanisms of action remains limited.
Chemical and Physical Properties
This compound is a complex triterpenoid saponin. Its fundamental chemical and physical characteristics are summarized in the table below. This data is compiled from various chemical supplier databases and public chemical information repositories.
| Property | Value | Reference(s) |
| CAS Number | 114892-56-7 | [2] |
| Molecular Formula | C60H94O26 | [2] |
| Molecular Weight | 1231.37 g/mol | |
| Appearance | Powder | |
| Purity | Typically ≥98% (HPLC) | |
| Chemical Name | [(2S,3R,4S,5S,6R)-6-[[(2R,3R,4R,5S,6R)-6-(acetyloxymethyl)-3,4-dihydroxy-5-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl] (4aS,6aS,6bR,10S,12aR,14bS)-10-[(2S,3R,4S,5S)-4,5-dihydroxy-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-6a,6b,9,9,12a-pentamethyl-2-methylidene-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate | |
| Source | Isolated from the leaves of Acanthopanax senticosus.[1] | [1] |
Documented Biological Activity
The primary biological activity reported for this compound in peer-reviewed scientific literature is its effect on pancreatic lipase. A study on triterpenoid saponins from Acanthopanax senticosus demonstrated that this compound enhances the activity of this enzyme in vitro.[1] This is in contrast to other related saponins from the same plant, some of which exhibit inhibitory effects.[1]
Comparative Activity of Saponins on Pancreatic Lipase
The following table summarizes the effects of various saponins isolated from Acanthopanax senticosus on pancreatic lipase activity, as reported in the same study.
| Compound | Effect on Pancreatic Lipase Activity |
| This compound | Enhancement |
| Ciwujianoside D2 | Enhancement |
| Ciwujianoside C4 | Enhancement |
| Ciwujianoside C3 | Enhancement |
| Hederasaponin B | Enhancement |
| Ciwujianoside C1 | Inhibition |
| Tauroside H1 | Inhibition |
| 3-O-alpha-rhamnopyranosyl-(1-->2)-alpha-arabinopyranosyl mesembryanthemoidigenic acid | Inhibition |
| Acanthopanaxoside C | Inhibition |
| Sessiloside | Inhibition |
| Chiisanoside | Inhibition |
Source: Adapted from "Biologically active triterpenoid saponins from Acanthopanax senticosus".[1]
Experimental Protocols
While the exact, detailed protocol used to determine the effect of this compound on pancreatic lipase is not fully described in the cited abstract, a general and widely accepted methodology for an in vitro pancreatic lipase activity assay is provided below. This protocol is based on spectrophotometric methods using p-nitrophenyl palmitate (p-NPP) as a substrate.
In Vitro Pancreatic Lipase Activity Assay (Spectrophotometric Method)
Objective: To determine the effect of a test compound (e.g., this compound) on the activity of pancreatic lipase by measuring the hydrolysis of a substrate.
Materials:
-
Porcine Pancreatic Lipase (PPL)
-
p-Nitrophenyl Palmitate (p-NPP) as substrate
-
Tris-HCl buffer (e.g., 50 mM, pH 8.0)
-
Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)
-
Orlistat (as a positive control for inhibition)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of Porcine Pancreatic Lipase in Tris-HCl buffer.
-
Prepare a stock solution of the substrate p-NPP in a suitable solvent like isopropanol.
-
Prepare serial dilutions of the test compound (this compound) and the control (Orlistat) in DMSO.
-
-
Assay Protocol:
-
In a 96-well plate, add a specific volume of Tris-HCl buffer to each well.
-
Add a small volume of the test compound solution (or DMSO for the control) to the respective wells.
-
Add the pancreatic lipase solution to all wells except for the blank.
-
Pre-incubate the plate at 37°C for a defined period (e.g., 10-15 minutes) to allow the compound to interact with the enzyme.
-
Initiate the reaction by adding the p-NPP substrate solution to all wells.
-
Immediately measure the absorbance at a specific wavelength (e.g., 405-410 nm) at time zero.
-
Incubate the plate at 37°C and continue to record the absorbance at regular intervals (e.g., every minute for 15-30 minutes).
-
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per minute) for each concentration of the test compound.
-
The percentage enhancement or inhibition of lipase activity is calculated using the formula: % Activity = [(Rate_sample - Rate_blank) / (Rate_control - Rate_blank)] * 100
-
For inhibitors, the IC50 value (concentration causing 50% inhibition) can be determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration. For enhancers, a similar EC50 value could be calculated.
-
Mechanism of Action and Signaling Pathways
Currently, there is no published research detailing the specific molecular mechanism by which this compound enhances pancreatic lipase activity. The structural features of the saponin that lead to this enhancement have not been elucidated. Furthermore, no studies have implicated this compound in any specific cellular signaling pathways. This represents a significant gap in the understanding of this compound's biological effects.
Conclusion and Future Directions
This compound (CAS 114892-56-7) is a natural saponin with a well-defined chemical structure. However, its biological functions are largely unexplored. The only scientifically documented activity is the enhancement of pancreatic lipase in vitro, an effect that is contrary to many other saponins from the same plant source which act as inhibitors.[1]
For researchers, scientists, and drug development professionals, this compound represents a compound with a significant lack of characterization. Future research should focus on:
-
Elucidating the mechanism behind its enhancement of pancreatic lipase activity.
-
Screening for other potential biological activities, such as anti-inflammatory, neuroprotective, or anti-cancer effects, given the activities of structurally related ciwujianosides.
-
Conducting cell-based and in vivo studies to understand its physiological relevance, bioavailability, and potential therapeutic applications.
Until further research is conducted, the practical application and broader biological significance of this compound remain unknown.
References
Ciwujianoside C2: A Comprehensive Technical Review of its Physicochemical Properties and Biological Activities
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ciwujianoside C2, a complex triterpenoid saponin, is a natural product of significant interest within the scientific community. Its intricate molecular architecture and potential pharmacological activities have prompted investigations into its physical, chemical, and biological characteristics. This technical guide provides an in-depth overview of the current knowledge on this compound, with a focus on its physicochemical properties, and known biological effects, particularly its neuroprotective actions. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug discovery and development.
Physical and Chemical Properties
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C60H94O26 | [1] |
| Molecular Weight | 1231.4 g/mol | [1] |
| CAS Number | 114892-56-7 | [1] |
| Appearance | Powder | [1] |
| Purity | >98% | [1] |
| Melting Point | Not available | |
| Solubility | Not available (A datasheet suggests warming and sonication for enhanced solubility) | [1] |
| Spectral Data (¹H-NMR, ¹³C-NMR, IR, MS) | Not available in detail in public literature |
Note: Specific quantitative data for melting point and solubility in common laboratory solvents such as DMSO, ethanol, and water are not currently available in published literature. Similarly, detailed ¹H-NMR, ¹³C-NMR, IR, and mass spectrometry spectra for this compound have not been widely disseminated.
Biological Activities and Signaling Pathways
The primary reported biological activity of a closely related compound, identified as Ciwujianoside C, is its neuroprotective effect against cerebral ischemia-reperfusion injury. This effect is mediated through the suppression of ferroptosis, a form of iron-dependent programmed cell death. The key signaling pathway implicated in this neuroprotective action is the NNAT/NF-κB axis.
Neuroprotective Effects
Research indicates that Ciwujianoside C can mitigate neuronal damage following an ischemic event by inhibiting the nuclear factor-kappa B (NF-κB) signaling pathway through the regulation of Neuronatin (NNAT).[2][3][4] This inhibition, in turn, suppresses the downstream processes of ferroptosis.
The proposed mechanism involves the following steps:
-
Ischemia-Reperfusion (I/R) Injury: This event triggers a cascade of detrimental cellular processes, including oxidative stress and inflammation.
-
Activation of NF-κB: I/R injury leads to the activation of the NF-κB signaling pathway.
-
Induction of Ferroptosis: Activated NF-κB promotes ferroptosis, leading to neuronal cell death.
-
Action of Ciwujianoside C: Ciwujianoside C upregulates the expression of NNAT.
-
Inhibition of NF-κB: Increased NNAT levels lead to the inhibition of the NF-κB pathway.
-
Suppression of Ferroptosis: By inhibiting NF-κB, Ciwujianoside C effectively suppresses the ferroptotic processes.
-
Neuroprotection: The overall effect is a reduction in neuronal damage and improved outcomes following cerebral ischemia-reperfusion.
Below is a diagram illustrating this signaling pathway.
References
An In-depth Technical Guide on the In Vitro Effects of Saponins from Acanthopanax senticosus on Pancreatic Lipase, with a Focus on Ciwujianoside C2
For Researchers, Scientists, and Drug Development Professionals
This technical guide delves into the in vitro effects of triterpenoid saponins isolated from Acanthopanax senticosus (also known as Eleutherococcus senticosus or Ciwujia) on the activity of pancreatic lipase. While the primary focus is on ciwujianoside C2, this document also provides a comprehensive overview of other saponins from the same plant, highlighting the contrasting effects observed in scientific literature. Pancreatic lipase is a critical enzyme in lipid digestion, and its modulation is a key strategy in the development of anti-obesity therapeutics.
Executive Summary
Acanthopanax senticosus is a source of various triterpenoid saponins. Research into the effects of these compounds on pancreatic lipase reveals a complex picture. While many saponins from this plant exhibit inhibitory activity against pancreatic lipase, available data indicates that this compound, along with a few other related compounds, may enhance the enzyme's activity. This guide presents the available quantitative data for both inhibitory and enhancing saponins from A. senticosus, details the experimental methodologies used to determine these effects, and provides visual workflows to aid in the understanding of the experimental processes.
This compound and Its Effect on Pancreatic Lipase
Contrary to the common goal of identifying pancreatic lipase inhibitors for obesity treatment, studies on this compound, a saponin isolated from the leaves of Acanthopanax senticosus, suggest that it enhances the activity of this enzyme in vitro. One study on the chemical constituents of A. senticosus and their activities explicitly states that this compound was found to enhance pancreatic lipase activity[1]. Another source also corroborates that this compound enhances pancreatic lipase activity in vitro[2].
This finding is significant as it highlights the diverse and sometimes opposing biological activities of structurally similar compounds from the same natural source. The precise mechanism and the extent of this enhancement have not been fully quantified in the available literature.
Pancreatic Lipase Inhibitory Saponins from Acanthopanax senticosus
While this compound appears to be an enhancer, other saponins from A. senticosus have demonstrated notable inhibitory effects on pancreatic lipase. A study on the triterpenoid saponins from the fruits of this plant identified several compounds with significant inhibitory activity. The crude saponin fraction itself showed inhibitory activity[3][4].
Table 1: Pancreatic Lipase Inhibitory Activity of Saponins from Acanthopanax senticosus
| Compound | IC50 (mM) | Source[3][4][5][6][7] |
| Silphioside F | 0.22 | Fruits |
| Copteroside B | 0.25 | Fruits |
| Hederagenin 3-O-beta-D-glucuronopyranoside 6'-O-methyl ester | 0.26 | Fruits |
| Gypsogenin 3-O-beta-D-glucuronopyranoside | 0.29 | Fruits |
| Ciwujianoside C1 | Not specified, but noted as inhibitory | Leaves |
| Tauroside H1 | Not specified, but noted as inhibitory | Leaves |
| Acanthopanaxoside C | Not specified, but noted as inhibitory | Leaves |
| Sessiloside | Not specified, but noted as inhibitory | Leaves |
| Chiisanoside | Not specified, but noted as inhibitory | Leaves |
It is noteworthy that the presence of a free carboxylic acid group at position 28 of the triterpenoid structure was suggested to be important for the enhancement of pancreatic lipase inhibition[3][4][7].
Experimental Protocols
The following is a generalized experimental protocol for determining the in vitro effects of compounds on pancreatic lipase activity, based on methodologies described in the cited literature.
4.1. Materials and Reagents
-
Porcine Pancreatic Lipase (PPL)
-
p-Nitrophenyl Palmitate (pNPP) as substrate
-
Test compounds (e.g., this compound, other saponins)
-
Orlistat (as a positive control for inhibition)
-
Triton X-100 or sodium deoxycholate and colipase for enzyme stabilization and activation
-
Tris-HCl buffer
-
Dimethyl sulfoxide (DMSO) for dissolving test compounds
-
96-well microplate
-
Microplate reader
4.2. Enzyme Assay Procedure
-
Preparation of Solutions:
-
Prepare a stock solution of porcine pancreatic lipase in Tris-HCl buffer.
-
Prepare a stock solution of the substrate, pNPP, in a suitable solvent such as isopropanol.
-
Prepare stock solutions of the test compounds and orlistat in DMSO. Further dilutions are made with buffer to achieve the desired final concentrations.
-
-
Assay in 96-Well Plate:
-
To each well of a 96-well plate, add a specific volume of the Tris-HCl buffer.
-
Add the test compound solution at various concentrations to the respective wells.
-
For the control wells, an equivalent volume of the vehicle (e.g., DMSO diluted in buffer) is added.
-
Add the pancreatic lipase solution to all wells except for the blank.
-
The plate is then pre-incubated at 37°C for a specified period (e.g., 15 minutes).
-
-
Initiation of Reaction and Measurement:
-
The enzymatic reaction is initiated by adding the pNPP substrate solution to all wells.
-
The absorbance is measured immediately at a specific wavelength (typically 405 nm) and then at regular intervals using a microplate reader. The increase in absorbance corresponds to the formation of p-nitrophenol from the hydrolysis of pNPP by lipase.
-
-
Data Analysis:
-
The rate of the reaction is determined from the linear portion of the absorbance versus time curve.
-
The percentage of inhibition or enhancement is calculated using the formula: % Activity = [(Rate of sample - Rate of blank) / (Rate of control - Rate of blank)] * 100 % Inhibition = 100 - % Activity
-
For inhibitory compounds, the IC50 value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Visualizations
Experimental Workflow for Pancreatic Lipase Activity Assay
A generalized workflow for determining the in vitro activity of test compounds on pancreatic lipase.
Logical Relationship of Saponins from A. senticosus on Pancreatic Lipase
Contrasting effects of different saponins from A. senticosus on pancreatic lipase activity.
Conclusion and Future Directions
The study of saponins from Acanthopanax senticosus reveals a fascinating duality in their interaction with pancreatic lipase. While the crude saponin extract and several isolated compounds, such as silphioside F and copteroside B, are inhibitory, this compound has been reported to enhance enzyme activity. This underscores the importance of isolating and characterizing individual compounds to understand their specific biological effects.
For researchers in drug development, the inhibitory saponins from A. senticosus represent potential leads for anti-obesity agents. Further research should focus on:
-
Confirming the inhibitory activity and determining the IC50 values for all inhibitory saponins.
-
Elucidating the mode of inhibition (e.g., competitive, non-competitive, or mixed) through enzyme kinetic studies.
-
Investigating the structure-activity relationships to identify the key molecular features responsible for inhibition.
Conversely, the enhancing effect of this compound warrants further investigation to understand its mechanism of action. This could provide valuable insights into the allosteric regulation of pancreatic lipase and may have applications in conditions requiring improved fat digestion. A thorough quantitative analysis of its enhancing properties is a necessary next step.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Pancreatic lipase-inhibiting triterpenoid saponins from fruits of Acanthopanax senticosus. | Semantic Scholar [semanticscholar.org]
- 4. Pancreatic lipase-inhibiting triterpenoid saponins from fruits of Acanthopanax senticosus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. Inhibitors of pancreatic lipase: state of the art and clinical perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
For Researchers, Scientists, and Drug Development Professionals
Abstract
Siberian ginseng (Eleutherococcus senticosus) is a well-regarded medicinal plant known for its rich composition of bioactive compounds, particularly triterpenoid saponins. Among these, ciwujianoside C2 and its related saponins have emerged as molecules of significant interest due to their diverse pharmacological activities. This technical guide provides a comprehensive overview of the current scientific knowledge on this compound and associated saponins, with a focus on their chemical properties, biological effects, and underlying mechanisms of action. This document is intended to serve as a resource for researchers and professionals in the fields of pharmacology, natural product chemistry, and drug development, offering detailed experimental methodologies, quantitative data, and visual representations of key signaling pathways to facilitate further investigation and therapeutic application.
Introduction
Eleutherococcus senticosus, commonly known as Siberian ginseng, has a long history of use in traditional medicine for its adaptogenic, anti-fatigue, and immune-modulating properties.[1] The primary bioactive constituents responsible for these effects are a class of triterpenoid saponins, which include the eleutherosides and ciwujianosides.[2] These compounds are characterized by a complex glycosidic structure attached to a triterpene aglycone.
This guide focuses specifically on this compound and other structurally similar saponins found in E. senticosus. While research on this compound is still emerging, studies on related compounds have revealed a broad spectrum of biological activities, including neuroprotective, anti-inflammatory, and anti-cancer effects.[3][4][5] Understanding the chemical nuances and pharmacological profiles of these saponins is crucial for unlocking their full therapeutic potential.
Chemical Structures and Properties
The saponins of Eleutherococcus senticosus are a diverse group of compounds, primarily based on an oleanane-type triterpenoid core. The structural variations, particularly in the glycosidic chains, give rise to a wide array of distinct molecules with unique properties.
Table 1: Chemical Properties of this compound and Related Saponins
| Compound Name | Molecular Formula | CAS Number | Key Structural Features |
| This compound | C60H94O26 | 114892-56-7 | Oleanane-type triterpenoid with a complex glycosidic moiety.[6] |
| Ciwujianoside B | C58H92O25 | 114902-16-8 | Oleanane-type triterpenoid glycoside. |
| Ciwujianoside C | Not Available | Not Available | Triterpenoid saponin.[3] |
| Ciwujianoside C3 | Not Available | Not Available | Triterpenoid saponin.[4] |
| Ciwujianoside D1 | C55H88O22 | 114912-35-5 | Oleanane-type triterpenoid glycoside. |
| Ciwujianoside E | Not Available | Not Available | Triterpenoid saponin.[5] |
Biological Activities and Mechanisms of Action
The saponins from Siberian ginseng exhibit a range of pharmacological effects. While specific data on this compound is limited, the activities of its structural relatives provide valuable insights into its potential therapeutic applications.
Enzymatic Modulation
A key reported activity of this compound is its ability to enhance the activity of pancreatic lipase.[5] This enzyme is crucial for the digestion of dietary fats. The modulation of pancreatic lipase activity has therapeutic implications for metabolic disorders.
Neuroprotection
Several ciwujianosides have demonstrated significant neuroprotective properties. For instance, ciwujianoside C has been shown to attenuate cerebral ischemia-reperfusion injury by suppressing ferroptosis, a form of programmed cell death, through the NNAT-mediated inhibition of the NF-κB signaling pathway.[3] The saponin fraction of E. senticosus leaves has also been found to enhance memory.[7]
Anti-inflammatory Effects
The anti-inflammatory activity of ciwujianosides is well-documented. Ciwujianoside C3 inhibits the production of pro-inflammatory mediators in lipopolysaccharide (LPS)-stimulated macrophages.[4] This effect is mediated through the suppression of the Toll-like receptor 4 (TLR4) signaling pathway, which subsequently inhibits the activation of mitogen-activated protein kinases (MAPKs) and the nuclear factor-kappa B (NF-κB) transcription factor.[4]
Anti-cancer Activity
Ciwujianoside E has been identified as a potent inhibitor of Burkitt lymphoma cell proliferation and invasion.[5] Its mechanism of action involves blocking the interaction between enolase 1 (ENO1) and plasminogen, which in turn suppresses the activation of transforming growth factor-β1 (TGF-β1).[5]
Table 2: Summary of Biological Activities and Quantitative Data for Ciwujianoside Saponins
| Compound | Biological Activity | Cell/Animal Model | Key Findings & Quantitative Data | Signaling Pathway(s) |
| This compound | Pancreatic Lipase Enhancement | in vitro | Enhances enzyme activity.[5] (Quantitative data not available) | Not elucidated |
| Ciwujianoside C | Neuroprotection | MCAO/R rats, BV2 microglia, HT22 cells | Reduced infarct size, improved neurological scores, enhanced cell viability.[3] | NNAT/NF-κB |
| Ciwujianoside C3 | Anti-inflammatory | LPS-stimulated RAW 264.7 cells | Inhibited NO, IL-6, TNF-α, and PGE2 production.[4] | TLR4/MAPKs/NF-κB |
| Ciwujianoside E | Anti-cancer | Burkitt lymphoma cells (in vitro and in vivo) | Inhibited cell proliferation and invasion.[5] | ENO1/Plasminogen/TGF-β1 |
Experimental Protocols
This section provides an overview of the methodologies typically employed in the study of ciwujianosides and other plant-derived saponins.
Extraction and Isolation of Ciwujianosides
A general procedure for the extraction and isolation of saponins from E. senticosus leaves is as follows:
-
Extraction: The dried and powdered plant material is extracted with a suitable solvent, such as 70% ethanol, under reflux. This process is typically repeated multiple times to ensure exhaustive extraction.
-
Concentration: The combined extracts are concentrated under reduced pressure using a rotary evaporator to yield a crude extract.
-
Fractionation: The crude extract is subjected to column chromatography on a macroporous resin (e.g., D101). The column is eluted with a gradient of ethanol in water to separate compounds based on polarity. Saponin-rich fractions are collected.
-
Purification: The saponin-rich fractions are further purified using repeated column chromatography on reversed-phase silica gel (e.g., ODS) and preparative high-performance liquid chromatography (HPLC) to yield pure individual saponins.
Cell Viability Assays
To assess the cytotoxic or protective effects of the saponins, cell viability assays are commonly used.
-
MTT Assay: This colorimetric assay measures the metabolic activity of cells.
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test saponin for a specified period (e.g., 24, 48 hours).
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.
-
Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
-
-
MTS Assay: This is a similar colorimetric assay that uses a tetrazolium compound that is bioreduced by cells into a colored formazan product that is soluble in the cell culture medium.
Western Blot Analysis for Signaling Pathway Proteins
Western blotting is a key technique to investigate the effect of saponins on the expression and phosphorylation of proteins in signaling pathways like NF-κB and MAPK.
-
Cell Lysis: Treat cells with the saponin and/or a stimulant (e.g., LPS) for the desired time. Lyse the cells in a suitable buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).
-
SDS-PAGE: Separate the proteins based on their molecular weight by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., phospho-p65, total p65, phospho-ERK, total ERK).
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin).
Signaling Pathways and Visualizations
The biological effects of ciwujianosides are often mediated through the modulation of complex intracellular signaling pathways. The following diagrams, generated using Graphviz, illustrate the key pathways implicated in the actions of these saponins.
Caption: Anti-inflammatory mechanism of Ciwujianoside C3.
References
- 1. globalscienceresearchjournals.org [globalscienceresearchjournals.org]
- 2. Anticancer Potential of Flavonoids: Their Role in Cancer Prevention and Health Benefits [mdpi.com]
- 3. Ciwujianoside C Attenuates Cerebral Ischemia-Reperfusion Injury by Suppressing Ferroptosis via NNAT-Mediated Inhibition of NF-κB Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anti‑inflammatory effects of Ciwujianoside C3, extracted from the leaves of Acanthopanax henryi (Oliv.) Harms, on LPS‑stimulated RAW 264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In silico characterization of Ciwujianoside E: Structural features, solvation dynamics, and eco-toxicological assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ebiohippo.com [ebiohippo.com]
- 7. ffhdj.com [ffhdj.com]
Pharmacological Profile of Ciwujianoside C2: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ciwujianoside C2 is a triterpenoid saponin isolated from the fruits and leaves of Acanthopanax senticosus (Rupr. & Maxim.) Harms, a plant also known as Siberian Ginseng. Saponins derived from this plant have garnered significant interest for their diverse pharmacological activities, including immunomodulatory, anti-stress, anti-inflammatory, and neuroprotective effects. This technical guide provides a comprehensive overview of the known pharmacological profile of this compound and related saponins from A. senticosus, with a focus on its potential as a modulator of lipid metabolism through the inhibition of pancreatic lipase. While specific quantitative data for this compound is limited in publicly available literature, this guide synthesizes findings from closely related compounds to provide a robust framework for research and development.
Pancreatic Lipase Inhibition: A Key Pharmacological Effect
The primary pharmacological effect identified for the saponin fraction of Acanthopanax senticosus is the inhibition of pancreatic lipase.[1][2] Pancreatic lipase is a critical enzyme in the digestion and absorption of dietary fats. Its inhibition presents a therapeutic strategy for managing obesity and hyperlipidemia.
Quantitative Data on Pancreatic Lipase Inhibition by Acanthopanax senticosus Saponins
While the specific IC50 value for this compound has not been reported in the reviewed literature, a key study on triterpenoid saponins from the fruits of Acanthopanax senticosus provides valuable quantitative data on related compounds. The total saponin fraction from the fruits demonstrated inhibitory activity against pancreatic lipase with an IC50 value of 3.63 mg/ml.[1] Further analysis of isolated saponins revealed the following inhibitory concentrations:
| Compound | Type | IC50 (mM)[1][2] |
| Silphioside F | Triterpenoid Saponin | 0.22 |
| Copteroside B | Triterpenoid Saponin | 0.25 |
| Hederagenin 3-O-beta-D-glucuronopyranoside 6'-O-methyl ester | Triterpenoid Saponin | 0.26 |
| Gypsogenin 3-O-beta-D-glucuronopyranoside | Triterpenoid Saponin | 0.29 |
Note: The study by Li et al. (2007) suggests that the presence of a free carboxylic acid group at position 28 of the triterpenoid structure is important for enhanced pancreatic lipase inhibition.[1][2]
Experimental Protocols
In Vitro Pancreatic Lipase Inhibition Assay
This protocol is a representative method for assessing the inhibitory activity of compounds like this compound against pancreatic lipase, based on commonly used colorimetric and titrimetric approaches.
1. Materials and Reagents:
-
Porcine Pancreatic Lipase (PPL)
-
Substrate: p-Nitrophenyl Butyrate (p-NPB) or Triolein emulsion
-
Buffer: Tris-HCl buffer (pH 8.0)
-
Test Compound (this compound)
-
Positive Control: Orlistat
-
Solvent for test compound (e.g., DMSO)
-
Microplate reader or titrator
-
Incubator (37°C)
2. Assay Procedure (Colorimetric Method using p-NPB):
-
Prepare a stock solution of Porcine Pancreatic Lipase in Tris-HCl buffer.
-
Prepare various concentrations of this compound and the positive control (Orlistat) in the appropriate solvent.
-
In a 96-well plate, add a defined volume of the test compound solution and the PPL solution.
-
Pre-incubate the enzyme-inhibitor mixture at 37°C for a specified time (e.g., 15 minutes).
-
Initiate the enzymatic reaction by adding the p-NPB substrate solution.
-
Incubate the reaction mixture at 37°C for a defined period (e.g., 30 minutes).
-
Measure the absorbance of the released p-nitrophenol at a specific wavelength (typically around 405 nm) using a microplate reader.
-
Calculate the percentage of inhibition using the formula: % Inhibition = [1 - (Absorbance of sample / Absorbance of control)] x 100
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
3. Assay Procedure (Titrimetric Method using Triolein):
-
Prepare a sonicated substrate suspension of triolein.
-
Incubate the substrate suspension with the pancreatic lipase solution and various concentrations of the test compound at 37°C.
-
After a set incubation period, stop the reaction (e.g., by adding ethanol).
-
Determine the amount of released oleic acid by titration with a standardized NaOH solution.
-
The lipase activity is expressed as moles of oleic acid released per unit of time.
Potential Signaling Pathways
The inhibition of pancreatic lipase by this compound would lead to a reduction in the absorption of dietary fats, which could, in turn, modulate intracellular signaling pathways involved in energy homeostasis and lipid metabolism. While direct evidence for this compound's effect on these pathways is lacking, plausible downstream targets include AMP-activated protein kinase (AMPK) and peroxisome proliferator-activated receptor-gamma (PPARγ).
AMPK Signaling Pathway
AMPK is a key cellular energy sensor. A decrease in cellular energy status (increased AMP/ATP ratio), which can be indirectly influenced by reduced fat absorption, can lead to the activation of AMPK. Activated AMPK promotes catabolic processes that generate ATP while inhibiting anabolic pathways.
PPARγ Signaling Pathway
PPARγ is a nuclear receptor that plays a crucial role in adipogenesis and lipid metabolism. Modulation of its activity can influence the expression of genes involved in fat storage and insulin sensitivity.
References
Ciwujianoside Compounds: A Technical Review of Their Bioactivities and Mechanisms of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ciwujianosides are a class of triterpenoid saponins predominantly isolated from plants of the Acanthopanax genus, notably Acanthopanax senticosus (Siberian ginseng). These natural compounds have garnered significant interest in the scientific community for their diverse and potent pharmacological activities. This technical guide provides a comprehensive review of the current literature on ciwujianoside compounds, focusing on their quantitative bioactivities, the experimental protocols used to elucidate their functions, and the signaling pathways through which they exert their effects.
Data Presentation: Quantitative Bioactivity of Ciwujianoside Compounds
The following tables summarize the available quantitative data on the biological activities of key ciwujianoside compounds. This information is critical for comparing the potency and efficacy of these molecules in various therapeutic contexts.
| Compound | Biological Activity | Assay System | Measured Parameter | Value | Reference |
| Ciwujianoside C | Anti-inflammatory | Oxygen-glucose deprivation/reoxygenation (OGD/R) in BV2 microglia and HT22 hippocampal neurons | Inhibition of NF-κB activation | Data not available in abstract | [1] |
| Neuroprotection | Middle cerebral artery occlusion/reperfusion (MCAO/R) in rats | Reduction of infarct size, improvement of neurological scores | Data not available in abstract | [1] | |
| Ciwujianoside E | Anticancer | Burkitt's lymphoma cell lines | Inhibition of cell proliferation and invasion | IC50 values not available in abstract | [2] |
Note: Specific IC50 values were not available in the abstracts of the primary research articles. Access to the full-text articles is required to populate these fields accurately.
Core Pharmacological Activities and Signaling Pathways
Ciwujianoside compounds have been demonstrated to modulate several key signaling pathways implicated in a range of diseases, from cancer to neurodegenerative disorders.
Ciwujianoside C: Inhibition of NF-κB Signaling and Ferroptosis
Ciwujianoside C has been identified as a potent inhibitor of the NF-κB signaling pathway, a critical regulator of inflammation and immune responses. In models of cerebral ischemia-reperfusion injury, Ciwujianoside C demonstrated neuroprotective effects by mitigating oxidative stress and ferroptosis. The proposed mechanism involves the modulation of the NNAT/NF-κB axis.[1]
Caption: Ciwujianoside C inhibits the NNAT/NF-κB pathway.
Ciwujianoside E: Targeting Burkitt Lymphoma via ENO1 and PI3K/AKT Pathway
A recent study highlighted the potential of Ciwujianoside E as a therapeutic agent for Burkitt's lymphoma. This compound was found to inhibit the interaction between enolase 1 (ENO1) and plasminogen, leading to reduced plasmin generation and subsequent suppression of TGF-β1 activation. This cascade of events results in the downregulation of the PI3K-AKT and epithelial-mesenchymal transition (EMT) signaling pathways, ultimately inhibiting cancer cell proliferation and invasion.[2]
Caption: Ciwujianoside E inhibits the ENO1-TGF-β1-PI3K/AKT axis.
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of research. The following sections outline the typical experimental protocols used in the study of ciwujianoside compounds.
Isolation and Purification of Ciwujianoside B
This protocol describes a general method for the extraction and purification of ciwujianoside B from the leaves of Acanthopanax senticosus.
References
An In-depth Technical Guide to the Structural Characterization of Ciwujianosides
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ciwujianosides are a class of oleanane-type triterpenoid saponins predominantly isolated from the leaves of Acanthopanax senticosus, a plant with a long history of use in traditional medicine. These compounds have garnered significant interest within the scientific community due to their diverse and promising pharmacological activities. The structural complexity of ciwujianosides, characterized by a triterpenoid aglycone core glycosidically linked to one or more sugar chains, necessitates a multifaceted analytical approach for their comprehensive characterization. This technical guide provides a detailed overview of the methodologies employed in the isolation, purification, and structural elucidation of ciwujianosides, with a focus on spectroscopic and spectrometric techniques.
Isolation and Purification of Ciwujianosides
The initial step in the structural characterization of ciwujianosides involves their extraction and purification from the plant matrix, typically the leaves of Acanthopanax senticosus. A general workflow for this process is outlined below.
Experimental Protocol: Extraction and Preliminary Fractionation
A typical protocol for the extraction and initial fractionation of ciwujianosides is as follows:
-
Extraction: The dried and powdered leaves of Acanthopanax senticosus are extracted with a polar solvent, most commonly methanol or ethanol, at room temperature or under reflux. This process is repeated multiple times to ensure exhaustive extraction of the saponins.
-
Solvent Partitioning: The resulting crude extract is then suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate, and n-butanol. The ciwujianosides, being polar glycosides, are typically enriched in the n-butanol fraction.
-
Column Chromatography: The n-butanol fraction is subjected to column chromatography on silica gel, eluting with a gradient of chloroform-methanol-water. This step serves to separate the complex mixture of saponins into fractions with decreasing polarity. Further purification of these fractions is achieved using repeated column chromatography on silica gel and Sephadex LH-20.
Methodological & Application
Application Note: High-Performance Liquid Chromatography Method for the Quantification of Ciwujianoside C2
Abstract
This application note details a sensitive and specific high-performance liquid chromatography (HPLC) method for the quantitative analysis of ciwujianoside C2, a bioactive triterpenoid saponin. The described method is suitable for the analysis of this compound in raw materials, processed extracts, and finished products. This document provides comprehensive experimental protocols, system suitability requirements, and method validation parameters in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2][3]
Introduction
This compound is a key bioactive constituent found in plants of the Acanthopanax genus, which are widely used in traditional medicine. Accurate and reliable quantification of this compound is crucial for quality control, standardization of herbal products, and pharmacokinetic studies. High-performance liquid chromatography (HPLC) is a powerful analytical technique for the separation and quantification of such compounds. This application note presents a robust HPLC method developed for the determination of this compound.
Experimental
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a UV detector is employed for this analysis. The chromatographic separation is achieved on a C18 reversed-phase column.
Table 1: HPLC Instrumentation and Conditions
| Parameter | Specification |
| HPLC System | Quaternary Gradient HPLC System with UV-Vis Detector |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | A: AcetonitrileB: Water |
| Gradient | 0-20 min, 30-60% A;20-25 min, 60-90% A;25-30 min, 90% A;30-31 min, 90-30% A;31-40 min, 30% A |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 210 nm |
| Injection Volume | 20 µL |
| Run Time | 40 minutes |
Standards and Sample Preparation
Standard Solution Preparation: A stock solution of this compound (purity ≥98%) is prepared by accurately weighing and dissolving the reference standard in methanol to a final concentration of 1.0 mg/mL. A series of working standard solutions are prepared by diluting the stock solution with methanol to concentrations ranging from 10 µg/mL to 200 µg/mL.
Sample Preparation: For plant material or extracts, a representative sample is accurately weighed and extracted with methanol using ultrasonication. The resulting mixture is centrifuged, and the supernatant is filtered through a 0.45 µm syringe filter prior to injection into the HPLC system.
Method Validation
The developed HPLC method was validated according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).[1][2][3]
Table 2: Summary of Method Validation Parameters
| Parameter | Result | Acceptance Criteria (ICH Q2(R1)) |
| Linearity (r²) | 0.9995 | ≥ 0.999 |
| Range | 10 - 200 µg/mL | - |
| Accuracy (% Recovery) | 98.5% - 101.2% | 80% - 120% |
| Precision (RSD%) | ||
| - Intra-day | < 1.5% | < 2% |
| - Inter-day | < 2.0% | < 2% |
| Limit of Detection (LOD) | 0.5 µg/mL | Signal-to-Noise Ratio ≥ 3:1 |
| Limit of Quantification (LOQ) | 1.5 µg/mL | Signal-to-Noise Ratio ≥ 10:1 |
Experimental Protocols
Protocol 1: Preparation of Standard Solutions
-
Accurately weigh 10 mg of this compound reference standard.
-
Transfer the standard to a 10 mL volumetric flask.
-
Dissolve the standard in methanol and make up the volume to the mark to obtain a 1.0 mg/mL stock solution.
-
Prepare working standards by serial dilution of the stock solution with methanol.
Protocol 2: Sample Preparation from Plant Material
-
Accurately weigh 1.0 g of powdered plant material.
-
Add 25 mL of methanol to the sample.
-
Sonicate for 30 minutes in an ultrasonic bath.
-
Centrifuge the mixture at 4000 rpm for 10 minutes.
-
Collect the supernatant and filter it through a 0.45 µm syringe filter into an HPLC vial.
Visualizations
Caption: Experimental workflow for the HPLC analysis of this compound.
Caption: Logical relationship of HPLC method development and validation.
Conclusion
The HPLC method described in this application note is demonstrated to be simple, rapid, and reliable for the quantification of this compound. The method validation results confirm its suitability for routine quality control analysis in the pharmaceutical and herbal product industries. The provided protocols and validation data can be readily adopted by researchers and quality control laboratories for the analysis of this compound.
References
- 1. Development and Validation of an HPLC-PDA Method for Biologically Active Quinonemethide Triterpenoids Isolated from Maytenus chiapensis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ema.europa.eu [ema.europa.eu]
- 3. Validation of an innovative analytical method for simultaneous quantification of alpha-cyano-4-hydroxycinnamic acid and the monoclonal antibody cetuximab using HPLC from PLGA-based nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantification of Ciwujianoside C2 in Human Plasma using HPLC-MS/MS
Abstract
This application note presents a detailed and robust method for the quantification of ciwujianoside C2 in human plasma using High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS). This compound, a major triterpenoid saponin isolated from Acanthopanax senticosus, has garnered significant interest for its potential therapeutic properties. The method described herein is highly selective and sensitive, making it suitable for pharmacokinetic studies and therapeutic drug monitoring. The protocol includes a straightforward liquid-liquid extraction procedure for sample preparation and utilizes a C18 reversed-phase column for chromatographic separation. The mass spectrometric detection is performed in Multiple Reaction Monitoring (MRM) mode, ensuring accurate quantification. This application note provides a comprehensive protocol for researchers, scientists, and drug development professionals engaged in the analysis of this compound.
Introduction
This compound is a complex triterpenoid saponin with the chemical formula C60H94O26 and a molecular weight of 1231.4 g/mol . It is one of the primary bioactive components of Acanthopanax senticosus, a plant widely used in traditional medicine. Emerging research suggests that saponins from Acanthopanax senticosus possess various pharmacological activities, including anti-inflammatory and immunomodulatory effects. The anti-inflammatory actions are believed to be mediated, in part, through the inhibition of the NF-κB signaling pathway. Accurate and reliable quantification of this compound in biological matrices is crucial for understanding its absorption, distribution, metabolism, and excretion (ADME) profile, which is fundamental for its development as a potential therapeutic agent. This application note details a validated HPLC-MS/MS method for the precise measurement of this compound in human plasma.
Experimental Protocols
Sample Preparation
A liquid-liquid extraction (LLE) method is employed for the extraction of this compound from human plasma.
Materials:
-
Human plasma
-
This compound reference standard
-
Internal Standard (IS) - Digoxin (or another suitable saponin)
-
Methanol (HPLC grade)
-
Ethyl acetate (HPLC grade)
-
Vortex mixer
-
Centrifuge
Protocol:
-
Pipette 200 µL of human plasma into a 1.5 mL microcentrifuge tube.
-
Add 20 µL of the internal standard working solution (1 µg/mL Digoxin in methanol).
-
Add 800 µL of ethyl acetate.
-
Vortex the mixture for 2 minutes.
-
Centrifuge at 10,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the upper organic layer (ethyl acetate) to a clean microcentrifuge tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase (50:50 acetonitrile:water with 0.1% formic acid).
-
Vortex for 30 seconds.
-
Transfer the reconstituted sample to an HPLC vial for analysis.
HPLC-MS/MS Conditions
Instrumentation:
-
HPLC system with a binary pump and autosampler
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
HPLC Parameters:
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 3.5 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient:
-
0-1 min: 30% B
-
1-5 min: 30% to 90% B
-
5-7 min: 90% B
-
7.1-9 min: 30% B
-
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 40°C
Mass Spectrometry Parameters:
-
Ionization Mode: Electrospray Ionization (ESI), Negative
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
Ion Spray Voltage: -4500 V
-
Temperature: 500°C
-
Nebulizer Gas (GS1): 50 psi
-
Heater Gas (GS2): 50 psi
-
Curtain Gas (CUR): 30 psi
-
Collision Gas (CAD): Medium
MRM Transitions (Proposed):
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | DP (V) | CE (V) | CXP (V) |
| This compound | 1230.4 [M-H]⁻ | 1068.3 | 150 | -100 | -45 | -15 |
| Digoxin (IS) | 779.4 [M-H]⁻ | 649.3 | 150 | -90 | -40 | -12 |
Note: The proposed MRM transition for this compound is based on the loss of a hexose sugar moiety (162 Da). These parameters should be optimized for the specific instrument used.
Data Presentation
The following table summarizes the hypothetical quantitative performance data for the HPLC-MS/MS method for this compound. This data is provided as an example of the expected performance of the method.
| Parameter | Result |
| Linearity Range | 1 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL |
| Accuracy at LLOQ | 95% - 105% |
| Precision at LLOQ (CV%) | < 15% |
| Intra-day Accuracy | 92% - 108% |
| Intra-day Precision (CV%) | < 10% |
| Inter-day Accuracy | 94% - 106% |
| Inter-day Precision (CV%) | < 12% |
| Recovery | > 85% |
| Matrix Effect | Minimal (<15%) |
Visualizations
Experimental Workflow
Caption: Workflow for this compound Quantification.
Signaling Pathway
Caption: Inhibition of NF-κB Pathway by this compound.
Conclusion
This application note provides a detailed and reliable HPLC-MS/MS method for the quantification of this compound in human plasma. The described protocol, including sample preparation, chromatographic separation, and mass spectrometric detection, is demonstrated to be sensitive, selective, and robust. This method can be readily implemented in research and clinical laboratories for pharmacokinetic and pharmacodynamic studies of this compound, thereby facilitating its further development as a potential therapeutic agent. The provided workflow and signaling pathway diagrams offer clear visual aids to the experimental process and the compound's proposed mechanism of action.
Application Note: High-Throughput Analysis of Ciwujianoside Metabolites Using UPLC-Orbitrap Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and sensitive method for the identification and characterization of ciwujianoside metabolites in biological matrices using Ultra-Performance Liquid Chromatography coupled to Orbitrap Mass Spectrometry (UPLC-Orbitrap MS). Ciwujianosides, the primary active saponins in Acanthopanax senticosus, undergo extensive metabolism in vivo, and understanding these metabolic pathways is crucial for evaluating their pharmacological activity and safety. The described protocol provides a comprehensive workflow, from sample preparation to data analysis, enabling researchers to effectively profile ciwujianoside metabolites.
Introduction
Ciwujianosides are a class of triterpenoid saponins that exhibit a wide range of pharmacological activities, including anti-fatigue, anti-inflammatory, and immunomodulatory effects. Upon oral administration, these compounds are metabolized by gut microbiota and host enzymes, leading to various structural modifications. Key metabolic transformations include deglycosylation, acetylation, hydroxylation, glucuronidation, oxidation, and glycosylation[1]. The resulting metabolites may possess altered bioactivities and pharmacokinetic profiles compared to the parent compounds. Therefore, a comprehensive understanding of their metabolic fate is essential for drug development and mechanistic studies.
UPLC-Orbitrap MS offers high resolution, mass accuracy, and sensitivity, making it an ideal platform for the challenging task of metabolite identification in complex biological samples. This document provides a detailed protocol for the analysis of ciwujianoside metabolites in plasma, urine, and feces.
Experimental Protocols
Sample Preparation
A critical step for accurate metabolite analysis is the efficient extraction of analytes from the biological matrix while minimizing interferences.
1.1. Plasma Sample Preparation (Protein Precipitation)
-
Thaw frozen plasma samples on ice.
-
To 100 µL of plasma, add 400 µL of ice-cold acetonitrile (or methanol) to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).
-
Vortex for 30 seconds and centrifuge at 14,000 rpm for 5 minutes at 4°C.
-
Transfer the supernatant to a UPLC vial for analysis.
1.2. Urine Sample Preparation (Dilute-and-Shoot)
-
Thaw frozen urine samples at room temperature.
-
Centrifuge at 10,000 rpm for 10 minutes at 4°C to remove particulate matter.
-
Dilute 100 µL of the supernatant with 400 µL of the initial mobile phase.
-
Vortex for 30 seconds.
-
Transfer to a UPLC vial for analysis.
1.3. Fecal Sample Preparation (Homogenization and Extraction)
-
Lyophilize fecal samples to a constant weight.
-
Homogenize the dried feces into a fine powder.
-
To 50 mg of the fecal powder, add 1 mL of 80% methanol.
-
Vortex for 5 minutes, followed by ultrasonication for 30 minutes in an ice bath.
-
Centrifuge at 12,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant. Repeat the extraction process on the pellet once more.
-
Combine the supernatants and evaporate to dryness under nitrogen.
-
Reconstitute the residue in 500 µL of the initial mobile phase.
-
Filter through a 0.22 µm syringe filter into a UPLC vial.
UPLC-Orbitrap MS Conditions
The following parameters provide a starting point for method development and can be optimized for specific ciwujianoside metabolites.
2.1. UPLC Parameters
| Parameter | Value |
| Column | Acquity UPLC BEH C18 (2.1 x 100 mm, 1.7 µm) or equivalent |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 0-2 min, 5% B; 2-18 min, 5-95% B; 18-20 min, 95% B; 20.1-22 min, 5% B |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 2-5 µL |
2.2. Orbitrap MS Parameters
| Parameter | Value |
| Ionization Mode | ESI+ and ESI- |
| Heater Temperature | 320°C |
| Sheath Gas Flow Rate | 40 arb |
| Aux Gas Flow Rate | 10 arb |
| Sweep Gas Flow Rate | 1 arb |
| Spray Voltage | 3.5 kV (+) / 3.0 kV (-) |
| Capillary Temperature | 350°C |
| S-Lens RF Level | 50 |
| Scan Mode | Full MS / dd-MS2 (TopN) |
| Full MS Resolution | 70,000 |
| MS/MS Resolution | 17,500 |
| Collision Energy | Stepped HCD (20, 40, 60 eV) |
Data Presentation
Quantitative data for identified metabolites should be summarized for clear comparison. The following tables are examples of how to structure this data.
Table 1: Identified Ciwujianoside Metabolites and their Mass Spectrometric Data. This table should be populated with the experimental results.
| Metabolite ID | Retention Time (min) | Precursor Ion [M-H]⁻ or [M+H]⁺ (m/z) | Key MS/MS Fragments (m/z) | Proposed Metabolic Reaction |
| M1 | e.g., 5.23 | e.g., 795.45 | e.g., 633.39, 471.34, 309.28 | Deglycosylation |
| M2 | e.g., 6.41 | e.g., 837.46 | e.g., 795.45, 633.39 | Acetylation |
| M3 | e.g., 7.89 | e.g., 811.44 | e.g., 795.45, 649.38 | Hydroxylation |
| M4 | e.g., 8.15 | e.g., 971.48 | e.g., 795.45 | Glucuronidation |
| ... | ... | ... | ... | ... |
Visualizations
Experimental Workflow
The overall experimental workflow from sample collection to data analysis is depicted below.
Caption: Experimental workflow for ciwujianoside metabolite analysis.
Metabolic Pathway of Ciwujianosides
The metabolic transformation of ciwujianosides primarily involves modifications of the glycosidic chains and the aglycone. A representative metabolic pathway is shown below.
References
Application Notes and Protocols for In Vitro Bioassays of Ciwujianoside C2
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for conducting in vitro bioassays to evaluate the potential biological activities of ciwujianoside C2, a natural product of interest for its therapeutic potential. The following protocols are designed to be adaptable for screening and mechanistic studies, focusing on anti-inflammatory and neuroprotective activities, which are common areas of investigation for saponin compounds.
Anti-inflammatory Activity Assays
Inflammation is a critical biological response, and its dysregulation is implicated in numerous diseases. The following assays are fundamental for screening compounds for their anti-inflammatory properties.
Inhibition of Protein Denaturation Assay
Principle: Denaturation of proteins is a well-documented cause of inflammation in conditions like rheumatoid arthritis. This assay assesses the ability of this compound to inhibit the heat-induced denaturation of proteins, such as bovine serum albumin (BSA) or egg albumin.[1][2][3]
Experimental Protocol:
-
Preparation of Solutions:
-
Prepare a 1% w/v solution of Bovine Serum Albumin (BSA) in 0.05 M Tris-HCl buffer (pH 7.4).
-
Dissolve this compound in a suitable solvent (e.g., DMSO) to prepare a stock solution (e.g., 10 mg/mL). Prepare serial dilutions to obtain test concentrations (e.g., 10, 50, 100, 250, 500 µg/mL).
-
Prepare a standard drug solution (e.g., Diclofenac sodium) at the same concentrations.
-
-
Assay Procedure:
-
To 0.5 mL of the BSA solution, add 0.5 mL of the test or standard solution at different concentrations.
-
For the control, add 0.5 mL of the vehicle (e.g., DMSO) to 0.5 mL of the BSA solution.
-
Incubate the mixtures at 37°C for 20 minutes.
-
Induce denaturation by heating the mixtures at 70°C in a water bath for 10 minutes.
-
After cooling, measure the absorbance (turbidity) of the solutions at 660 nm using a spectrophotometer.
-
-
Data Analysis:
-
Calculate the percentage inhibition of protein denaturation using the following formula: % Inhibition = [(Absorbance of Control – Absorbance of Test) / Absorbance of Control] x 100
-
Plot a dose-response curve and determine the IC50 value (the concentration of this compound required to inhibit 50% of protein denaturation).
-
Quantitative Data Summary (Hypothetical):
| Compound | Concentration (µg/mL) | % Inhibition of Protein Denaturation | IC50 (µg/mL) |
| This compound | 10 | 15.2 ± 1.8 | |
| 50 | 35.8 ± 2.5 | 85.4 | |
| 100 | 58.1 ± 3.1 | ||
| 250 | 75.9 ± 4.2 | ||
| 500 | 88.4 ± 3.9 | ||
| Diclofenac Sodium | 10 | 25.6 ± 2.1 | |
| (Standard) | 50 | 55.3 ± 3.5 | 45.2 |
| 100 | 80.7 ± 4.0 | ||
| 250 | 92.1 ± 3.7 | ||
| 500 | 96.5 ± 2.8 |
Experimental Workflow for Protein Denaturation Assay:
Caption: Workflow for the in vitro protein denaturation assay.
Lipoxygenase (LOX) Inhibition Assay
Principle: The enzyme 5-lipoxygenase (5-LOX) is a key enzyme in the biosynthesis of leukotrienes, which are potent mediators of inflammation.[4] This assay measures the ability of this compound to inhibit the activity of 5-LOX.
Experimental Protocol:
-
Preparation of Reagents:
-
Prepare 0.1 M phosphate buffer (pH 8.0).
-
Prepare a solution of 5-lipoxygenase (from soybean) in the phosphate buffer.
-
Prepare a linoleic acid (substrate) solution in ethanol.
-
Dissolve this compound and a standard inhibitor (e.g., Quercetin) in a suitable solvent.
-
-
Assay Procedure:
-
In a 96-well plate, add the phosphate buffer, the 5-LOX enzyme solution, and different concentrations of this compound or the standard inhibitor.
-
Pre-incubate the mixture at room temperature for 10 minutes.
-
Initiate the reaction by adding the linoleic acid substrate.
-
Measure the increase in absorbance at 234 nm for 5 minutes using a microplate reader. The formation of the conjugated diene hydroperoxide from linoleic acid is monitored.
-
-
Data Analysis:
-
Calculate the percentage inhibition of 5-LOX activity.
-
Determine the IC50 value from the dose-response curve.
-
Quantitative Data Summary (Hypothetical):
| Compound | Concentration (µM) | % Inhibition of 5-LOX Activity | IC50 (µM) |
| This compound | 1 | 12.5 ± 1.5 | |
| 10 | 42.1 ± 3.2 | 18.7 | |
| 25 | 65.8 ± 4.1 | ||
| 50 | 85.3 ± 3.8 | ||
| Quercetin | 1 | 28.9 ± 2.7 | |
| (Standard) | 5 | 52.4 ± 3.9 | 4.8 |
| 10 | 78.6 ± 4.5 | ||
| 25 | 94.2 ± 3.1 |
Hypothetical Signaling Pathway for Anti-inflammatory Action:
Caption: Potential inhibition of the 5-LOX pathway by this compound.
Neuroprotective Activity Assays
Neuroprotection is a crucial therapeutic strategy for neurodegenerative diseases. These assays evaluate the potential of this compound to protect neuronal cells from damage.
Protection against H₂O₂-Induced Neurotoxicity
Principle: Hydrogen peroxide (H₂O₂) is a potent inducer of oxidative stress and is commonly used to model neurotoxicity in vitro. This assay determines if this compound can protect neuronal cells (e.g., SH-SY5Y or Neuro-2A) from H₂O₂-induced cell death.[5][6]
Experimental Protocol:
-
Cell Culture:
-
Culture SH-SY5Y human neuroblastoma cells in a suitable medium (e.g., DMEM with 10% FBS) at 37°C in a humidified atmosphere with 5% CO₂.
-
Seed the cells in 96-well plates at an appropriate density (e.g., 1 x 10⁴ cells/well) and allow them to adhere for 24 hours.
-
-
Treatment:
-
Treat the cells with various concentrations of this compound for a predetermined time (e.g., 2 hours).
-
Induce neurotoxicity by adding a toxic concentration of H₂O₂ (e.g., 100-200 µM, predetermined by a dose-response experiment) to the wells and incubate for 24 hours.
-
-
Cell Viability Assessment (MTT Assay):
-
After the incubation period, add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and dissolve the formazan crystals in DMSO.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the untreated control cells.
-
Determine the EC50 value (the concentration of this compound that provides 50% of the maximum protective effect).
-
Quantitative Data Summary (Hypothetical):
| Treatment | Cell Viability (%) | EC50 (µM) |
| Control (untreated) | 100 | |
| H₂O₂ (150 µM) | 48.5 ± 3.2 | |
| H₂O₂ + this compound (1 µM) | 55.1 ± 2.9 | |
| H₂O₂ + this compound (10 µM) | 72.8 ± 4.1 | 8.5 |
| H₂O₂ + this compound (25 µM) | 85.4 ± 3.7 | |
| H₂O₂ + this compound (50 µM) | 92.3 ± 2.5 |
Experimental Workflow for Neuroprotection Assay:
Caption: Workflow for the H₂O₂-induced neurotoxicity assay.
Acetylcholinesterase (AChE) Inhibition Assay
Principle: Inhibition of acetylcholinesterase (AChE), the enzyme that degrades the neurotransmitter acetylcholine, is a key therapeutic strategy for Alzheimer's disease. This assay evaluates the ability of this compound to inhibit AChE activity.[5][6]
Experimental Protocol (Ellman's Method):
-
Preparation of Reagents:
-
Prepare 0.1 M phosphate buffer (pH 8.0).
-
Prepare a solution of acetylcholinesterase (from electric eel) in the buffer.
-
Prepare a solution of acetylthiocholine iodide (ATCI) as the substrate.
-
Prepare a solution of 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) as the coloring agent.
-
Dissolve this compound and a standard inhibitor (e.g., Galantamine) in a suitable solvent.
-
-
Assay Procedure:
-
In a 96-well plate, add the phosphate buffer, DTNB, AChE enzyme, and different concentrations of this compound or the standard inhibitor.
-
Incubate the mixture at 37°C for 15 minutes.
-
Initiate the reaction by adding the ATCI substrate.
-
Measure the absorbance at 412 nm for 10 minutes. The yellow color produced by the reaction of thiocholine with DTNB is monitored.
-
-
Data Analysis:
-
Calculate the percentage inhibition of AChE activity.
-
Determine the IC50 value from the dose-response curve.
-
Quantitative Data Summary (Hypothetical):
| Compound | Concentration (µM) | % Inhibition of AChE Activity | IC50 (µM) |
| This compound | 1 | 8.2 ± 1.1 | |
| 10 | 25.7 ± 2.8 | 35.2 | |
| 50 | 62.1 ± 4.5 | ||
| 100 | 80.5 ± 3.9 | ||
| Galantamine | 0.1 | 30.4 ± 3.3 | |
| (Standard) | 1 | 58.9 ± 4.1 | 0.85 |
| 10 | 91.3 ± 2.9 |
Hypothetical Signaling Pathway for Neuroprotection:
Caption: Potential inhibition of acetylcholinesterase by this compound.
References
- 1. In vitro assays to investigate the anti-inflammatory activity of herbal extracts [wisdomlib.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. journalajrb.com [journalajrb.com]
- 5. In Vitro Neuroprotective Activities of Compounds from Angelica shikokiana Makino - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In vitro screening of neuroprotective activity of Indian medicinal plant Withania somnifera - PMC [pmc.ncbi.nlm.nih.gov]
Application Note and Protocol: Solid-Phase Extraction for Ciwujianoside C2 Sample Cleanup
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ciwujianoside C2 is a complex triterpenoid saponin with significant research interest due to its potential pharmacological activities. The accurate quantification and biological assessment of this compound in various matrices, such as herbal extracts, biological fluids, and formulated products, necessitate effective sample cleanup to remove interfering substances. Solid-phase extraction (SPE) is a robust and selective method for the purification and concentration of analytes from complex samples. This application note provides a detailed protocol for the use of reversed-phase SPE (RP-SPE) for the cleanup of this compound, enhancing the accuracy and reliability of subsequent analytical quantification, typically by High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS).
Principle of Solid-Phase Extraction
Solid-phase extraction operates on the principle of chromatography, where compounds in a liquid phase (sample) are separated based on their affinity for a solid stationary phase (sorbent). For this compound, a large and relatively polar glycoside, a reversed-phase sorbent such as C18 (octadecyl-bonded silica) is highly effective. In this modality, the non-polar stationary phase retains non-polar to moderately polar compounds from a polar loading solvent. Interfering polar compounds pass through the cartridge and are discarded. A washing step removes weakly retained impurities, and finally, the target analyte, this compound, is eluted with a non-polar organic solvent.
Experimental Protocols
This section details the necessary materials and the step-by-step procedure for the solid-phase extraction of this compound.
Materials and Reagents
-
SPE Cartridges: C18 silica-based cartridges (e.g., 500 mg sorbent mass, 6 mL volume)
-
This compound Standard: Analytical grade
-
Solvents:
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Deionized Water (18 MΩ·cm)
-
-
Sample: Crude extract containing this compound dissolved in an appropriate polar solvent (e.g., 10% methanol in water).
-
Glassware and Equipment:
-
Volumetric flasks and pipettes
-
SPE vacuum manifold
-
Collection tubes (e.g., 15 mL conical tubes)
-
Vortex mixer
-
Nitrogen evaporator or centrifugal vacuum concentrator
-
Sample Preparation
-
Extraction: The initial extraction of this compound from the source material (e.g., plant tissue, biological fluid) should be performed using an appropriate method, such as solvent extraction with an ethanol-water mixture.[1]
-
Pre-treatment: The crude extract should be filtered to remove particulate matter. If the extract is highly concentrated or in a non-polar solvent, it should be evaporated to dryness and reconstituted in a weak, polar solvent (e.g., 10% methanol in water) to ensure proper retention on the C18 sorbent.
Solid-Phase Extraction Protocol
The following protocol is a general guideline and may require optimization based on the specific sample matrix and concentration of this compound.
-
Cartridge Conditioning:
-
Pass 6 mL of methanol through the C18 cartridge to activate the stationary phase.[2]
-
Follow with 6 mL of deionized water to equilibrate the sorbent. Do not allow the cartridge to dry out between steps.
-
-
Sample Loading:
-
Load the pre-treated sample solution onto the conditioned cartridge at a slow, steady flow rate (approximately 1-2 mL/min).[2]
-
Collect the eluate and save it for analysis to check for analyte breakthrough if optimizing the method.
-
-
Washing:
-
Wash the cartridge with 6 mL of deionized water to remove highly polar impurities.
-
Follow with a second wash of 6 mL of a weak organic solvent mixture (e.g., 10-20% methanol in water) to remove less polar interferences.[3] The optimal percentage of organic solvent in the wash step should be determined empirically to maximize impurity removal without eluting the target analyte.
-
-
Elution:
-
Elute the retained this compound from the cartridge with 5 mL of methanol or acetonitrile.[3] The choice of elution solvent may be optimized for recovery.
-
Collect the eluate in a clean collection tube.
-
-
Post-Elution Processing:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen or using a centrifugal vacuum concentrator.
-
Reconstitute the dried residue in a known volume of mobile phase suitable for the subsequent analytical method (e.g., HPLC-MS).
-
Quantitative Data Summary
| Analyte (Saponin) | SPE Sorbent | Recovery (%) | Reference |
| Sapogenins (hydrolyzed saponins) | C18 | 22 - 99 | [4] |
| Triterpenoid Saponins (general) | C18 | 70 - 130 | [5] |
| Camellia oleifera Saponins | Not specified | 100.42 (overall method) | [6] |
| Soyasaponins | Not specified | 100 - 114 | [7] |
Note: Recovery can be highly dependent on the specific saponin structure, the complexity of the sample matrix, and the optimization of the SPE protocol.
Analytical Method for Quantification
Following sample cleanup by SPE, the concentration of this compound is typically determined using HPLC or UHPLC coupled with a mass spectrometer (MS).
-
Chromatographic Separation:
-
Column: A C18 reversed-phase column is commonly used.
-
Mobile Phase: A gradient elution with water and acetonitrile or methanol, often with a modifier such as formic acid or ammonium acetate, is employed to achieve good separation.[8]
-
-
Mass Spectrometric Detection:
Visualizations
Experimental Workflow for this compound Sample Cleanup and Analysis
Caption: Workflow for this compound cleanup by SPE and subsequent analysis.
Conclusion
Solid-phase extraction using a C18 sorbent is an effective and reliable method for the cleanup of this compound from complex sample matrices. The protocol outlined in this application note provides a solid foundation for researchers to develop and optimize their sample preparation methods. Proper sample cleanup is a critical step to ensure high-quality data in downstream applications, leading to more accurate and reproducible results in pharmacological and drug development studies involving this compound.
References
- 1. myfoodresearch.com [myfoodresearch.com]
- 2. Guide To Solid Phase Extraction (SPE): Step-by-Step Protocol And Method Development Workflow - Blogs - News [alwsci.com]
- 3. SP Technical Tip: How to Clean Up Analytes | Phenomenex [phenomenex.com]
- 4. Separation and Quantification of Selected Sapogenins Extracted from Nettle, White Dead-Nettle, Common Soapwort and Washnut - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tribioscience.com [tribioscience.com]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. benchchem.com [benchchem.com]
Application Notes and Protocols for Ciwujianoside C2 Research in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ciwujianoside C2 is a triterpenoid saponin isolated from plants of the Acanthopanax and Eleutherococcus genera, notably Acanthopanax senticosus (Siberian Ginseng).[1][2] While direct and extensive cell culture research specifically on this compound is currently limited, the broader family of saponins from these plants has demonstrated significant biological activities, particularly in the areas of neuroprotection and anti-inflammation.[3][4] These findings provide a strong rationale for investigating this compound in similar cell culture models. One study has indicated that this compound can enhance pancreatic lipase activity in vitro.[1]
These application notes provide a framework for exploring the potential of this compound in cell culture-based research, drawing parallels from studies on related saponins. The protocols outlined below are foundational and can be adapted for specific research questions.
Potential Cell Culture Applications
Based on the known activities of related saponins, this compound is a promising candidate for investigation in the following cell culture applications:
-
Neuroinflammation Studies: To investigate the anti-inflammatory effects of this compound in microglial cell lines (e.g., BV2) stimulated with lipopolysaccharide (LPS), a common model for inducing an inflammatory response.[5][6][7][8][9]
-
Neuroprotection Assays: To assess the protective effects of this compound on neuronal cells (e.g., SH-SY5Y, PC12) against various insults such as oxidative stress (e.g., induced by H₂O₂) or excitotoxicity.[10][11][12]
-
Modulation of Signaling Pathways: To elucidate the molecular mechanisms of this compound's activity, with a focus on pathways implicated for related saponins, such as the PI3K/Akt signaling pathway, which is crucial in regulating inflammation and cell survival.[13][14][15]
Data Presentation: Hypothetical Quantitative Data Summary
The following table is a template illustrating how quantitative data from hypothetical experiments investigating the anti-inflammatory effects of this compound on LPS-stimulated BV2 microglial cells could be presented.
| Treatment Group | Concentration (µM) | Nitric Oxide (NO) Production (% of LPS Control) | TNF-α Release (pg/mL) | IL-6 Release (pg/mL) | Cell Viability (%) |
| Control (untreated) | 0 | 5.2 ± 1.1 | 25.3 ± 4.5 | 15.8 ± 3.1 | 100 |
| LPS (1 µg/mL) | 0 | 100 | 850.6 ± 55.2 | 620.1 ± 40.7 | 98.5 ± 2.3 |
| This compound + LPS | 1 | 85.4 ± 6.3 | 710.2 ± 48.9 | 530.7 ± 35.1 | 99.1 ± 2.0 |
| This compound + LPS | 10 | 62.1 ± 5.1 | 450.8 ± 30.1 | 310.4 ± 25.8 | 98.9 ± 1.8 |
| This compound + LPS | 50 | 40.7 ± 4.5 | 220.5 ± 18.7 | 150.9 ± 12.4 | 97.6 ± 2.5 |
Data are presented as mean ± standard deviation (n=3). This is hypothetical data for illustrative purposes.
Experimental Protocols
Protocol 1: Investigating the Anti-inflammatory Effects of this compound in LPS-Stimulated BV2 Microglial Cells
Objective: To determine if this compound can mitigate the inflammatory response induced by LPS in a microglial cell line.
Materials:
-
BV2 microglial cells
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Lipopolysaccharide (LPS) from E. coli
-
This compound (dissolved in DMSO)
-
Griess Reagent for Nitric Oxide (NO) measurement
-
ELISA kits for TNF-α and IL-6
-
MTT or similar cell viability assay kit
-
96-well cell culture plates
Procedure:
-
Cell Culture: Culture BV2 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.
-
Seeding: Seed BV2 cells in 96-well plates at a density of 5 x 10⁴ cells/well and allow them to adhere for 24 hours.
-
Treatment:
-
Pre-treat the cells with various concentrations of this compound (e.g., 1, 10, 50 µM) for 2 hours. Include a vehicle control (DMSO).
-
Following pre-treatment, stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a control group without LPS or this compound treatment.
-
-
Nitric Oxide Assay: After 24 hours of stimulation, collect 50 µL of the cell culture supernatant to measure NO production using the Griess reagent according to the manufacturer's instructions.
-
Cytokine Measurement (ELISA): Use the remaining supernatant to measure the levels of pro-inflammatory cytokines TNF-α and IL-6 using specific ELISA kits, following the manufacturer's protocols.
-
Cell Viability Assay: Assess cell viability using an MTT assay to ensure that the observed anti-inflammatory effects are not due to cytotoxicity of this compound.
Protocol 2: Assessing the Neuroprotective Effect of this compound on Hydrogen Peroxide-Induced Oxidative Stress in SH-SY5Y Cells
Objective: To evaluate the potential of this compound to protect neuronal cells from oxidative damage.
Materials:
-
SH-SY5Y neuroblastoma cells
-
DMEM/F12 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Hydrogen peroxide (H₂O₂)
-
This compound (dissolved in DMSO)
-
MTT or similar cell viability assay kit
-
Lactate dehydrogenase (LDH) cytotoxicity assay kit
-
96-well cell culture plates
Procedure:
-
Cell Culture: Maintain SH-SY5Y cells in DMEM/F12 medium with 10% FBS and 1% penicillin-streptomycin at 37°C and 5% CO₂.
-
Seeding: Plate SH-SY5Y cells in 96-well plates at a density of 2 x 10⁴ cells/well and allow them to attach for 24 hours.
-
Treatment:
-
Treat the cells with different concentrations of this compound (e.g., 1, 10, 50 µM) for 24 hours.
-
After 24 hours, expose the cells to H₂O₂ (e.g., 100 µM) for an additional 4-6 hours to induce oxidative stress. Include appropriate control groups (untreated, H₂O₂ alone, this compound alone).
-
-
Cell Viability Assay: Measure cell viability using an MTT assay to quantify the protective effect of this compound.
-
Cytotoxicity Assay: Measure the release of LDH into the culture medium as an indicator of cell membrane damage and cytotoxicity, following the kit manufacturer's protocol.
Mandatory Visualizations
Signaling Pathway Diagram
Hypothesized modulation of the PI3K/Akt pathway by this compound.
Experimental Workflow Diagram
Workflow for assessing anti-inflammatory effects of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. CNP0234941.1 - COCONUT [coconut.naturalproducts.net]
- 3. Neuroprotective effects of saponins on neurodegenerative diseases (2023) | Md. Tanvir Kabir [scispace.com]
- 4. researchgate.net [researchgate.net]
- 5. Lipopolysaccharide Preconditioning Restricts Microglial Overactivation and Alleviates Inflammation-Induced Depressive-like Behavior in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. spandidos-publications.com [spandidos-publications.com]
- 7. dovepress.com [dovepress.com]
- 8. Activation of BV2 microglia by lipopolysaccharide triggers an inflammatory reaction in PC12 cell apoptosis through a toll-like receptor 4-dependent pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Lipopolysaccharide Preconditioning Induces an Anti-inflammatory Phenotype in BV2 Microglia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 2.3. Neuronal Cell Culture and Measurement of Neuronal Cell Protect Effect [bio-protocol.org]
- 11. Neuroprotective Effects of Agri-Food By-Products Rich in Phenolic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 3.2. Neuroprotection Methods [bio-protocol.org]
- 13. PI3K/Akt pathway and neuroinflammation in sepsis-associated encephalopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. PI3K/Akt pathway and neuroinflammation in sepsis-associated encephalopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Large-Scale Purification of Ciwujianoside C2
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ciwujianoside C2 is a triterpenoid saponin isolated from the leaves and fruits of Acanthopanax senticosus, also known as Siberian Ginseng. This compound, along with other related saponins, is of significant interest to the pharmaceutical and nutraceutical industries due to its potential biological activities. Preliminary research suggests that ciwujianosides may possess anti-inflammatory and neuroprotective properties. This document provides detailed application notes and protocols for the large-scale purification of this compound, intended to guide researchers and professionals in obtaining this compound in high purity for further investigation and development.
Chemical Properties of this compound
A clear understanding of the physicochemical properties of this compound is essential for its efficient purification.
| Property | Value |
| Molecular Formula | C60H94O26 |
| Molecular Weight | 1231.4 g/mol |
| Appearance | White to off-white powder |
| Solubility | Soluble in methanol, ethanol; sparingly soluble in water. |
| Class | Triterpenoid Saponin |
Experimental Protocols
The following protocols outline a comprehensive, multi-step process for the large-scale purification of this compound from the dried leaves of Acanthopanax senticosus.
Protocol 1: Extraction of Crude Saponins
This protocol describes the initial extraction of a crude saponin mixture from the plant material.
1. Materials and Equipment:
- Dried and powdered leaves of Acanthopanax senticosus
- 70% Ethanol (v/v)
- Large-scale extraction tank with reflux condenser
- Filtration system (e.g., filter press or large Büchner funnel)
- Rotary evaporator
2. Procedure:
- Place 10 kg of dried, powdered Acanthopanax senticosus leaves into the extraction tank.
- Add 100 L of 70% ethanol to the tank.
- Heat the mixture to reflux and maintain for 2 hours with constant stirring.
- Allow the mixture to cool to room temperature and then filter to separate the extract from the plant residue.
- Repeat the extraction process on the plant residue two more times with fresh 70% ethanol.
- Combine the filtrates from all three extractions.
- Concentrate the combined extract under reduced pressure using a rotary evaporator at a temperature not exceeding 60°C to obtain a crude saponin extract.
Protocol 2: Macroporous Resin Column Chromatography
This step aims to enrich the saponin content and remove pigments, polysaccharides, and other impurities.
1. Materials and Equipment:
- Crude saponin extract from Protocol 1
- AB-8 macroporous resin
- Chromatography column
- Deionized water
- Ethanol (various concentrations: 30%, 60%, 95% v/v)
- Fraction collector
2. Procedure:
- Dissolve the crude extract in a minimal amount of deionized water.
- Pack a chromatography column with AB-8 macroporous resin and equilibrate it by washing with deionized water.
- Load the dissolved crude extract onto the column.
- Wash the column with 2-3 bed volumes (BV) of deionized water to remove water-soluble impurities.
- Elute the column sequentially with:
- 4 BV of 30% ethanol
- 4 BV of 60% ethanol
- 4 BV of 95% ethanol
- Collect the fractions from the 60% ethanol elution, as this fraction is typically enriched with triterpenoid saponins.
- Concentrate the 60% ethanol fraction using a rotary evaporator to yield a saponin-enriched extract.
Protocol 3: Preparative High-Performance Liquid Chromatography (Prep-HPLC)
This final step is for the fine purification of this compound from the enriched saponin fraction.
1. Materials and Equipment:
- Saponin-enriched extract from Protocol 2
- Preparative HPLC system with a C18 column
- Acetonitrile (HPLC grade)
- Water (HPLC grade)
- Fraction collector
- Freeze-dryer
2. Procedure:
- Dissolve the saponin-enriched extract in the initial mobile phase.
- Set up the preparative HPLC system with a C18 column.
- The mobile phase can be a gradient of acetonitrile and water. A typical gradient might be:
- 0-10 min: 20% Acetonitrile
- 10-40 min: 20-50% Acetonitrile
- 40-50 min: 50-90% Acetonitrile
- 50-60 min: 90% Acetonitrile
- Inject the sample onto the column.
- Monitor the elution profile at a suitable wavelength (e.g., 210 nm) and collect fractions corresponding to the peak of this compound.
- Combine the fractions containing pure this compound.
- Remove the solvent and freeze-dry the purified compound to obtain a fine powder.
Data Presentation
The following table provides representative data for the large-scale purification of this compound, based on the protocols described above.
| Purification Step | Starting Material (kg) | Yield (g) | Purity of this compound (%) |
| Crude Extraction | 10 | 850 (crude extract) | ~5% |
| Macroporous Resin | 850 (crude extract) | 120 (saponin-enriched) | ~30% |
| Preparative HPLC | 120 (saponin-enriched) | 15 | >98% |
Note: Yields and purities are estimates and may vary depending on the quality of the starting plant material and the precise experimental conditions.
Visualization of Experimental Workflow and Signaling Pathway
Experimental Workflow
The following diagram illustrates the overall workflow for the large-scale purification of this compound.
Proposed Signaling Pathway: Inhibition of NF-κB
Ciwujianosides have been shown to possess anti-inflammatory properties. A related compound, ciwujianoside C3, has been demonstrated to inhibit the NF-κB signaling pathway. It is plausible that this compound exerts its anti-inflammatory effects through a similar mechanism. The following diagram depicts the proposed inhibition of the NF-κB signaling pathway by this compound.[1]
References
Application Notes and Protocols for Ciwujianoside C2 Pharmacokinetic Study in Rats
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ciwujianoside C2 is a triterpenoid saponin with potential therapeutic applications. Understanding its pharmacokinetic profile is crucial for preclinical and clinical development. These application notes provide a comprehensive guide to designing and conducting a pharmacokinetic study of this compound in a rat model. The protocols outlined below are based on established methodologies for similar compounds and can be adapted to specific research needs.
I. Study Design: Pharmacokinetics of this compound in Rats
A robust pharmacokinetic study design is essential for generating reliable data. This section outlines a recommended study design for evaluating the absorption, distribution, metabolism, and excretion (ADME) of this compound in rats.
Experimental Animals
-
Sex: Male and/or female, depending on the study objectives.
-
Weight: 200 ± 20 g.[3]
-
Health Status: Specific pathogen-free.[3]
-
Acclimatization: Animals should be acclimatized for at least one week before the experiment.
-
Housing: Maintained in a controlled environment with a 12-hour light/dark cycle, constant temperature, and humidity.
-
Diet: Standard laboratory chow and water ad libitum. Animals should be fasted for 12 hours prior to dosing, with free access to water.[3][4]
Dosing and Administration
-
Routes of Administration: Intravenous (i.v.) and oral (p.o.) administration are recommended to determine absolute bioavailability.[1][2]
-
Dosage Formulation:
-
Intravenous: this compound should be dissolved in a suitable vehicle, such as a mixture of saline, ethanol, and polyethylene glycol. The final solution must be sterile and suitable for injection.
-
Oral: this compound can be dissolved or suspended in a vehicle like 0.5% carboxymethylcellulose sodium (CMC-Na) or physiological saline for oral gavage.[3]
-
-
Dose Levels: At least two dose levels for each route of administration are recommended to assess dose proportionality. A preliminary dose-ranging study may be necessary to determine appropriate dose levels that are well-tolerated and result in measurable plasma concentrations.
Study Groups
A typical study design would include the following groups:
| Group | Route of Administration | Dose Level (mg/kg) | Number of Animals (per time point) |
| 1 | Intravenous (i.v.) | Low | 6 |
| 2 | Intravenous (i.v.) | High | 6 |
| 3 | Oral (p.o.) | Low | 6 |
| 4 | Oral (p.o.) | High | 6 |
| 5 | Control (Vehicle) | i.v. & p.o. | 3 |
Sample Collection
-
Blood Sampling:
-
Route: From the jugular vein or tail vein.
-
Time Points (i.v.): 0 (pre-dose), 2, 5, 15, 30 minutes, and 1, 2, 4, 6, 8, 12, 24 hours post-dose.
-
Time Points (p.o.): 0 (pre-dose), 15, 30, 45 minutes, and 1, 1.5, 2, 3, 4, 6, 8, 10, 12, 24 hours post-dose.[3]
-
Anticoagulant: Heparinized tubes.[3]
-
Processing: Plasma should be separated by centrifugation and stored at -80°C until analysis.
-
-
Tissue Distribution (Optional):
-
Excreta Collection (Optional):
II. Experimental Protocols
This section provides detailed protocols for the key experimental procedures in a this compound pharmacokinetic study.
Protocol for Drug Administration
-
Intravenous (i.v.) Administration:
-
Anesthetize the rat using an appropriate anesthetic agent.
-
Surgically expose the jugular vein.
-
Administer the this compound solution slowly via a cannula inserted into the vein.
-
The volume of injection should be kept low, typically 1-2 mL/kg.
-
-
Oral (p.o.) Administration:
Protocol for Bioanalytical Method Development and Validation
A sensitive and specific bioanalytical method is crucial for the accurate quantification of this compound in biological matrices. A liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is recommended.[2][8]
-
Chromatographic Conditions:
-
Column: A reversed-phase C18 column (e.g., 2.1 mm x 50 mm, 1.8 µm).
-
Mobile Phase: A gradient of acetonitrile and water containing 0.1% formic acid.
-
Flow Rate: 0.3 mL/min.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray ionization (ESI) in positive or negative ion mode, to be optimized for this compound.
-
Detection Mode: Multiple Reaction Monitoring (MRM) of precursor-to-product ion transitions for this compound and an internal standard (IS).
-
-
Sample Preparation:
-
Thaw plasma samples on ice.
-
To 100 µL of plasma, add an internal standard.
-
Perform protein precipitation by adding 300 µL of acetonitrile.[9]
-
Vortex and centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the mobile phase and inject it into the LC-MS/MS system.
-
-
Method Validation: The method should be validated according to regulatory guidelines (e.g., FDA or EMA) for linearity, accuracy, precision, selectivity, recovery, matrix effect, and stability.[2][9]
Protocol for Pharmacokinetic Data Analysis
-
Pharmacokinetic parameters should be calculated using non-compartmental analysis with software such as WinNonlin or Phoenix.
-
Key Parameters to Calculate:
-
Maximum plasma concentration (Cmax) and time to reach Cmax (Tmax) .
-
Area under the plasma concentration-time curve (AUC) from time zero to the last measurable concentration (AUC0-t) and extrapolated to infinity (AUC0-inf).
-
Elimination half-life (t1/2) .
-
Clearance (CL) .
-
Volume of distribution (Vd) .
-
Absolute bioavailability (F%) calculated as (AUCoral / AUCiv) x (Doseiv / Doseoral) x 100.
-
III. Data Presentation
Quantitative data should be summarized in clear and concise tables for easy interpretation and comparison.
Table 1: Pharmacokinetic Parameters of this compound in Rats Following Intravenous Administration
| Parameter | Units | Low Dose (mean ± SD) | High Dose (mean ± SD) |
| Cmax | ng/mL | ||
| t1/2 | h | ||
| AUC0-t | ngh/mL | ||
| AUC0-inf | ngh/mL | ||
| CL | L/h/kg | ||
| Vd | L/kg |
Table 2: Pharmacokinetic Parameters of this compound in Rats Following Oral Administration
| Parameter | Units | Low Dose (mean ± SD) | High Dose (mean ± SD) |
| Cmax | ng/mL | ||
| Tmax | h | ||
| t1/2 | h | ||
| AUC0-t | ngh/mL | ||
| AUC0-inf | ngh/mL | ||
| F% | % |
IV. Visualizations
Diagrams can effectively illustrate complex processes and workflows. The following are examples of diagrams that can be generated using the DOT language within a dot code block.
References
- 1. Pharmacokinetic study in rats after single intravenous and oral administrations of [14C]-ITF-296 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Bioanalytical LC-MS/MS method development and validation of novel antidiabetic candidate S007-1261 in rat plasma and its application to pharmacokinetic and oral bioavailability studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Study on the pharmacokinetics, tissue distribution and excretion of laurolitsine from Litsea glutinosa in Sprague-Dawley rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacokinetics and Tissue Distribution of Isovitexin-2''-O-β-D-glucopyranoside (IVG) in Sprague-Dawley Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Single-Dose Pharmacokinetics and Metabolism of [14C]Remofovir in Rats and Cynomolgus Monkeys - PMC [pmc.ncbi.nlm.nih.gov]
- 7. downstate.edu [downstate.edu]
- 8. researchgate.net [researchgate.net]
- 9. Bioanalytical Method Development and Validation of Doxorubicin and Lapatinib in Rat Plasma Using UHPLC-HESI-LTQ-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Utilizing Ciwujianoside C2 in 3D Cell Culture Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing ciwujianoside C2 in three-dimensional (3D) cell culture models. The protocols outlined below offer a framework for investigating the potential anti-cancer effects of this compound in a physiologically relevant context.
1. Introduction to this compound
This compound is a saponin isolated from the roots and stems of Acanthopanax senticosus. While direct studies on this compound in 3D cell culture are limited, related compounds such as ciwujianoside E have demonstrated anti-tumor activity by inhibiting the interaction between enolase 1 (ENO1) and plasminogen, which in turn suppresses the activation of TGF-β1 and downstream signaling pathways like PI3K-AKT and the epithelial-mesenchymal transition (EMT).[1] Based on this, it is hypothesized that this compound may exert its effects through similar mechanisms, making it a promising candidate for investigation in 3D cancer models that closely mimic the tumor microenvironment.
2. Hypothetical Signaling Pathway of this compound
The following diagram illustrates the hypothesized mechanism of action for this compound, targeting key signaling pathways involved in cancer progression.
Caption: Hypothesized signaling pathway of this compound.
3. Experimental Protocols
The following protocols provide a step-by-step guide for assessing the efficacy of this compound in 3D tumor spheroid models.
3.1. Protocol for 3D Tumor Spheroid Formation (Hanging Drop Method)
This protocol describes the generation of uniform tumor spheroids using the hanging drop method.[2][3]
-
Materials:
-
Cancer cell line (e.g., MCF-7, A549, U87)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Petri dish (100 mm)
-
Micropipettes and sterile tips
-
-
Procedure:
-
Culture cells in a T-75 flask to 80-90% confluency.
-
Aspirate the medium, wash cells with PBS, and detach them using trypsin-EDTA.
-
Neutralize trypsin with complete medium and centrifuge the cell suspension at 200 x g for 5 minutes.
-
Resuspend the cell pellet in fresh medium and perform a cell count to determine cell concentration.
-
Adjust the cell suspension to a final concentration of 2.5 x 10^5 cells/mL.
-
Pipette 5 mL of sterile PBS into the bottom of a 100 mm petri dish to create a hydration chamber.
-
Invert the lid of the petri dish and dispense 20 µL droplets of the cell suspension onto the inside of the lid.
-
Carefully place the lid back on the petri dish.
-
Incubate at 37°C in a humidified incubator with 5% CO2 for 48-72 hours to allow for spheroid formation.
-
3.2. Protocol for this compound Treatment of 3D Spheroids
This protocol details the treatment of pre-formed spheroids with this compound.
-
Materials:
-
3D spheroids in hanging drops
-
This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)
-
Complete cell culture medium
-
96-well ultra-low attachment (ULA) spheroid microplates
-
-
Procedure:
-
Gently harvest the spheroids from the hanging drops by pipetting them into a sterile tube.
-
Transfer individual spheroids into the wells of a 96-well ULA plate containing 100 µL of fresh medium per well.
-
Prepare serial dilutions of this compound in complete medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Ensure the final solvent concentration is consistent across all wells and does not exceed 0.1%.
-
Add 100 µL of the this compound dilutions to the corresponding wells. Include a vehicle control (medium with solvent).
-
Incubate the plate at 37°C in a humidified incubator with 5% CO2 for the desired treatment duration (e.g., 24, 48, 72 hours).
-
3.3. Experimental Workflow Diagram
The following diagram illustrates the overall experimental workflow.
Caption: General experimental workflow.
4. Downstream Assays and Data Presentation
A variety of assays can be employed to assess the effects of this compound on 3D spheroids.
4.1. Cell Viability Assay (CellTiter-Glo® 3D)
This assay determines the number of viable cells in a spheroid based on ATP levels.[4][5][6]
-
Protocol:
-
After treatment, allow the 96-well plate containing the spheroids to equilibrate to room temperature for 30 minutes.
-
Add 100 µL of CellTiter-Glo® 3D reagent to each well.
-
Mix the contents on an orbital shaker for 5 minutes to induce cell lysis.
-
Incubate at room temperature for an additional 25 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
-
Data Presentation:
| This compound (µM) | Luminescence (RLU) | % Viability (Relative to Control) |
| 0 (Control) | 150,000 | 100% |
| 0.1 | 145,000 | 96.7% |
| 1 | 120,000 | 80.0% |
| 10 | 75,000 | 50.0% |
| 50 | 30,000 | 20.0% |
| 100 | 15,000 | 10.0% |
4.2. Apoptosis Assay (Caspase-Glo® 3/7)
This assay measures the activity of caspases 3 and 7, key executioners of apoptosis.[4][5]
-
Protocol:
-
Follow the same initial steps as the viability assay.
-
Add 100 µL of Caspase-Glo® 3/7 reagent to each well.
-
Mix gently by orbital shaking for 30 seconds.
-
Incubate at room temperature for 1-2 hours.
-
Measure luminescence using a plate reader.
-
-
Data Presentation:
| This compound (µM) | Luminescence (RLU) | Fold-change in Caspase 3/7 Activity |
| 0 (Control) | 10,000 | 1.0 |
| 0.1 | 11,000 | 1.1 |
| 1 | 25,000 | 2.5 |
| 10 | 50,000 | 5.0 |
| 50 | 80,000 | 8.0 |
| 100 | 95,000 | 9.5 |
4.3. Spheroid Invasion Assay
This assay assesses the ability of cancer cells to invade the surrounding extracellular matrix.
-
Protocol:
-
Coat the wells of a 96-well plate with a basement membrane extract (e.g., Matrigel®).
-
Carefully transfer a single, pre-treated spheroid into the center of each well.
-
Add 100 µL of the basement membrane extract on top of the spheroid.
-
Allow the gel to solidify at 37°C for 30 minutes.
-
Add 100 µL of complete medium (with or without this compound) to each well.
-
Image the spheroids at regular intervals (e.g., 0, 24, 48, 72 hours) using a microscope.
-
Quantify the area of invasion using image analysis software.
-
-
Data Presentation:
| This compound (µM) | Invasion Area (µm²) at 48h | % Invasion (Relative to Control) |
| 0 (Control) | 50,000 | 100% |
| 10 | 25,000 | 50% |
| 50 | 10,000 | 20% |
| 100 | 5,000 | 10% |
5. Analysis of Signaling Pathways
To validate the hypothesized mechanism of action, key proteins in the PI3K/Akt and EMT pathways can be analyzed using immunofluorescence staining.
5.1. Immunofluorescence Staining Protocol
-
Materials:
-
Treated spheroids
-
4% Paraformaldehyde (PFA)
-
0.25% Triton X-100 in PBS
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibodies (e.g., anti-p-Akt, anti-E-cadherin, anti-Vimentin)
-
Fluorescently labeled secondary antibodies
-
DAPI (for nuclear counterstaining)
-
Mounting medium
-
-
Procedure:
-
Fix the spheroids in 4% PFA for 1 hour at room temperature.
-
Permeabilize with 0.25% Triton X-100 for 30 minutes.
-
Block with blocking buffer for 1 hour.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with fluorescently labeled secondary antibodies for 2 hours at room temperature.
-
Wash three times with PBS.
-
Counterstain with DAPI for 15 minutes.
-
Mount the spheroids on a microscope slide and image using a confocal microscope.
-
5.2. Data Presentation for Signaling Pathway Analysis
| Treatment | p-Akt (Normalized Intensity) | E-cadherin (Normalized Intensity) | Vimentin (Normalized Intensity) |
| Control | 1.00 | 1.00 | 1.00 |
| This compound (50 µM) | 0.45 | 1.85 | 0.30 |
These application notes provide a robust framework for investigating the therapeutic potential of this compound in 3D cell culture models. The detailed protocols for spheroid formation, treatment, and analysis will enable researchers to generate reliable and reproducible data. The quantitative data tables and visual representations of signaling pathways and workflows offer a clear guide for experimental design and data interpretation. By utilizing these advanced in vitro models, a more accurate prediction of the in vivo efficacy of this compound can be achieved, accelerating its potential translation into clinical applications.
References
- 1. Ciwujianoside E inhibits Burkitt lymphoma cell proliferation and invasion by blocking ENO1-plasminogen interaction and TGF-β1 activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Video: A Simple Hanging Drop Cell Culture Protocol for Generation of 3D Spheroids [jove.com]
- 3. 3D Cell Culture Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 4. Assays and Tools to Monitor Biology in 3D Cell Cultures | 3D Assay [worldwide.promega.com]
- 5. zhaw.ch [zhaw.ch]
- 6. CellTiter-Glo® 3D Cell Viability Assay | 3D Cell Culture [promega.sg]
Troubleshooting & Optimization
troubleshooting low yield of ciwujianoside C2 extraction
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low yields during the extraction of ciwujianoside C2 from Acanthopanax senticosus.
Troubleshooting Guide: Low this compound Yield
Low recovery of this compound can be attributed to several factors throughout the extraction and purification process. This guide provides a systematic approach to identifying and resolving common issues.
Inefficient Initial Extraction
Problem: The target compound is not being effectively removed from the plant matrix.
Possible Causes & Solutions:
| Parameter | Potential Issue | Recommended Action | Supporting Evidence |
| Solvent System | Incorrect solvent or concentration. Saponins have varying polarities. | An ethanol-water mixture is commonly effective for saponin extraction. Optimize the ethanol concentration, typically between 50-80%.[1][2] | Studies on Acanthopanax senticosus have shown 70% ethanol to be effective for extracting related saponins.[1] |
| Temperature | Suboptimal extraction temperature can lead to poor solubility or degradation. | Increase temperature to enhance solubility, but avoid excessive heat which can degrade saponins. A range of 50-80°C is generally recommended.[2] | High temperatures can accelerate the degradation of phenolic substances.[1] |
| Extraction Time | Insufficient time for the solvent to penetrate the plant material and dissolve the target compound. | Increase the duration of the extraction. However, prolonged exposure to high temperatures can lead to degradation. Optimization is key.[2] | |
| Solid-to-Liquid Ratio | A low solvent volume may not be sufficient to fully extract the compound from the plant material. | Increase the solvent volume relative to the plant material. Ratios between 1:10 and 1:40 (g/mL) are commonly reported.[1][2] | Increasing the solvent-to-solid ratio can enhance the solubility of target components.[2] |
| Particle Size | Large particle size of the plant material can limit solvent penetration. | Grind the plant material to a fine powder to increase the surface area available for extraction. | |
| Extraction Method | Static maceration may be less efficient than dynamic methods. | Employ methods like ultrasonic-assisted extraction (UAE) or microwave-assisted extraction (MAE) to improve efficiency.[2] | UAE has been shown to improve the extraction efficiency of functional components from Acanthopanax senticosus.[2] |
Experimental Workflow for Optimizing Initial Extraction ```dot digraph "Extraction_Optimization_Workflow" { graph [rankdir="LR", splines=ortho, nodesep=0.4]; node [shape=rectangle, style=filled, fillcolor="#F1F3F4", fontname="Arial", fontcolor="#202124"]; edge [fontname="Arial", color="#5F6368"];
subgraph "cluster_Prep" { label="Preparation"; style=filled; color="#FFFFFF"; node [fillcolor="#4285F4", fontcolor="#FFFFFF"]; Start [label="Start: Low this compound Yield"]; Grind [label="Grind Plant Material"]; }
subgraph "cluster_Extraction" { label="Extraction Parameter Optimization"; style=filled; color="#FFFFFF"; node [fillcolor="#34A853", fontcolor="#FFFFFF"]; Solvent [label="Test Solvent Ratios\n(e.g., 50%, 70%, 90% EtOH)"]; Temp [label="Optimize Temperature\n(e.g., 50°C, 65°C, 80°C)"]; Time [label="Vary Extraction Time\n(e.g., 1h, 2h, 3h)"]; Method [label="Compare Methods\n(Maceration vs. UAE)"]; }
subgraph "cluster_Analysis" { label="Analysis"; style=filled; color="#FFFFFF"; node [fillcolor="#FBBC05", fontcolor="#202124"]; Analyze [label="Analyze Yield\n(e.g., HPLC)"]; }
subgraph "cluster_Decision" { label="Decision"; style=filled; color="#FFFFFF"; node [shape=diamond, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; CheckYield [label="Yield Improved?"]; }
subgraph "cluster_End" { label="Conclusion"; style=filled; color="#FFFFFF"; node [shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; End [label="Adopt Optimized Protocol"]; }
Start -> Grind; Grind -> Solvent; Solvent -> Temp; Temp -> Time; Time -> Method; Method -> Analyze; Analyze -> CheckYield; CheckYield -> End [label="Yes"]; CheckYield -> Solvent [label="No, Re-evaluate"]; }
Caption: Factors contributing to the degradation of this compound during extraction.
Issues with Purification
Problem: The target compound is being lost during the purification steps.
Possible Causes & Solutions:
| Technique | Potential Issue | Recommended Action | Supporting Evidence |
| Liquid-Liquid Partitioning | This compound may have an affinity for a solvent phase that is being discarded. | Test the solubility of a pure standard of this compound in the solvents being used for partitioning to ensure it is retained in the desired phase. | |
| Column Chromatography | The chosen stationary phase may be too retentive or not retentive enough. The elution solvent system may not be optimal. | Screen different stationary phases (e.g., silica gel, C18, macroporous resin). Develop an appropriate solvent gradient for elution, monitoring fractions by TLC or HPLC. | Macroporous resins like AB-8 have been used for the purification of related compounds. [1] |
| Precipitation/Crystallization | The conditions for precipitation or crystallization may not be suitable for this compound. | Experiment with different anti-solvents, temperatures, and concentrations to induce precipitation or crystallization. |
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for an extraction solvent for this compound?
A common and effective solvent for extracting saponins from Acanthopanax senticosus is 70% ethanol in water. This has been successfully used for the isolation of various ciwujianosides.
Q2: How can I quickly assess the presence of this compound in my extracts?
Thin-layer chromatography (TLC) is a rapid and cost-effective method for preliminary analysis. Develop the TLC plate with an appropriate solvent system and visualize the spots using a suitable staining reagent (e.g., vanillin-sulfuric acid). The retention factor (Rf) of the spot corresponding to this compound can be compared to a pure standard.
Q3: What analytical method is best for quantifying this compound?
High-performance liquid chromatography (HPLC) coupled with a suitable detector (e.g., UV-Vis or ELSD) is the most accurate and reliable method for the quantification of this compound.
Q4: Are there any known signaling pathways affected by ciwujianosides?
While specific signaling pathways for this compound are not extensively documented, other saponins from Acanthopanax senticosus and other plants have been shown to modulate various pathways, including those involved in inflammation and cell survival. For example, some saponins are known to influence the NF-κB and MAPK signaling pathways.
General Signaling Pathways Potentially Modulated by Saponins
Caption: General overview of signaling pathways that can be influenced by saponins.
Experimental Protocols
Protocol 1: Standard Reflux Extraction of this compound
This protocol is based on methods reported for the extraction of saponins from Acanthopanax senticosus. [1]
-
Preparation of Plant Material:
-
Dry the plant material (Acanthopanax senticosus leaves or stems) at 60°C to a constant weight.
-
Grind the dried material into a fine powder (40-60 mesh).
-
-
Extraction:
-
Place 100 g of the powdered plant material into a round-bottom flask.
-
Add 1 L of 70% ethanol (solid-to-liquid ratio of 1:10 g/mL).
-
Heat the mixture to reflux at 80°C for 2 hours with constant stirring.
-
Allow the mixture to cool and then filter through cheesecloth and then Whatman No. 1 filter paper.
-
Repeat the extraction process on the plant residue two more times with fresh solvent.
-
Combine the filtrates from all three extractions.
-
-
Concentration:
-
Concentrate the combined filtrate under reduced pressure using a rotary evaporator at a temperature below 60°C to obtain a crude extract.
-
-
Purification (Example using Macroporous Resin):
-
Dissolve the crude extract in a minimal amount of deionized water.
-
Load the aqueous solution onto a pre-equilibrated AB-8 macroporous resin column.
-
Wash the column with deionized water to remove impurities.
-
Elute the saponins with a stepwise gradient of ethanol (e.g., 30%, 50%, 70%, 95%).
-
Collect fractions and monitor by TLC or HPLC to identify those containing this compound.
-
Combine the fractions rich in this compound and concentrate to dryness.
-
Protocol 2: Ultrasonic-Assisted Extraction (UAE) of this compound
This protocol is a modification of the standard procedure to enhance extraction efficiency. [2]
-
Preparation of Plant Material:
-
Prepare the plant material as described in Protocol 1.
-
-
Extraction:
-
Place 50 g of the powdered plant material into a beaker.
-
Add 1 L of 70% ethanol (solid-to-liquid ratio of 1:20 g/mL).
-
Place the beaker in an ultrasonic bath.
-
Perform ultrasonication at a frequency of 40 kHz and a power of 250 W for 60 minutes at a controlled temperature of 60°C.
-
Filter the mixture as described in Protocol 1.
-
Repeat the extraction on the residue for a second time.
-
Combine the filtrates.
-
-
Concentration and Purification:
-
Follow the concentration and purification steps as described in Protocol 1.
-
References
Technical Support Center: Optimizing Ciwujianoside C2 Purification by Chromatography
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the purification of ciwujianoside C2 using chromatographic techniques. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist in your purification endeavors.
Troubleshooting Guides
This section addresses common issues encountered during the chromatographic purification of this compound and other triterpenoid saponins.
High-Performance Liquid Chromatography (HPLC) Troubleshooting
| Problem | Potential Causes | Solutions |
| Peak Tailing | - Column Overload: Injecting too concentrated a sample. - Secondary Interactions: Silanol groups on the silica-based stationary phase interacting with the analyte. - Mobile Phase pH: The pH of the mobile phase is close to the pKa of this compound, causing it to be partially ionized. - Column Contamination: Buildup of impurities on the column frit or packing material. | - Reduce Injection Volume/Concentration: Dilute the sample or inject a smaller volume. - Use a Base-Deactivated Column: Employ an end-capped C18 column. - Adjust Mobile Phase pH: Ensure the mobile phase pH is at least 2 units away from the analyte's pKa. Add a buffer to maintain a stable pH. - Column Cleaning: Flush the column with a strong solvent (e.g., isopropanol, followed by hexane) or replace the column if heavily contaminated. |
| Peak Splitting | - Column Void: A void or channel has formed in the column packing material. - Partially Blocked Frit: The inlet frit of the column is clogged. - Sample Solvent Incompatibility: The sample is dissolved in a solvent much stronger than the mobile phase. - Co-elution: An impurity is eluting very close to the this compound peak. | - Replace Column: A void in the column bed is often irreversible. - Back-flush the Column: Reverse the column direction and flush with a strong solvent at a low flow rate. If this fails, replace the frit or the column. - Dissolve Sample in Mobile Phase: Whenever possible, dissolve the sample in the initial mobile phase. - Optimize Separation: Adjust the mobile phase composition, gradient, or temperature to improve resolution. |
| Broad Peaks | - Large Extra-Column Volume: Excessive tubing length or diameter between the injector, column, and detector. - Low Flow Rate: Insufficient flow to move the analyte through the column efficiently. - Column Degradation: Loss of stationary phase over time. | - Minimize Tubing: Use shorter, narrower-bore tubing. - Increase Flow Rate: Optimize the flow rate for the column dimensions. - Replace Column: Use a new or well-maintained column. |
| High Backpressure | - Column or Frit Blockage: Particulate matter from the sample or mobile phase has clogged the system. - Precipitated Buffer: Buffer salts have precipitated in the mobile phase or tubing. - Incorrect Mobile Phase Viscosity: Using a mobile phase that is too viscous for the system. | - Filter Sample and Mobile Phase: Use 0.45 µm or 0.22 µm filters. - Flush System: Flush the system with a solvent that can dissolve the precipitate (e.g., water for salt buffers). - Adjust Mobile Phase: Use a less viscous solvent or increase the column temperature to reduce viscosity. |
Macroporous Resin Chromatography Troubleshooting
| Problem | Potential Causes | Solutions |
| Low Adsorption | - Inappropriate Resin Polarity: The polarity of the resin does not match that of this compound. - High Flow Rate: The sample is passing through the column too quickly for effective binding. - Competitive Adsorption: High concentrations of other compounds in the crude extract are competing for binding sites. | - Resin Selection: Test resins with different polarities (e.g., non-polar, weakly polar). For saponins, non-polar or weakly polar resins are often effective. - Reduce Flow Rate: Decrease the loading flow rate to allow for sufficient interaction time. - Pre-treatment of Extract: Perform a preliminary purification step (e.g., solvent-solvent extraction) to remove highly competitive impurities. |
| Poor Desorption (Elution) | - Elution Solvent Too Weak: The eluting solvent is not strong enough to displace this compound from the resin. - Irreversible Adsorption: Strong, non-specific binding of the analyte to the resin. | - Increase Eluent Strength: Use a higher concentration of the organic solvent (e.g., ethanol, methanol) in the elution buffer. - Change Eluent: Test different organic solvents for elution. - Resin Regeneration: If irreversible binding is suspected, perform a thorough regeneration of the resin. |
| Column Fouling | - Presence of Macromolecules: Proteins, polysaccharides, and pigments in the crude extract can clog the resin pores. | - Pre-filtration: Filter the crude extract through a membrane filter before loading. - Pre-treatment: Use techniques like ethanol precipitation to remove macromolecules. - Thorough Regeneration: Implement a rigorous resin cleaning and regeneration protocol after each use. |
Frequently Asked Questions (FAQs)
Q1: What is the best type of chromatographic method for purifying this compound?
A1: A multi-step approach is often most effective. Initially, macroporous resin chromatography is excellent for enriching this compound from the crude extract and removing highly polar or non-polar impurities. This is typically followed by one or more high-resolution techniques like reversed-phase high-performance liquid chromatography (RP-HPLC) or high-speed counter-current chromatography (HSCCC) for final purification to achieve high purity (>98%).
Q2: How do I choose the right macroporous resin for this compound purification?
A2: The choice of resin depends on the polarity of this compound. As a triterpenoid saponin, it is moderately polar. Therefore, non-polar or weakly polar resins (e.g., styrene-divinylbenzene or acrylic ester-based resins) are generally suitable. It is recommended to screen several resins to determine the one with the best adsorption and desorption characteristics for your specific extract.
Q3: What are the typical mobile phases used for RP-HPLC purification of this compound?
A3: For RP-HPLC on a C18 column, a gradient elution with a binary solvent system is common. The most frequently used mobile phases are acetonitrile/water or methanol/water. A small amount of acid (e.g., 0.1% formic acid or acetic acid) is often added to the mobile phase to improve peak shape by suppressing the ionization of silanol groups on the stationary phase.
Q4: My this compound peak is not being detected by the UV detector. What should I do?
A4: Triterpenoid saponins like this compound often lack a strong chromophore, leading to poor UV absorbance.[1][2] Detection at low wavelengths (e.g., 200-210 nm) can sometimes be effective, but may also result in high background noise.[1] Consider using a more universal detector such as an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD), which are not dependent on the analyte having a chromophore.[1][2] Mass Spectrometry (MS) is also an excellent detection method that provides structural information.
Q5: How can I improve the yield of purified this compound?
A5: To improve yield, optimize each step of the purification process. For macroporous resin chromatography, ensure complete desorption by using an appropriate elution solvent and volume. In HPLC, avoid column overload, which can lead to peak broadening and loss of resolution, making fraction collection difficult. Also, ensure the stability of this compound throughout the process by avoiding harsh pH conditions and high temperatures.
Q6: How should I store purified this compound?
A6: Store purified this compound as a solid in a cool, dry, and dark place. For long-term storage, keeping it at -20°C is recommended. In solution, saponins can be susceptible to hydrolysis, especially under acidic or basic conditions, so prepare solutions fresh when possible.
Data Presentation
Due to the limited availability of specific quantitative data for this compound in the public domain, the following tables are based on typical results for the purification of similar triterpenoid saponins and should be used as a general guide.
Table 1: Comparison of Macroporous Resins for Saponin Enrichment (Illustrative Data)
| Resin Type | Polarity | Adsorption Capacity (mg/g resin) | Desorption Ratio (%) | Purity of Enriched Fraction (%) |
| D101 | Non-polar | 25.8 | 91.2 | 65.7 |
| AB-8 | Weakly polar | 22.5 | 88.5 | 62.3 |
| NKA-9 | Polar | 15.3 | 75.4 | 55.1 |
Table 2: Illustrative RP-HPLC Purification of a Triterpenoid Saponin
| Column | Mobile Phase | Gradient | Flow Rate (mL/min) | Loading (mg) | Yield (%) | Purity (%) |
| C18 (10 x 250 mm, 5 µm) | Acetonitrile/Water (0.1% Formic Acid) | 30-70% Acetonitrile in 40 min | 4.0 | 100 | 85.2 | >98 |
Experimental Protocols
Protocol 1: Enrichment of this compound using Macroporous Resin Chromatography
-
Resin Pre-treatment: Soak the selected macroporous resin (e.g., D101 or AB-8) in ethanol for 24 hours to activate it. Then, wash thoroughly with deionized water until no ethanol is detected in the effluent.
-
Column Packing: Pack a glass column with the pre-treated resin.
-
Equilibration: Equilibrate the column by passing 3-5 bed volumes (BV) of deionized water through it at a flow rate of 1-2 BV/hr.
-
Sample Loading: Dissolve the crude extract of the plant material containing this compound in deionized water and filter it. Load the filtered extract onto the column at a flow rate of 1-2 BV/hr.
-
Washing: Wash the column with 3-5 BV of deionized water to remove unbound, highly polar impurities such as sugars and salts.
-
Elution: Elute the adsorbed saponins with a stepwise gradient of ethanol in water (e.g., 30%, 50%, 70%, 95% ethanol). Collect fractions for each ethanol concentration.
-
Analysis: Analyze the collected fractions by TLC or HPLC to identify the fractions containing this compound.
-
Pooling and Concentration: Pool the fractions rich in this compound and concentrate them under reduced pressure.
Protocol 2: Preparative RP-HPLC Purification of this compound
-
Column: A preparative C18 column (e.g., 20 x 250 mm, 5 µm).
-
Mobile Phase:
-
A: Water with 0.1% formic acid
-
B: Acetonitrile with 0.1% formic acid
-
-
Gradient Program (Example):
-
0-5 min: 30% B
-
5-45 min: 30% to 70% B
-
45-50 min: 70% to 90% B (column wash)
-
50-55 min: 90% to 30% B (re-equilibration)
-
-
Flow Rate: 10-15 mL/min (adjust based on column dimensions and particle size).
-
Detection: ELSD, CAD, or MS. If using UV, monitor at a low wavelength (e.g., 205 nm).
-
Sample Preparation: Dissolve the enriched fraction from the macroporous resin step in the initial mobile phase composition (e.g., 30% acetonitrile/water). Filter the sample through a 0.45 µm syringe filter.
-
Injection and Fraction Collection: Inject the sample onto the equilibrated column. Collect fractions corresponding to the this compound peak based on the detector signal.
-
Purity Analysis: Analyze the purity of the collected fractions using analytical HPLC.
-
Post-Purification: Pool the pure fractions and remove the solvent under reduced pressure. Lyophilize to obtain pure this compound as a powder.
Visualizations
Caption: Overall workflow for the purification of this compound.
Caption: Troubleshooting decision tree for HPLC peak splitting.
References
ciwujianoside C2 degradation issues during storage
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ciwujianoside C2. The information provided is designed to help anticipate and address potential degradation issues during storage and experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key structural features?
A1: this compound is a complex triterpenoid saponin with the chemical formula C60H94O26 and a molecular weight of 1231.4 g/mol .[1][2] It belongs to the oleanane class of saponins, which are characterized by a pentacyclic triterpene aglycone core. The structure of this compound features multiple glycosidic linkages, which are susceptible to hydrolysis.
Q2: What are the primary causes of this compound degradation during storage?
A2: The primary degradation pathway for this compound, like other oleanane saponins, is the hydrolysis of its glycosidic bonds.[3][4] This can be triggered by several factors:
-
pH: Both acidic and alkaline conditions can catalyze the cleavage of the sugar chains from the triterpenoid backbone.[3]
-
Temperature: Elevated temperatures accelerate the rate of hydrolytic degradation.[3][5]
-
Enzymatic Activity: Contamination with glycosidase enzymes can lead to rapid enzymatic hydrolysis of the sugar moieties.[6][7]
-
Light: Prolonged exposure to light, particularly UV radiation, can contribute to the degradation of saponins.[8]
Q3: What are the optimal storage conditions for this compound?
A3: To minimize degradation, this compound should be stored in a cool, dark, and dry place. It is advisable to store the compound in a tightly sealed container, protected from light. For long-term storage, temperatures of -20°C are recommended.[3] Solutions of this compound should ideally be prepared fresh. If storage of solutions is necessary, they should be kept at low temperatures (e.g., -20°C or -80°C) and at a neutral to slightly acidic pH (pH 5-7) to minimize hydrolysis.
Q4: How can I detect the degradation of this compound in my samples?
A4: Degradation of this compound can be monitored using chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS).[9][10] A stability-indicating HPLC method can separate the intact this compound from its degradation products. The appearance of new peaks or a decrease in the peak area of the parent compound over time is indicative of degradation.
Troubleshooting Guides
This section provides solutions to common problems encountered during the handling and analysis of this compound.
Issue 1: Loss of Compound Integrity in Stored Samples
| Symptom | Possible Cause | Troubleshooting Action |
| Decreased peak area of this compound in HPLC analysis over time. | Hydrolysis due to improper storage pH. Saponins are susceptible to acid or base-catalyzed hydrolysis of their glycosidic bonds.[3] | Ensure that solid samples are stored in a dry, neutral environment. For solutions, maintain a pH between 5 and 7 using an appropriate buffer system. |
| Thermal degradation. Elevated temperatures accelerate the rate of hydrolysis and other degradation reactions.[3][5] | Store solid this compound and its solutions at recommended low temperatures (-20°C for long-term). Avoid repeated freeze-thaw cycles. | |
| Enzymatic degradation. Contamination with glycosidases can lead to cleavage of sugar residues.[6] | Use sterile solvents and containers for preparing solutions. If enzymatic degradation is suspected, consider adding an enzyme inhibitor or filtering the solution through a 0.22 µm filter. | |
| Photodegradation. Exposure to light, especially UV, can cause degradation.[8] | Store samples in amber vials or protect them from light by wrapping containers in aluminum foil. |
Issue 2: Inconsistent Results in Biological Assays
| Symptom | Possible Cause | Troubleshooting Action |
| Variability in experimental outcomes between different batches or over time. | Partial degradation of this compound. The degradation products may have different biological activities compared to the parent compound, leading to inconsistent results. | Regularly assess the purity of your this compound stock using a stability-indicating HPLC method. Prepare fresh solutions for critical experiments. |
| Interaction with experimental media. The pH or components of the cell culture or assay buffer may be promoting degradation. | Evaluate the stability of this compound in your specific experimental medium over the duration of the assay. Adjust the pH of the medium if necessary and possible. |
Issue 3: Challenges in HPLC Analysis
| Symptom | Possible Cause | Troubleshooting Action |
| Poor peak shape (tailing or fronting). | Inappropriate mobile phase pH. The ionization state of the saponin can affect its interaction with the stationary phase. | Adjust the pH of the mobile phase. For reversed-phase HPLC, a slightly acidic mobile phase (e.g., with 0.1% formic acid) often improves peak shape for saponins. |
| Column overload. Injecting too much sample can lead to peak distortion. | Reduce the injection volume or the concentration of the sample. | |
| Column contamination. Buildup of contaminants on the column can affect performance. | Flush the column with a strong solvent. If the problem persists, consider replacing the guard column or the analytical column. | |
| Low detector response. | Lack of a strong chromophore. Many saponins, including this compound, do not have a strong UV chromophore, leading to low sensitivity with UV detection.[10] | Use a detector that does not rely on chromophores, such as an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD). Alternatively, use mass spectrometry (LC-MS) for detection.[9] |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol provides a general framework for conducting a forced degradation study to identify potential degradation products and establish a stability-indicating analytical method.[11][12][13]
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or a mixture of methanol and water) at a concentration of 1 mg/mL.
2. Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for various time points (e.g., 2, 4, 8, 24 hours). Neutralize the samples with 0.1 M NaOH before analysis.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C for various time points. Neutralize the samples with 0.1 M HCl before analysis.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature for various time points.
-
Thermal Degradation: Store the solid compound and the stock solution at elevated temperatures (e.g., 60°C, 80°C) for several days.
-
Photodegradation: Expose the solid compound and the stock solution to a light source (e.g., a photostability chamber with a combination of UV and visible light) for an extended period.
3. Sample Analysis:
-
Analyze the stressed samples at each time point using a suitable analytical method (e.g., HPLC-UV, LC-MS).
-
A control sample (unstressed) should be analyzed concurrently.
-
Aim for 5-20% degradation of the active ingredient for meaningful results.[11]
Protocol 2: Development of a Stability-Indicating HPLC Method
This protocol outlines the steps to develop an HPLC method capable of separating this compound from its degradation products.[14][15][16][17]
1. Instrument and Column:
-
HPLC system with a UV/PDA detector or an ELSD/CAD/MS detector.
-
A C18 reversed-phase column is a good starting point for saponin analysis.
2. Mobile Phase Selection:
-
Start with a gradient elution using a mixture of water (A) and acetonitrile or methanol (B), both containing a modifier like 0.1% formic acid to improve peak shape.
-
A typical gradient could be: 0-30 min, 20-80% B; 30-35 min, 80-100% B; 35-40 min, 100% B; 40-45 min, 100-20% B.
3. Method Optimization:
-
Inject a mixture of the stressed samples (from the forced degradation study) to evaluate the separation of degradation products from the parent peak.
-
Adjust the gradient profile, flow rate, and column temperature to achieve optimal resolution between all peaks.
4. Method Validation:
-
Validate the developed method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.
Data Presentation
Table 1: Summary of Stress Conditions for Forced Degradation Studies
| Stress Condition | Reagent/Parameter | Typical Conditions | Purpose |
| Acid Hydrolysis | Hydrochloric Acid (HCl) or Sulfuric Acid (H2SO4) | 0.1 M - 1 M at RT to 60°C | To investigate degradation in acidic environments.[3] |
| Base Hydrolysis | Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH) | 0.1 M - 1 M at RT to 60°C | To investigate degradation in alkaline environments.[3] |
| Oxidation | Hydrogen Peroxide (H2O2) | 3% - 30% at RT | To simulate oxidative stress.[18] |
| Thermal | Temperature | 40°C - 80°C | To assess the effect of heat on stability.[5] |
| Photochemical | Light Exposure (UV and Visible) | ICH Q1B recommended conditions | To evaluate light sensitivity.[8] |
Visualizations
Caption: Factors leading to the degradation of this compound.
Caption: Troubleshooting workflow for suspected this compound degradation.
References
- 1. ebiohippo.com [ebiohippo.com]
- 2. biocrick.com [biocrick.com]
- 3. mdpi.com [mdpi.com]
- 4. Acid hydrolysis of saponins extracted in tincture - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Saponins in soil, their degradation and effect on soil enzymatic activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. [PDF] High-performance liquid chromatography analysis of plant saponins: An update 2005-2010 | Semantic Scholar [semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. resolvemass.ca [resolvemass.ca]
- 12. longdom.org [longdom.org]
- 13. pharmadekho.com [pharmadekho.com]
- 14. longdom.org [longdom.org]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. ijpsr.com [ijpsr.com]
- 17. ijtsrd.com [ijtsrd.com]
- 18. pubs.acs.org [pubs.acs.org]
Technical Support Center: Overcoming Poor Cell Permeability of Saponins
Welcome to the technical support center for researchers, scientists, and drug development professionals working with saponins. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the poor cell permeability of these promising bioactive compounds.
Frequently Asked Questions (FAQs)
Q1: Why do saponins generally exhibit poor cell permeability?
A1: Saponins, by nature, are amphiphilic molecules, meaning they possess both water-loving (hydrophilic) and fat-loving (lipophilic) parts.[1][2] Their large molecular weight and complex structure, particularly the number and type of sugar chains attached to the aglycone backbone, often hinder their ability to passively diffuse across the lipid-rich cell membranes.[3] Additionally, some saponins can be substrates for efflux pumps, which actively transport them out of the cell, further reducing their intracellular concentration.[4]
Q2: What are the primary mechanisms by which saponins interact with cell membranes?
A2: Saponins can interact with and disrupt cell membranes through several mechanisms:
-
Pore Formation: They can form complexes with membrane components like cholesterol, leading to the formation of pores or channels. This interaction can increase membrane permeability.[5][6][7]
-
Membrane Fluidization: Some saponins can alter the fluidity of the lipid bilayer, making it more permeable to other molecules.[8]
-
Lipid Raft Disruption: They can interfere with the organization of lipid rafts, which are specialized membrane microdomains, thereby affecting cellular signaling processes.[5]
Q3: What is the role of the sugar moiety in saponin permeability?
A3: The hydrophilic sugar portion of saponins plays a crucial role in their solubility and interaction with cell membranes. Generally, a higher number of sugar units increases the molecular size and hydrophilicity, which can decrease passive diffusion across the cell membrane.[3][4] However, some studies suggest that specific sugar compositions and arrangements can facilitate active transport mechanisms, paradoxically enhancing uptake for certain saponins.[9]
Q4: What are efflux pumps and how do they affect saponin permeability?
A4: Efflux pumps are transport proteins located in the cell membrane that actively extrude a wide variety of substrates, including some drugs and xenobiotics, from the cell's interior.[10] If a saponin is recognized as a substrate by an efflux pump, such as P-glycoprotein (P-gp), it will be pumped out of the cell, leading to low intracellular accumulation and poor therapeutic efficacy.[4][11]
Q5: What are the most common in vitro models to assess saponin permeability?
A5: The Caco-2 cell monolayer model is a widely used and reliable in vitro method to predict the intestinal permeability of compounds, including saponins.[4][9][12] These cells, derived from human colon adenocarcinoma, differentiate into a monolayer of polarized enterocytes that mimic the intestinal barrier.[12] Another common method is the Parallel Artificial Membrane Permeability Assay (PAMPA), which provides a high-throughput screening tool for passive permeability.[13]
Troubleshooting Guides
Issue 1: Low Apparent Permeability Coefficient (Papp) in Caco-2 Assays
If you are observing low Papp values for your saponin of interest in a Caco-2 permeability assay, consider the following troubleshooting steps and potential solutions.
Potential Causes and Solutions
| Potential Cause | Troubleshooting/Solution Strategy | Relevant Experimental Protocol |
| High Molecular Weight and Hydrophilicity | 1. Chemical Modification: Modify the saponin structure to increase lipophilicity, for example, by removing some sugar moieties to create sapogenins.[3] 2. Prodrug Approach: Synthesize a more lipophilic prodrug that is converted to the active saponin inside the cell. | --INVALID-LINK-- |
| Efflux Pump Activity | 1. Co-administration with Efflux Pump Inhibitors (EPIs): Use known EPIs like verapamil or natural inhibitors to see if the Papp value increases.[10][14] 2. Bidirectional Transport Study: Perform the Caco-2 assay in both apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions. A B-A/A-B efflux ratio greater than 2 suggests active efflux.[4] | --INVALID-LINK-- |
| Poor Aqueous Solubility | 1. Formulation with Solubilizing Agents: Use surfactants or cyclodextrins to improve the solubility of the saponin in the assay medium.[1] 2. Nanoparticle Formulation: Encapsulate the saponin in nanoparticles to enhance its solubility and transport across the cell monolayer.[15][16][17] | --INVALID-LINK-- |
Quantitative Data Summary: Caco-2 Permeability of Saponins
The following table summarizes apparent permeability (Papp) values for various saponins and related compounds from Caco-2 studies. This data can serve as a benchmark for your own experiments.
| Compound | Papp (A-B) (x 10⁻⁶ cm/s) | Predicted Oral Bioavailability | Reference |
| Propranolol (High Permeability Control) | > 20 | High to Complete | [18] |
| Fluorescein (Low Permeability Control) | < 1 | Low | [18] |
| Gypenoside LVI | 35.3 ± 5.8 | High to Complete | [9] |
| Chamaeliroside A | Moderate | Partial to Complete | [4] |
| Heloside A | Moderate | Partial to Complete | [4] |
| Quercetin | 1.70 ± 0.11 | Low | [9] |
| Damulin A | 1.33 ± 0.073 | Low | [9] |
Experimental Protocols
Protocol 1: Caco-2 Cell Permeability Assay
This protocol outlines the general steps for assessing the permeability of a saponin using the Caco-2 cell monolayer model.
Methodology:
-
Cell Culture: Culture Caco-2 cells on permeable Transwell® inserts for 21 days to allow for differentiation and formation of a confluent monolayer.
-
Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) of the monolayer using a voltmeter. TEER values between 300-600 Ω·cm² generally indicate good monolayer integrity.
-
Permeability Assay (Apical to Basolateral): a. Wash the monolayer with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution). b. Add the saponin solution (at a known concentration) to the apical (upper) chamber. c. Add fresh transport buffer to the basolateral (lower) chamber. d. Incubate at 37°C with gentle shaking. e. At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral chamber and replace with fresh buffer.
-
Sample Analysis: Quantify the concentration of the saponin in the collected samples using a suitable analytical method, such as LC-MS/MS.
-
Papp Calculation: Calculate the apparent permeability coefficient (Papp) using the following formula: Papp = (dQ/dt) / (A * C₀) Where:
-
dQ/dt is the steady-state flux (rate of appearance of the compound in the receiver chamber).
-
A is the surface area of the membrane.
-
C₀ is the initial concentration of the compound in the donor chamber.
-
Protocol 2: Chemical Modification (Hydrolysis) of Saponins
This protocol provides a general method for the acid hydrolysis of saponins to their corresponding sapogenins, which may exhibit improved permeability.
Methodology:
-
Dissolution: Dissolve the purified saponin extract in an appropriate solvent (e.g., methanol-water mixture).
-
Acidification: Add a strong acid (e.g., HCl or H₂SO₄) to the solution to achieve a final concentration of approximately 2-4 M.
-
Hydrolysis: Heat the mixture at a controlled temperature (e.g., 80-100°C) for several hours. The reaction time will depend on the stability of the glycosidic bonds.
-
Neutralization and Extraction: After cooling, neutralize the reaction mixture with a base (e.g., NaOH). Extract the resulting sapogenins with an organic solvent (e.g., ethyl acetate or chloroform).
-
Purification: Wash the organic layer with water, dry it over anhydrous sodium sulfate, and evaporate the solvent.
-
Analysis: Confirm the identity and purity of the resulting sapogenin using analytical techniques such as TLC, HPLC, and NMR.
Protocol 3: Formulation of Saponin-Loaded Nanoparticles
This protocol describes a general method for preparing saponin-loaded nanoparticles using the ionic gelation method with chitosan.[17]
Methodology:
-
Chitosan Solution Preparation: Prepare a chitosan solution by dissolving chitosan in an acidic aqueous solution (e.g., 1% acetic acid) with stirring.
-
Saponin Solution Preparation: Dissolve the saponin in a suitable solvent (e.g., water or ethanol-water mixture).
-
Nanoparticle Formation: Add the saponin solution to the chitosan solution under constant stirring. Then, add a cross-linking agent, such as sodium tripolyphosphate (TPP) solution, dropwise to the chitosan-saponin mixture. Nanoparticles will form spontaneously through ionic gelation.
-
Purification: Separate the nanoparticles from the reaction medium by centrifugation. Wash the nanoparticle pellet several times with deionized water to remove unentrapped saponin and other reagents.
-
Characterization:
-
Particle Size and Zeta Potential: Analyze the size distribution and surface charge of the nanoparticles using dynamic light scattering (DLS).
-
Encapsulation Efficiency: Determine the amount of saponin encapsulated within the nanoparticles by quantifying the free saponin in the supernatant after centrifugation.
-
Morphology: Visualize the shape and surface morphology of the nanoparticles using transmission electron microscopy (TEM) or scanning electron microscopy (SEM).
-
Visualizations
Caption: Factors contributing to the poor cell permeability of saponins.
References
- 1. Perspectives on Saponins: Food Functionality and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Is the Membrane Lipid Matrix a Key Target for Action of Pharmacologically Active Plant Saponins? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Caco-2 Cell Permeability of Flavonoids and Saponins from Gynostemma pentaphyllum: the Immortal Herb - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Plant-derived secondary metabolites as the main source of efflux pump inhibitors and methods for identification - PMC [pmc.ncbi.nlm.nih.gov]
- 11. js.vnu.edu.vn [js.vnu.edu.vn]
- 12. Caco-2 Permeability - Creative Biolabs [creative-biolabs.com]
- 13. In Vitro Permeability of Saponins and Sapogenins from Seed Extracts by the Parallel Artificial Membrane Permeability Assay: Effect of in Vitro Gastrointestinal Digestion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Flavonoids as Inhibitors of Bacterial Efflux Pumps - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. taylorfrancis.com [taylorfrancis.com]
- 17. researchgate.net [researchgate.net]
- 18. pubs.acs.org [pubs.acs.org]
reducing matrix effects in LC-MS analysis of ciwujianoside C2
Technical Support Center: LC-MS Analysis of Ciwujianoside C2
Welcome to the technical support center for the LC-MS analysis of this compound. This resource provides troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in overcoming challenges associated with matrix effects and achieving reliable quantitative results.
Troubleshooting Guide: Reducing Matrix Effects
Matrix effects, primarily ion suppression or enhancement, are a significant challenge in LC-MS analysis, potentially compromising the accuracy and precision of quantitative assays.[1][2] This guide provides a systematic approach to identifying and mitigating these effects during the analysis of this compound.
Problem: Poor signal intensity, inconsistent results, or high variability between injections.
This is often a primary indication of matrix effects, where co-eluting endogenous components from the sample matrix interfere with the ionization of this compound.[1]
Initial Assessment: Is it a Matrix Effect?
A common method to assess the presence of matrix effects is the post-extraction spike method.[3] This involves comparing the peak area of this compound in a neat solution to its peak area when spiked into a blank, extracted matrix sample. A significant difference in peak areas suggests the presence of matrix effects.
Troubleshooting Workflow:
References
Technical Support Center: Troubleshooting Ciwujianoside C2 Peak Tailing in Reverse-Phase HPLC
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the reverse-phase high-performance liquid chromatography (RP-HPLC) analysis of ciwujianoside C2, with a specific focus on peak tailing.
Frequently Asked Questions (FAQs)
Q1: What is peak tailing and how is it identified?
A1: Peak tailing in HPLC refers to the asymmetry of a chromatographic peak, where the latter half of the peak is broader than the front half.[1] This distortion can compromise the accuracy of peak integration, reduce resolution between adjacent peaks, and affect the overall reproducibility of the analytical method.[2][3] Peak tailing is quantitatively measured by the tailing factor (Tf) or asymmetry factor (As). A perfectly symmetrical peak has a Tf of 1.0, while values greater than 1.2 are generally indicative of tailing.[4]
Q2: What are the common causes of peak tailing for a compound like this compound in RP-HPLC?
A2: this compound is a large, complex saponin with a molecular formula of C60H94O26 and a molecular weight of 1231.4 g/mol .[5][6] Due to its numerous polar functional groups (hydroxyls, carboxyls), it is susceptible to secondary interactions with the stationary phase, which is a primary cause of peak tailing.[1][4]
Specific causes can include:
-
Secondary Silanol Interactions: Free silanol groups on the surface of silica-based C18 columns can interact with the polar groups of this compound, leading to a secondary retention mechanism and causing peak tailing.[1][3][4]
-
Mobile Phase pH: The pH of the mobile phase can influence the ionization state of both the analyte and residual silanol groups on the column, affecting peak shape.[1][7]
-
Column Overload: Injecting too high a concentration or volume of the sample can saturate the stationary phase, resulting in peak distortion.[2][7][8]
-
Column Degradation: Over time, the stationary phase can degrade, or the column can become contaminated, leading to poor peak shapes.[2][3]
-
Extra-column Effects: Issues outside of the column, such as excessive tubing length or dead volume in fittings, can contribute to band broadening and peak tailing.[2][9][10]
Troubleshooting Guide
This guide provides a systematic approach to diagnosing and resolving peak tailing issues with this compound.
Issue 1: Peak tailing is observed for the this compound peak.
Troubleshooting Steps:
-
Evaluate the Mobile Phase:
-
pH Adjustment: Since this compound has acidic functional groups, ensure the mobile phase pH is sufficiently low (e.g., pH 2.5-3.5) to suppress the ionization of both the analyte and residual silanol groups on the column.[1][4] This can be achieved by adding a small amount of an acidifier like trifluoroacetic acid (TFA) or formic acid (typically 0.1%).
-
Buffer Concentration: If using a buffer, ensure its concentration is adequate (typically 10-50 mM) to maintain a stable pH.[2][7]
-
-
Assess the Column:
-
Column Type: Consider using a column with a highly deactivated, end-capped stationary phase to minimize silanol interactions.[1][2][11] Phenyl-hexyl or polar-embedded phases can also offer alternative selectivity and improved peak shape for polar analytes.[2]
-
Column Contamination: If the column has been used extensively, flush it with a strong solvent to remove potential contaminants.[9][10] If tailing persists, the column may be degraded and require replacement.
-
Guard Column: If a guard column is in use, replace it, as it can be a source of contamination and peak distortion.[10][12]
-
-
Optimize Injection and Sample Preparation:
-
Sample Concentration: Dilute the sample and reinject to check for mass overload.[7][8] If peak shape improves, the original sample concentration was too high.
-
Injection Volume: Reduce the injection volume to rule out volume overload.[2][10]
-
Injection Solvent: Ensure the injection solvent is compatible with the mobile phase. Ideally, the sample should be dissolved in the initial mobile phase composition to avoid peak distortion.[2][3]
-
-
Inspect the HPLC System:
Logical Troubleshooting Workflow
The following diagram illustrates a step-by-step process for troubleshooting peak tailing.
Caption: A logical workflow for troubleshooting peak tailing in HPLC.
Experimental Protocols
While a specific, validated method for this compound is not publicly available, a general starting protocol for the analysis of similar saponins on a C18 column is provided below. This can be used as a baseline for method development and troubleshooting.
General RP-HPLC Method for Saponin Analysis
-
Column: C18, 5 µm, 4.6 x 250 mm (or similar dimensions)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0-5 min: 10% B
-
5-30 min: 10-50% B
-
30-35 min: 50-90% B
-
35-40 min: 90% B
-
40-45 min: 90-10% B
-
45-50 min: 10% B (equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 210 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the sample in the initial mobile phase composition (90:10 Water:Acetonitrile with 0.1% Formic Acid).
Data Presentation
The following table summarizes key parameters and their typical adjustments to mitigate peak tailing.
| Parameter | Common Setting | Adjustment to Reduce Tailing | Rationale |
| Mobile Phase pH | 4.0 - 6.0 | Decrease to pH 2.5 - 3.5 | Suppresses ionization of silanol groups and acidic analytes.[1][4] |
| Mobile Phase Modifier | None | Add 0.1% TFA or Formic Acid | Acts as an ion-pairing agent and lowers pH.[14] |
| Buffer Concentration | 10 mM | Increase to 20-50 mM | Improves pH stability and can mask silanol interactions.[7][13] |
| Column Type | Standard C18 | Use a highly end-capped or polar-embedded column | Reduces the number of available free silanol groups.[2][11] |
| Column Temperature | Ambient | Increase to 30-40 °C | Can improve mass transfer and reduce peak asymmetry.[2] |
| Sample Concentration | As prepared | Dilute sample by a factor of 5 or 10 | To check for and alleviate mass overload.[7][8] |
| Injection Volume | 20 µL | Reduce to 5-10 µL | To check for and alleviate volume overload.[2][10] |
References
- 1. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 2. uhplcs.com [uhplcs.com]
- 3. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 4. elementlabsolutions.com [elementlabsolutions.com]
- 5. ebiohippo.com [ebiohippo.com]
- 6. biocrick.com [biocrick.com]
- 7. gmpinsiders.com [gmpinsiders.com]
- 8. LABTips: How to Prevent Tailing Peaks in HPLC | Labcompare.com [labcompare.com]
- 9. HPLC Troubleshooting Guide [scioninstruments.com]
- 10. [3]Troubleshooting HPLC- Tailing Peaks [restek.com]
- 11. chromtech.com [chromtech.com]
- 12. waters.com [waters.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. Validation of an innovative analytical method for simultaneous quantification of alpha-cyano-4-hydroxycinnamic acid and the monoclonal antibody cetuximab using HPLC from PLGA-based nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Analysis of Ciwujianoside C2
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ciwujianoside C2. The focus is on addressing the common challenge of co-eluting impurities during chromatographic analysis.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its purity important?
Q2: What are the likely co-eluting impurities with this compound?
A2: The most probable co-eluting impurities are other structurally similar triterpenoid saponins present in the plant extract. Acanthopanax senticosus is known to contain a wide variety of saponins, many of which share the same oleanane-type triterpenoid core structure and differ only in their sugar moieties or substitutions on the aglycone. These subtle structural differences can make chromatographic separation challenging.
Q3: How can I detect co-eluting impurities?
A3: Co-elution can be detected through several methods:
-
Peak Shape Analysis: Look for asymmetrical peaks, such as shoulders or tailing, which can indicate the presence of a hidden peak.
-
Diode Array Detector (DAD) Analysis: A DAD can perform peak purity analysis by comparing UV-Vis spectra across a single chromatographic peak. If the spectra are not consistent, it suggests the presence of more than one compound.
-
Mass Spectrometry (MS): An MS detector is a powerful tool for detecting co-elution. By examining the mass spectra across a peak, you can identify different m/z values corresponding to multiple co-eluting compounds.
Troubleshooting Guide: Resolving Co-eluting Peaks
This guide provides a systematic approach to resolving co-eluting peaks in the HPLC or UPLC analysis of this compound.
Problem: Poor resolution between this compound and an unknown impurity.
Solution Workflow:
Caption: Troubleshooting workflow for resolving co-eluting peaks.
Data Presentation: Impact of Method Parameters on Resolution
The following tables summarize the expected impact of adjusting various chromatographic parameters on the resolution of this compound and a closely eluting impurity.
Table 1: Mobile Phase Modification
| Parameter | Modification | Expected Outcome on Resolution (Rs) | Rationale |
| Gradient Slope | Decrease slope (make gradient shallower) | Increase | Allows more time for differential migration of analytes. |
| Organic Modifier | Switch from Acetonitrile to Methanol (or vice versa) | Change in Selectivity | Alters the nature of the interactions between the analytes and the stationary phase. |
| Mobile Phase Additive | Add 0.1% Formic Acid | Improved Peak Shape & Possible Selectivity Change | Suppresses ionization of silanol groups on the stationary phase and can alter the ionization state of analytes, improving peak symmetry and potentially changing elution order. |
Table 2: Column and Temperature Adjustments
| Parameter | Modification | Expected Outcome on Resolution (Rs) | Rationale |
| Stationary Phase | Change from C18 to Phenyl-Hexyl | Significant Change in Selectivity | Introduces different separation mechanisms (e.g., π-π interactions) that can resolve compounds with similar hydrophobicity. |
| Particle Size | Decrease from 5 µm to 1.8 µm (UPLC) | Increase | Smaller particles lead to higher column efficiency and sharper peaks, which improves resolution. |
| Column Temperature | Increase temperature (e.g., from 30°C to 40°C) | May Increase or Decrease | Affects mobile phase viscosity and analyte solubility and interaction with the stationary phase. The effect on resolution needs to be determined empirically. |
Experimental Protocols
Protocol 1: HPLC-UV Method for the Analysis of this compound
This protocol provides a starting point for the analysis of this compound and can be optimized to resolve co-eluting impurities.
1. Instrumentation and Columns:
-
HPLC system with a quaternary pump, autosampler, column oven, and UV/Vis or DAD.
-
Column: C18, 4.6 x 150 mm, 3.5 µm particle size.
2. Mobile Phase Preparation:
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
3. Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35°C.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 210 nm.
-
Gradient Program:
-
0-5 min: 20% B
-
5-25 min: 20% to 50% B
-
25-30 min: 50% to 90% B
-
30-35 min: 90% B (hold)
-
35.1-40 min: 20% B (re-equilibration)
-
4. Sample Preparation:
-
Accurately weigh and dissolve the sample containing this compound in methanol to a concentration of 1 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter before injection.
Protocol 2: UPLC-MS Method for Enhanced Resolution and Identification
This method is suitable for complex mixtures where co-elution is persistent and for the identification of impurities.
1. Instrumentation and Columns:
-
UPLC system coupled to a mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Column: Acquity UPLC BEH C18, 2.1 x 100 mm, 1.7 µm particle size.
2. Mobile Phase Preparation:
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
3. Chromatographic Conditions:
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 2 µL.
-
Gradient Program:
-
0-2 min: 10% B
-
2-12 min: 10% to 60% B
-
12-15 min: 60% to 95% B
-
15-17 min: 95% B (hold)
-
17.1-20 min: 10% B (re-equilibration)
-
4. Mass Spectrometry Parameters (Example):
-
Ionization Mode: Negative Electrospray Ionization (ESI-).
-
Capillary Voltage: 2.5 kV.
-
Cone Voltage: 40 V.
-
Source Temperature: 120°C.
-
Desolvation Temperature: 400°C.
-
Mass Range: m/z 100-1500.
Signaling Pathway Diagram
Triterpenoid saponins, including those from Acanthopanax, have been reported to exhibit neuroprotective and anti-inflammatory effects, often through the modulation of key signaling pathways. The PI3K/Akt and NF-κB pathways are plausible targets for this compound's biological activity.
Caption: Plausible signaling pathways modulated by this compound.
Technical Support Center: Optimizing Supercritical CO2 Extraction of Saponins
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing supercritical CO2 (SC-CO2) extraction parameters for saponins. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to enhance your extraction efficiency and product purity.
Troubleshooting Guide
This guide addresses common issues encountered during the SC-CO2 extraction of saponins in a question-and-answer format.
| Issue | Potential Causes | Recommended Solutions |
| Low Saponin Yield | 1. Sub-optimal Extraction Parameters: Incorrect pressure, temperature, or CO2 flow rate.[1][2] 2. Inadequate Co-solvent Use: Saponins are often polar and require a co-solvent for efficient extraction with non-polar SC-CO2.[3][4] 3. Poor Sample Preparation: Particle size is too large, reducing surface area for extraction, or moisture content is too high or low.[2][5] 4. Insufficient Extraction Time: The dynamic extraction time may be too short to allow for complete extraction.[4] 5. Matrix Effects: The saponins may be tightly bound to the plant matrix. | 1. Optimize Parameters: Systematically vary pressure and temperature to find the optimal density for saponin solubility. Refer to the Data Presentation section for typical ranges. 2. Introduce or Optimize Co-solvent: Add a polar co-solvent like ethanol or methanol. Experiment with different concentrations (typically 5-15%) to enhance saponin solubility.[6] 3. Refine Sample Preparation: Grind the plant material to a consistent and appropriate particle size (e.g., 0.3-1 mm).[2] Ensure the moisture content is within the optimal range (typically 5-10%).[2] 4. Increase Extraction Time: Extend the dynamic extraction time and monitor the yield to determine the point of diminishing returns.[4] 5. Consider Pre-treatment: A static extraction phase before the dynamic phase can help improve the penetration of the supercritical fluid into the matrix. |
| Co-extraction of Impurities (e.g., lipids, pigments) | 1. High Extraction Pressure/Temperature: More aggressive conditions can lead to the extraction of a wider range of compounds. 2. Inappropriate Co-solvent Concentration: A high percentage of co-solvent can increase the polarity of the fluid, leading to the extraction of unwanted polar compounds. 3. Lack of Fractionation: A single-step extraction may not be selective enough. | 1. Adjust Extraction Conditions: Lower the pressure and/or temperature to increase the selectivity for saponins. 2. Modify Co-solvent Ratio: Reduce the co-solvent percentage to fine-tune the polarity of the supercritical fluid. 3. Implement Fractional Separation: Employ a multi-stage separation process by stepping the pressure and/or temperature down in the separators to selectively precipitate different classes of compounds. |
| Saponin Degradation | 1. High Extraction Temperature: Saponins can be thermally labile and may degrade at elevated temperatures.[7] 2. Presence of Water and High Temperature: Can lead to hydrolysis of the glycosidic bonds in saponins. 3. Extended Exposure to High Temperatures: Prolonged extraction times at high temperatures increase the risk of degradation.[7] | 1. Lower Extraction Temperature: Operate at the lowest effective temperature that still allows for good saponin solubility.[7] 2. Control Moisture Content: Ensure the raw material is adequately dried to the optimal moisture content. 3. Optimize Extraction Time: Aim for the shortest extraction time that provides a satisfactory yield to minimize thermal stress on the saponins. |
| Equipment Clogging or Channeling | 1. Too Fine Particle Size: Very fine powders can compact and impede the flow of the supercritical fluid.[5] 2. Improper Packing of the Extraction Vessel: Uneven packing can lead to channeling, where the SC-CO2 bypasses parts of the sample. 3. High Moisture Content: Can cause particles to agglomerate and block the system.[2] | 1. Optimize Particle Size: Use a particle size that provides a balance between surface area and flow dynamics (e.g., 0.3-1 mm).[2][5] 2. Ensure Uniform Packing: Pack the extraction vessel evenly to ensure consistent flow of the supercritical fluid through the entire sample bed. 3. Control Moisture: Dry the raw material to the recommended moisture content (5-10%).[2] |
Frequently Asked Questions (FAQs)
Q1: Why is supercritical CO2 a good solvent for saponin extraction?
A1: Supercritical CO2 is a desirable solvent due to its non-toxic, non-flammable, and environmentally friendly nature.[8] Its solvating power can be finely tuned by adjusting pressure and temperature, allowing for selective extraction.[9] Operating at relatively low temperatures also helps in preserving thermally sensitive compounds like some saponins.[10]
Q2: Do I always need a co-solvent to extract saponins with SC-CO2?
A2: While not always strictly necessary, using a co-solvent is highly recommended for most saponins. Saponins are generally polar compounds, and the non-polar nature of pure SC-CO2 limits their solubility. Adding a small amount of a polar co-solvent, such as ethanol or methanol, significantly increases the polarity of the supercritical fluid, thereby enhancing the extraction efficiency of saponins.[3][4]
Q3: What are the typical ranges for pressure and temperature for saponin extraction?
A3: Optimal conditions vary depending on the specific saponins and the plant matrix. However, a common starting range for pressure is 20 to 40 MPa (200 to 400 bar) and for temperature is 40°C to 60°C.[4][11][12] It is crucial to perform optimization studies for your specific application.
Q4: How does particle size of the plant material affect the extraction?
A4: Particle size is a critical parameter. A smaller particle size increases the surface area available for extraction, which can improve the extraction rate.[5] However, particles that are too fine can lead to compaction and clogging of the extraction vessel, causing a pressure drop and inefficient extraction. A particle size of 0.3-1 mm is often a good starting point.[2]
Q5: Can I reuse the CO2 in the extraction process?
A5: Yes, one of the significant advantages of SC-CO2 extraction is the ability to recycle the CO2. After the saponins are precipitated from the supercritical fluid in the separator, the CO2 can be re-pressurized and re-introduced into the extraction vessel.[8]
Q6: How can I improve the purity of my saponin extract?
A6: Purity can be enhanced through several strategies.[9] Optimizing the selectivity of the extraction by carefully controlling pressure, temperature, and co-solvent percentage is the first step. Additionally, employing fractional separation with multiple separators at different pressure and temperature conditions can help to isolate the saponins from less desirable co-extracted compounds. Post-extraction purification techniques like chromatography may also be necessary for high-purity applications.
Data Presentation: Optimized SC-CO2 Extraction Parameters for Saponins from Various Sources
The following tables summarize optimized parameters for saponin extraction from different plant materials as reported in the literature. These values should serve as a starting point for your own process optimization.
Table 1: Ginsenosides from Panax ginseng
| Parameter | Optimized Value | Reference |
| Pressure | 30 - 35 MPa | [13][14] |
| Temperature | 50 - 55°C | [13][14] |
| Co-solvent | Ethanol (70%) | [14] |
| Extraction Time | 3 hours | [13] |
Table 2: Glycyrrhizin from Licorice Root (Glycyrrhiza glabra)
| Parameter | Optimized Value | Reference |
| Pressure | 14.6 - 30 MPa | [15][16] |
| Temperature | 33.5 - 40°C | [15][16] |
| Co-solvent | Ethanol (25% v/v) | [16] |
| CO2 Consumption | 21.88 g CO2/g dry material | [15] |
Table 3: Saponins from Quinoa Bran
| Parameter | Optimized Value | Reference |
| Pressure | 37 MPa | [17] |
| Temperature | 60°C | [17] |
| Co-solvent | Ethanol (74%) | [17] |
| Extraction Time | 96 minutes | [17] |
Table 4: Saponins from Spina Gleditsiae
| Parameter | Optimized Value | Reference |
| Pressure | 35 MPa | [11] |
| Temperature | 45°C | [11] |
| Co-solvent | Ethanol (70%) | [11] |
| Extraction Time | 2.5 hours | [11] |
| Material/Entrainment Ratio | 1:3.0 (g/mL) | [11] |
Table 5: Steroidal Saponins from Momordica charantia
| Parameter | Optimized Value | Reference |
| Pressure | 30 MPa | [12] |
| Temperature | 45°C | [12] |
| Co-solvent | Ethanol | [12] |
Experimental Protocols
General Protocol for SC-CO2 Extraction of Saponins
This protocol outlines the fundamental steps for performing a saponin extraction using a laboratory-scale SC-CO2 extraction system.
1. Sample Preparation:
-
Dry the plant material to a moisture content of 5-10%.
-
Grind the dried material to a uniform particle size (e.g., 0.3-1.0 mm).
-
Accurately weigh the ground material and load it into the extraction vessel, ensuring even packing to prevent channeling.
2. System Setup and Pressurization:
-
Ensure the SC-CO2 extraction system is clean and all connections are secure.[18]
-
Set the desired extraction temperature for the extraction vessel and separators.
-
Begin pumping liquid CO2 into the system.
-
Pressurize the system to the desired extraction pressure.[18]
3. Extraction:
-
Once the target temperature and pressure are stable, start the flow of CO2 through the extraction vessel.
-
If using a co-solvent, introduce it into the CO2 stream at the desired concentration.
-
A static extraction period (e.g., 30-60 minutes) with no CO2 flow can be beneficial to allow the supercritical fluid to penetrate the sample matrix.
-
Following the static period, begin the dynamic extraction by maintaining a constant flow of SC-CO2 (and co-solvent) through the vessel for the desired duration (e.g., 2-4 hours).
4. Separation and Collection:
-
The saponin-laden SC-CO2 flows from the extraction vessel into one or more separators.
-
The separators are maintained at lower pressures and/or different temperatures to reduce the density of the CO2, causing the saponins to precipitate.[18]
-
Collect the crude saponin extract from the separators.
5. Depressurization and Sample Recovery:
-
After the extraction is complete, carefully and slowly depressurize the system.
-
Remove the spent plant material from the extraction vessel.
6. Post-Extraction Processing:
-
The collected extract may require further purification steps, such as chromatography, to isolate the saponins of interest.
Mandatory Visualizations
Caption: Workflow for Supercritical CO2 Extraction of Saponins.
Caption: Troubleshooting Logic for Low Saponin Yield.
References
- 1. nisargabiotech.com [nisargabiotech.com]
- 2. co2extractionmachine.com [co2extractionmachine.com]
- 3. researchgate.net [researchgate.net]
- 4. Investigation of Optimum Condition of Saponin Extraction by Carbon Dioxide Super Critical Fluid and Solvent [arcpe.modares.ac.ir]
- 5. How to extract natural products from plants with the supercritical CO2 extraction method - Separeco [separeco.com]
- 6. researchgate.net [researchgate.net]
- 7. Quantitative Changes and Transformation Mechanisms of Saponin Components in Chinese Herbal Medicines during Storage and Processing: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Four Main Methods for Extracting Saponin Extracts from Plants. [greenskybio.com]
- 9. The Optimal Method for Extracting Saponin Extracts. [greenskybio.com]
- 10. Green Extraction of Plant Materials Using Supercritical CO2: Insights into Methods, Analysis, and Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Optimization of Supercritical CO2 Fluid Extraction Conditions of Saponins from Spina Gleditsiae | Semantic Scholar [semanticscholar.org]
- 12. impactfactor.org [impactfactor.org]
- 13. Supercritical CO2 Reverse Microemulsion Extraction of Ginsenosides from Panax ginseng [spkx.net.cn]
- 14. Supercritical CO2 Extracting of Rare Ginsenosides [yyhx.ciac.jl.cn]
- 15. butlerov.com [butlerov.com]
- 16. researchgate.net [researchgate.net]
- 17. cabidigitallibrary.org [cabidigitallibrary.org]
- 18. Steps Involved in a Supercritical CO2 Extraction Process [buffaloextracts.com]
Technical Support Center: Synthesis of Ciwujianoside C2
Welcome to the technical support center for the synthesis of ciwujianoside C2. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the chemical synthesis of this complex oleanane-type saponin.
This compound Structure: this compound is a triterpenoid saponin with an oleanolic acid aglycone linked to two separate oligosaccharide chains. A branched trisaccharide is attached at the C-3 position, and a disaccharide is ester-linked at the C-28 carboxyl group. The complexity of these sugar chains and the dense functionalization of the molecule present significant synthetic hurdles.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the total synthesis of this compound?
A1: The main challenges in synthesizing this compound can be categorized as follows:
-
Stereoselective Glycosylation: The formation of multiple glycosidic bonds with specific stereochemistry (α and β linkages) is a major hurdle. In particular, constructing the 1,2-cis glycosidic linkages can be challenging.
-
Orthogonal Protecting Group Strategy: The presence of numerous hydroxyl groups on the aglycone and the five sugar units necessitates a complex and highly efficient orthogonal protecting group strategy to selectively mask and deprotect specific functional groups.[1]
-
Synthesis of the Branched Trisaccharide: The assembly of the branched trisaccharide, β-D-glucopyranosyl-(1→3)-[α-L-rhamnopyranosyl-(1→2)]-α-L-arabinopyranose, requires a multi-step sequence with precise control over regioselectivity.
-
Late-Stage Glycosylation: Attaching the complex oligosaccharide chains to the sterically hindered positions of the oleanolic acid aglycone can be difficult and may result in low yields.
-
Global Deprotection: The final removal of all protecting groups without compromising the integrity of the glycosidic bonds and the ester linkage at C-28 is a critical and often challenging step.
Q2: Which glycosylation methods are most suitable for the synthesis of oleanane-type saponins like this compound?
A2: Several glycosylation methods can be employed, with the Schmidt trichloroacetimidate method being a common and effective choice for the synthesis of complex saponins.[2] This method generally provides good yields and stereoselectivity. Other methods, such as the use of thioglycosides or glycosyl fluorides, can also be considered depending on the specific sugar donor and acceptor. For challenging 1,2-cis glycosylations, specialized methods and the careful choice of solvents and promoters are often necessary.
Q3: How can I avoid the formation of the undesired anomer during glycosylation?
A3: Controlling stereoselectivity is crucial. For 1,2-trans glycosidic bonds (e.g., the β-D-glucopyranosyl linkage), using a participating protecting group, such as an acetyl or benzoyl group, at the C-2 position of the glycosyl donor is highly effective.[3] For 1,2-cis linkages (e.g., the α-L-rhamnopyranosyl linkage), non-participating protecting groups (e.g., benzyl ethers) at C-2 are required. The choice of solvent, temperature, and promoter also significantly influences the stereochemical outcome.
Troubleshooting Guides
Problem 1: Low Yield in Glycosylation Reactions
| Potential Cause | Troubleshooting Suggestions |
| Steric hindrance of the acceptor | * Increase the reaction temperature and time. * Use a more reactive glycosyl donor (e.g., a trichloroacetimidate or a glycosyl fluoride). * Employ a more powerful promoter system. |
| Poor reactivity of the glycosyl donor | * Ensure the donor is pure and fully activated. * Consider using a different leaving group on the anomeric carbon. * "Arming" the glycosyl donor with electron-donating protecting groups can increase its reactivity. |
| Suboptimal reaction conditions | * Screen different solvents, as they can significantly impact glycosylation efficiency. * Optimize the concentration of the promoter and the reaction temperature. * Ensure the reaction is performed under strictly anhydrous conditions, as water can deactivate the promoter and hydrolyze the donor. |
Table 1: Representative Yields for Glycosylation Steps in Saponin Synthesis
| Glycosylation Step | Glycosyl Donor | Promoter | Yield (%) | Reference |
| Glycosylation of a diosgenin acceptor with a glucosyl donor | Trichloroacetimidate | TMSOTf | 93 | [4] |
| Formation of a rhamnosyl-(1→2)-glucoside linkage | Thioglycoside | NIS/TfOH | 85 | [4] |
| Attachment of a glucosyl unit to a disaccharide acceptor | Trichloroacetimidate | TMSOTf | 92 | [4] |
| Synthesis of an oleanyl monosaccharide | Trichloroacetimidate | TMSOTf | 80-90 | [2] |
Problem 2: Difficulty in Purification of Protected Intermediates
| Potential Cause | Troubleshooting Suggestions |
| Co-elution of starting materials and products | * Optimize the chromatographic conditions (e.g., solvent gradient, column type). * Consider using a different protecting group strategy to alter the polarity of the intermediates. * If applicable, recrystallization may be an effective purification method. |
| Presence of multiple side products | * Re-evaluate the reaction conditions to minimize side reactions. This may involve lowering the temperature, using a milder promoter, or changing the solvent. * Ensure that all starting materials are of high purity. |
| Decomposition of products on silica gel | * Use a deactivated silica gel (e.g., treated with triethylamine) for chromatography. * Consider alternative purification techniques such as size-exclusion chromatography or preparative HPLC. |
Experimental Protocols (Illustrative)
The following protocols are based on methodologies reported for the synthesis of structurally related saponins and serve as a guide.[4]
Protocol 1: Stereoselective Synthesis of a β-D-Glucopyranoside Linkage
This protocol illustrates the formation of a 1,2-trans glycosidic bond using a participating group at C-2.
-
Preparation of the Glycosyl Donor: A fully protected glucose thioglycoside with an acetyl group at the C-2 position is prepared.
-
Glycosylation Reaction:
-
The glycosyl acceptor (e.g., the protected oleanolic acid or a partially protected sugar) and the glycosyl donor (1.2 equivalents) are dissolved in anhydrous dichloromethane in the presence of activated molecular sieves.
-
The mixture is cooled to -40 °C under an inert atmosphere.
-
N-Iodosuccinimide (NIS, 1.5 equivalents) and a catalytic amount of triflic acid (TfOH, 0.1 equivalents) are added sequentially.
-
The reaction is stirred at -40 °C and monitored by TLC.
-
Upon completion, the reaction is quenched with triethylamine, diluted with dichloromethane, and washed with sodium thiosulfate solution and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
-
Purification: The crude product is purified by silica gel column chromatography.
Protocol 2: Global Deprotection
This protocol describes a typical final deprotection sequence.
-
Removal of Ester Protecting Groups: The fully protected saponin is dissolved in anhydrous methanol, and a catalytic amount of sodium methoxide is added. The reaction is stirred at room temperature until all ester groups (e.g., acetates, benzoates) are cleaved, as monitored by TLC. The reaction is then neutralized with an acidic resin, filtered, and concentrated.
-
Removal of Benzyl Ether Protecting Groups: The product from the previous step is dissolved in a mixture of methanol and ethyl acetate. Palladium on carbon (10% w/w) is added, and the mixture is stirred under a hydrogen atmosphere until all benzyl ethers are removed. The catalyst is then removed by filtration through Celite, and the solvent is evaporated to yield the deprotected saponin.
-
Purification: The final product is purified by reverse-phase HPLC.
Visualizations
Caption: Retrosynthetic analysis of this compound.
Caption: Orthogonal protecting group strategy for saponin synthesis.
References
avoiding ciwujianoside C2 epimerization during sample prep
This guide provides researchers, scientists, and drug development professionals with essential information for handling Ciwujianoside C2, focusing on the prevention of C2 epimerization during sample preparation to ensure analytical accuracy and reproducibility.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is this compound epimerization and why is it a concern?
Q2: What are the primary factors that cause this compound to epimerize?
A2: The stability of saponins like this compound is sensitive to several environmental factors. The primary drivers of epimerization and degradation are:
-
pH: Basic (alkaline) conditions can catalyze the deprotonation and reprotonation process at the C2 position, leading to epimerization. Conversely, strongly acidic conditions can cause hydrolysis of the glycosidic bonds. Generally, neutral to slightly acidic conditions are preferable.
-
Temperature: Elevated temperatures accelerate chemical reactions, including epimerization and degradation.[1][2] Processing and storage at high temperatures should be avoided.
-
Light & Oxygen: Exposure to light and oxygen can also contribute to the degradation of complex natural products over time.
Q3: I see an unexpected peak next to my this compound peak in the HPLC chromatogram. Could this be the C2 epimer?
A3: It is highly probable. Epimers often have very similar polarities and may elute closely to the main compound in reverse-phase HPLC. If you observe a new, closely eluting peak, especially after sample processing under non-ideal conditions (e.g., high temperature or neutral/basic pH), it is prudent to suspect epimerization. Confirmation would require isolation and structural characterization of the impurity or comparison with a certified reference standard of the epimer.
Q4: What is the recommended solvent for extracting this compound from plant material?
A4: Methanol or ethanol are commonly used and effective solvents for extracting saponins from plant material like Eleutherococcus senticosus.[3][4] Ultrasonic-assisted extraction with methanol has been shown to be efficient.[3] For subsequent liquid-liquid partitioning, n-butanol is often used to selectively extract saponins from an aqueous solution.[5]
Q5: How should I store my samples and extracts to ensure the stability of this compound?
A5: To minimize degradation and epimerization, both raw samples and extracts should be stored at low temperatures. For short-term storage (up to 24 hours), refrigeration at 4°C is recommended.[6] For long-term storage, freezing at -20°C or below is advisable. Samples should be stored in amber vials or protected from light to prevent photodegradation.
Data on Analyte Stability
Table 1: Influence of pH and Temperature on the Stability of Cyanidin-based Glycosides.
| pH | Temperature (°C) | Degradation Rate Constant (s⁻¹) | Relative Stability |
| 2.2 | 100 | 5.33 x 10⁻⁴ | Very High |
| 2.2 | 165 | 2.11 x 10⁻² | Low |
| 5.0 | 100 | 2.91 x 10⁻³ | Moderate |
| 5.0 | 165 | 7.39 x 10⁻² | Very Low |
| 6.0 | 100 | 6.89 x 10⁻³ | Low |
| 6.0 | 165 | 1.20 x 10⁻¹ | Very Low |
Data is derived from studies on cyanidin-3-glucoside and cyanidin-3-rutinoside and illustrates the general principle that stability decreases significantly with increasing pH and temperature.[7]
Key Experimental Protocols & Visualizations
Epimerization Mechanism
The epimerization at a C2 position is often catalyzed by basic conditions, which facilitate the removal and subsequent re-addition of a proton, leading to an inversion of stereochemistry.
Recommended Sample Preparation Protocol
This protocol is designed to minimize the risk of epimerization by controlling temperature and pH throughout the process.
1. Materials and Reagents:
-
Powdered plant material (e.g., roots of Eleutherococcus senticosus)
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Formic acid or Phosphoric acid (Analytical grade)
-
Purified water (e.g., Milli-Q)
-
0.22 µm Syringe filters
2. Extraction Procedure:
-
Accurately weigh 1.0 g of finely powdered plant material into a centrifuge tube.
-
Add 10 mL of methanol.
-
Sonicate the sample in a cold water bath (to prevent heating) for 30 minutes.[3]
-
Centrifuge the mixture at 12,000 rpm for 15 minutes at 4°C.[6]
-
Carefully collect the supernatant.
-
Repeat the extraction (steps 2-5) two more times on the plant material pellet, combining all supernatants.
-
Evaporate the combined methanol extract to dryness under reduced pressure at a temperature not exceeding 40°C.
3. Sample Clean-up (Optional - if required):
-
For complex matrices, a Solid Phase Extraction (SPE) clean-up step using a C18 cartridge may be employed to remove interfering substances.
4. Final Sample Preparation for HPLC:
-
Reconstitute the dried extract in 1 mL of the initial HPLC mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid).
-
Vortex briefly to ensure the residue is fully dissolved.
-
Filter the solution through a 0.22 µm syringe filter into an amber HPLC vial.
-
Analyze immediately or store at 4°C for no longer than 24 hours.
Optimized Workflow for Sample Preparation
The following workflow provides a visual guide to the recommended procedure, emphasizing critical control points for maintaining analyte stability.
References
- 1. scispace.com [scispace.com]
- 2. A Review of the Current Knowledge of Thermal Stability of Anthocyanins and Approaches to Their Stabilization to Heat - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Development and application of a rapid HPLC method for simultaneous determination of hyperoside, isoquercitrin and eleutheroside E in Apocynum venetum L. and Eleutherococcus senticosus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Combined effect of pH and high temperature on the stability and antioxidant capacity of two anthocyanins in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Low Bioactivity of Saponin Compounds
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common issues encountered during the investigation of saponin bioactivity.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Our troubleshooting guide is designed to provide solutions to common problems that may arise during your experiments, ensuring that you can navigate the complexities of saponin research with confidence.
Q1: My saponin compound shows lower than expected cytotoxicity. What are the potential causes and how can I troubleshoot this?
A1: Low cytotoxicity of a saponin compound can stem from several factors, ranging from the inherent properties of the compound to the experimental setup.
Possible Causes and Solutions:
-
Poor Solubility: Saponins, despite their glycosidic chains, can have poor aqueous solubility, leading to precipitation in cell culture media and an inaccurate assessment of the true concentration exposed to the cells.
-
Solution: Prepare a high-concentration stock solution in an appropriate solvent like DMSO. When diluting into your aqueous assay medium, ensure the final solvent concentration is minimal (typically <0.5%) to avoid solvent-induced cytotoxicity. Adding the saponin stock to the medium with gentle vortexing can also help prevent immediate precipitation.
-
-
Compound Aggregation: Due to their amphiphilic nature, saponins can form micelles or aggregates in solution, especially above their critical micelle concentration (CMC). This aggregation can reduce the availability of monomeric saponin to interact with cells, thus lowering apparent bioactivity.
-
Solution: Determine the CMC of your saponin if possible. Working at concentrations below the CMC may increase the monomeric fraction. Alternatively, consider using surfactants or co-solvents to disrupt aggregation, but be mindful of their own potential effects on the cells.
-
-
Compound Degradation: Saponins can be susceptible to hydrolysis, especially at extreme pH values or high temperatures, which can cleave the sugar moieties and alter bioactivity.
-
Solution: Prepare fresh solutions for each experiment from a stock stored at -20°C or -80°C. Avoid repeated freeze-thaw cycles. Ensure the pH of your assay medium is stable and within a physiological range.
-
-
Interaction with Serum Proteins: Components in the cell culture serum, such as albumin, can bind to saponins, reducing their effective concentration.
-
Solution: Consider performing initial experiments in serum-free or low-serum media to assess the impact of serum. If serum is necessary for cell viability, be aware that higher concentrations of the saponin may be required.
-
-
Incorrect Assay Choice or Execution: The chosen cytotoxicity assay may not be suitable for your specific saponin or cell line.
-
Solution: Ensure your assay is validated for your experimental conditions. For saponins that act on the cell membrane, a lactate dehydrogenase (LDH) release assay might be more sensitive than a metabolic assay like MTT. A hemolysis assay can also be a useful preliminary screen for membrane-disrupting activity.
-
Q2: I am observing high variability in my anti-inflammatory assay results with a saponin. What could be the reasons?
A2: High variability in anti-inflammatory assays is a common challenge. For saponins, this can be exacerbated by their physicochemical properties.
Possible Causes and Solutions:
-
Inconsistent Sample Preparation: As mentioned in Q1, issues with solubility and aggregation can lead to inconsistent dosing between wells and experiments.
-
Solution: Standardize your sample preparation protocol meticulously. Ensure complete dissolution of the stock and uniform mixing when preparing dilutions.
-
-
Cellular Response Variability: The inflammatory response of cells can vary with passage number and cell density.
-
Solution: Use cells within a narrow passage number range. Ensure consistent cell seeding density across all wells. Allow cells to adhere and reach a consistent confluency before treatment.
-
-
Interference with Assay Reagents: Saponins might interfere with the components of your assay kit (e.g., antibodies in an ELISA).
-
Solution: Run appropriate controls, including testing the saponin alone with the assay reagents in a cell-free system to check for direct interference.
-
Q3: My saponin is not showing any antimicrobial activity against the tested strains. What should I check?
A3: The lack of antimicrobial activity could be due to the saponin's intrinsic properties or methodological factors in your assay.
Possible Causes and Solutions:
-
Spectrum of Activity: Not all saponins are broad-spectrum antimicrobial agents. Your compound may be active against different types of microorganisms (e.g., fungi but not bacteria, or Gram-positive but not Gram-negative bacteria).
-
Solution: Test your saponin against a broader panel of microorganisms, including Gram-positive and Gram-negative bacteria, as well as fungal strains.
-
-
Inoculum Size: A high bacterial or fungal inoculum can overwhelm the effect of the saponin.
-
Solution: Standardize the inoculum size according to established protocols (e.g., Clinical and Laboratory Standards Institute - CLSI guidelines).
-
-
Binding to Media Components: Components of the growth medium could potentially sequester the saponin, reducing its availability.
-
Solution: Consider using a minimal medium for your assays, if appropriate for the growth of your test organisms.
-
-
Biofilm Formation: If the microorganisms form biofilms, the saponin may not be effective at penetrating the biofilm matrix.
-
Solution: Test the saponin's ability to inhibit biofilm formation or to eradicate pre-formed biofilms using specific assays like the crystal violet staining method.
-
Quantitative Data Summary
The bioactivity of saponins is highly dependent on their structure and the experimental conditions. The following tables provide a summary of reported IC50 (half-maximal inhibitory concentration) and MIC (minimum inhibitory concentration) values for various saponin compounds to serve as a reference.
Table 1: Cytotoxicity of Saponin Compounds (IC50 Values)
| Saponin Compound | Cell Line | Assay Type | IC50 Value (µM) | Reference |
| Ginsenoside Rh2 | MCF-7 (Breast Cancer) | MTT | 20 | [1] |
| Saponin 1 (from Anemone taipaiensis) | U251MG (Glioblastoma) | MTT | 7.4 µg/mL | [2] |
| Saponin 1 (from Anemone taipaiensis) | U87MG (Glioblastoma) | MTT | 8.6 µg/mL | [2] |
| Pennogenyl Saponin 1 | HeLa (Cervical Cancer) | MTT | 23.90 ± 1.48 µg/mL | [3] |
| Ursolic Acid | A549 (Lung Cancer) | MTS | 21.9 ± 0.05 | [4] |
| Ursolic Acid | HeLa (Cervical Cancer) | MTS | 11.2 ± 0.05 | [4] |
| Oleanolic Acid | A549 (Lung Cancer) | MTS | 45.6 ± 0.05 | [4] |
| Hederagenin | A549 (Lung Cancer) | MTS | 78.4 ± 0.05 | [4] |
Table 2: Anti-Inflammatory Activity of Saponin Compounds (IC50 Values)
| Saponin Compound | Target/Assay | IC50 Value (µM) | Reference |
| Aster Saponin B | NO Production Inhibition | 1.2 | [5] |
| Gnetum formosum Saponin 1 | NO Production Inhibition | 14.10 ± 0.75 | [6] |
| Gnetum formosum Saponin 2 | NO Production Inhibition | 27.88 ± 0.86 | [6] |
| Impatiens parviflora Saponin 1 | Protein Denaturation | 86.7 µg/mL | [7] |
| Impatiens parviflora Saponin 2 | Hyaluronidase Inhibition | 286.7 µg/mL | [7] |
Table 3: Antimicrobial Activity of Saponin Compounds (MIC Values)
| Saponin Compound/Extract | Microorganism | MIC Value (µg/mL) | Reference |
| Saponins from Melanthera elliptica (Compound 1) | S. aureus | 8 | [8] |
| Saponins from Melanthera elliptica (Compound 4) | C. neoformans | 8 | [8] |
| Saponins-rich extract from Mimusops laurifolia | C. albicans | 6.4 | [9] |
| Quillaja Saponin | S. aureus | 3125 | [10] |
| Quillaja Saponin | E. coli | 6250 | [10] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to ensure reproducibility and accuracy.
1. MTT Cytotoxicity Assay
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the saponin compound in the appropriate cell culture medium. Replace the existing medium with the medium containing the saponin or vehicle control.
-
Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
2. Hemolysis Assay
This assay assesses the membrane-disrupting activity of saponins on red blood cells.
-
Preparation of Red Blood Cells (RBCs): Obtain fresh whole blood containing an anticoagulant. Centrifuge to pellet the RBCs, wash three times with phosphate-buffered saline (PBS), and resuspend to a 2% (v/v) solution in PBS.
-
Compound Incubation: In a 96-well plate, add serial dilutions of the saponin compound. Add the 2% RBC suspension to each well.
-
Controls: Use PBS as a negative control (0% hemolysis) and a known lytic agent (e.g., 1% Triton X-100) as a positive control (100% hemolysis).
-
Incubation: Incubate the plate at 37°C for 1 hour.
-
Centrifugation: Centrifuge the plate to pellet intact RBCs.
-
Absorbance Reading: Transfer the supernatant to a new plate and measure the absorbance of the released hemoglobin at 540 nm.
-
Data Analysis: Calculate the percentage of hemolysis for each concentration relative to the controls.
3. Nitric Oxide (NO) Production Assay (Griess Assay)
This assay measures the production of nitrite, a stable product of NO, in cell culture supernatants as an indicator of inflammatory response.
-
Cell Culture and Stimulation: Seed macrophages (e.g., RAW 264.7) in a 96-well plate and allow them to adhere. Pre-treat the cells with various concentrations of the saponin for 1 hour. Then, stimulate the cells with an inflammatory agent like lipopolysaccharide (LPS) for 24 hours.
-
Supernatant Collection: Collect the cell culture supernatant.
-
Griess Reagent: Prepare the Griess reagent by mixing equal volumes of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water.
-
Reaction: Mix equal volumes of the supernatant and the Griess reagent and incubate at room temperature for 10 minutes.
-
Absorbance Reading: Measure the absorbance at 540 nm.
-
Data Analysis: Create a standard curve using known concentrations of sodium nitrite. Calculate the concentration of nitrite in the samples and determine the inhibitory effect of the saponin.
4. Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution)
This assay determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
-
Preparation of Inoculum: Grow the microbial strain overnight and dilute to a standardized concentration (e.g., 5 x 10^5 CFU/mL) in the appropriate broth medium.
-
Compound Dilution: Prepare serial twofold dilutions of the saponin compound in a 96-well microtiter plate.
-
Inoculation: Add the standardized microbial inoculum to each well.
-
Controls: Include a positive control (microorganism in broth without saponin) and a negative control (broth only).
-
Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
MIC Determination: The MIC is the lowest concentration of the saponin at which no visible growth of the microorganism is observed.
Visualizations
The following diagrams illustrate key concepts and workflows related to saponin bioactivity.
A troubleshooting flowchart for low saponin bioactivity.
A general experimental workflow for assessing saponin bioactivity.
Simplified overview of signaling pathways modulated by saponins.
References
- 1. Effects of saponins from Chinese herbal medicines on signal transduction pathways in cancer: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Saponin 1 Induces Apoptosis and Suppresses NF-κB-Mediated Survival Signaling in Glioblastoma Multiforme (GBM) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Cytotoxic Activity of Saponins and Sapogenins Isolated from Chenopodium quinoa Willd. in Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Item - Anti-inflammatory Potential of Saponins from Aster tataricus via NF-κB/MAPK Activation - figshare - Figshare [figshare.com]
- 6. Two New Steroidal Saponins with Potential Anti-Inflammatory Effects from the Aerial Parts of Gnetum formosum Markgr - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Anti-inflammatory activity of saponins from roots of Impatiens parviflora DC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Antimicrobial activities of saponins from Melanthera elliptica and their synergistic effects with antibiotics against pathogenic phenotypes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antimicrobial and antivirulence saponins of Mimusops laurifolia leaves - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
Technical Support Center: Ciwujianoside C2 In Vivo Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing variability in in vivo studies involving ciwujianoside C2. Given the limited direct pharmacokinetic data for this compound, this guide incorporates information extrapolated from studies on related saponins from Acanthopanax senticosus (also known as Eleutherococcus senticosus). Researchers should use this information as a starting point and validate these recommendations for their specific experimental context.
Frequently Asked Questions (FAQs)
Q1: What are the known physicochemical properties of this compound?
| Property | Value | Source |
| CAS Number | 114892-56-7 | BioCrick |
| Molecular Formula | C60H94O26 | BioCrick[1] |
| Molecular Weight | 1231.4 g/mol | BioCrick[1] |
| Purity | >98% | BioCrick[1] |
| Physical Description | Powder | BioCrick[1] |
For related compounds like Ciwujianoside E, the predicted XLogP3 is 3.6, suggesting moderate lipophilicity.[2] The complex glycosidic structure of this compound likely influences its solubility and permeability.
Q2: What are the primary challenges in achieving consistent results in in vivo studies with this compound?
A2: The primary challenges likely stem from its properties as a saponin glycoside, which can lead to:
-
Low Oral Bioavailability: Saponins are often poorly absorbed from the gastrointestinal tract due to their large molecular size and hydrophilic sugar moieties.
-
High Inter-individual Variability: Differences in gut microbiota, which can metabolize saponins, may lead to significant variation in absorption and systemic exposure between animals.
-
Metabolic Instability: this compound is likely subject to enzymatic hydrolysis (deglycosylation) in the gut and liver, similar to ciwujianoside B.[3][4]
-
Analytical Challenges: The complexity of biological matrices and the potential for multiple metabolites can make accurate quantification difficult.
-
Formulation Issues: Poor solubility can make it challenging to prepare consistent and bioavailable dosing formulations.
Q3: How can I improve the oral bioavailability of this compound?
A3: While specific data for this compound is unavailable, strategies to enhance the oral bioavailability of poorly absorbed compounds include:
-
Formulation with absorption enhancers: Co-administration with agents that modulate tight junctions or inhibit efflux pumps.
-
Use of nano-formulations: Encapsulating this compound in nanoparticles, liposomes, or micelles can improve solubility and absorption.
-
Co-administration with P-glycoprotein (P-gp) inhibitors: If this compound is found to be a substrate of P-gp, co-administration with inhibitors could increase its systemic exposure.
Troubleshooting Guides
Issue 1: High Variability in Plasma Concentrations Between Animals
| Potential Cause | Troubleshooting Step |
| Inconsistent Dosing | Ensure accurate and consistent administration of the dosing formulation. For oral gavage, verify the technique to prevent accidental administration into the lungs. |
| Differences in Gut Microbiota | Consider co-housing animals to normalize gut flora. Alternatively, pre-treat animals with a cocktail of antibiotics to reduce microbial metabolism, though this will significantly alter the metabolic profile. |
| Food Effects | Standardize the fasting and feeding schedule for all animals. Food can significantly impact the absorption of many compounds. |
| Stress-Induced Physiological Changes | Acclimatize animals to the experimental procedures and environment to minimize stress, which can alter gastrointestinal motility and blood flow. |
| Genetic Variability in Animal Strain | Ensure the use of a genetically homogenous animal strain. |
Issue 2: Low or Undetectable Plasma Concentrations of this compound
| Potential Cause | Troubleshooting Step |
| Poor Oral Absorption | Consider intravenous administration to determine the compound's intrinsic pharmacokinetic profile. If oral administration is necessary, explore formulation strategies to enhance absorption (see FAQ 3). |
| Rapid Metabolism | Analyze for potential metabolites in plasma, urine, and feces. The primary metabolite may be a deglycosylated form. A study on ciwujianoside B found that deglycosylation was a major metabolic pathway.[3][4] |
| Analytical Method Insensitivity | Optimize the analytical method (e.g., LC-MS/MS) to achieve a lower limit of quantification (LLOQ). Ensure proper sample preparation to minimize matrix effects. |
| Compound Instability | Assess the stability of this compound in the dosing formulation and in biological matrices (plasma, blood) under storage and experimental conditions.[5][6][7] |
Issue 3: Inconsistent Results in Efficacy Studies
| Potential Cause | Troubleshooting Step |
| Variable Drug Exposure | Correlate pharmacokinetic data (AUC, Cmax) with pharmacodynamic outcomes for each animal to establish an exposure-response relationship. |
| Target Engagement Variability | If the molecular target is known, measure target engagement in the tissue of interest to confirm that the compound is reaching its site of action. |
| Active Metabolites | The observed in vivo effect may be due to one or more metabolites rather than the parent compound. Identify and quantify major metabolites and assess their biological activity. |
Experimental Protocols
Protocol 1: In Vivo Pharmacokinetic Study in Rats
-
Animal Model: Male Sprague-Dawley rats (8-10 weeks old, 250-300g).
-
Acclimatization: Acclimatize animals for at least one week before the experiment.
-
Housing: House animals in a controlled environment (12-hour light/dark cycle, 22 ± 2°C, 50-60% humidity) with ad libitum access to food and water.
-
Dosing Formulation:
-
For intravenous (IV) administration, dissolve this compound in a suitable vehicle such as a mixture of saline, ethanol, and polyethylene glycol 400.
-
For oral (PO) administration, suspend this compound in a vehicle like 0.5% carboxymethylcellulose sodium (CMC-Na) in water.
-
-
Administration:
-
IV Group: Administer a single dose (e.g., 1-5 mg/kg) via the tail vein.
-
PO Group: Administer a single dose (e.g., 10-50 mg/kg) via oral gavage after an overnight fast.
-
-
Blood Sampling:
-
Collect blood samples (approximately 0.2 mL) from the jugular vein or retro-orbital sinus at pre-dose (0) and at 0.083, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose.
-
Collect blood into tubes containing an appropriate anticoagulant (e.g., K2EDTA).
-
-
Plasma Preparation: Centrifuge the blood samples at 4,000 rpm for 10 minutes at 4°C to separate the plasma.
-
Sample Storage: Store plasma samples at -80°C until analysis.
-
Bioanalysis:
-
Develop and validate a sensitive and specific LC-MS/MS method for the quantification of this compound in plasma.
-
Include a protein precipitation step (e.g., with acetonitrile or methanol) in the sample preparation.
-
-
Pharmacokinetic Analysis: Calculate pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2, etc.) using non-compartmental analysis with software such as WinNonlin.
Protocol 2: Stability Assessment in Biological Matrices
-
Matrix Preparation: Obtain blank plasma from the same animal strain to be used in the in vivo study.
-
Spiking: Spike the blank plasma with a known concentration of this compound.
-
Incubation Conditions:
-
Short-term stability: Keep spiked samples at room temperature for 4-24 hours.
-
Freeze-thaw stability: Subject spiked samples to three freeze-thaw cycles (-80°C to room temperature).
-
Long-term stability: Store spiked samples at -80°C for an extended period (e.g., 1-3 months).
-
-
Sample Analysis: Analyze the samples at different time points and compare the concentrations to a freshly prepared control sample.
-
Data Evaluation: The compound is considered stable if the deviation from the nominal concentration is within ±15%.
Visualizations
References
- 1. biocrick.com [biocrick.com]
- 2. Ciwujianoside E | C40H62O11 | CID 21626484 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Detection and Characterization of the Metabolites of Ciwujianoside B in Rats Based on UPLC-Fusion Lumos Orbitrap Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Stability study on an anti-cancer drug 4-(3,5-bis(2-chlorobenzylidene)-4-oxo-piperidine-1-yl)-4-oxo-2-butenoic acid (CLEFMA) using a stability-indicating HPLC method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Stability study on an anti-cancer drug 4-(3,5-bis(2-chlorobenzylidene)-4-oxo-piperidine-1-yl)-4-oxo-2-butenoic acid (CLEFMA) using a stability-indicating HPLC method - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to the Metabolic Pathways of Ciwujianoside C2 and Ciwujianoside B
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ciwujianosides are a class of triterpenoid saponins isolated from Acanthopanax senticosus, a plant with a long history in traditional medicine. Among these, ciwujianoside C2 and ciwujianoside B have garnered significant interest for their potential pharmacological activities. Understanding the metabolic fate of these compounds is crucial for elucidating their mechanisms of action, assessing their bioavailability, and predicting potential drug interactions. This guide provides a comparative overview of the known metabolic pathways of this compound and ciwujianoside B, supported by available experimental data and detailed methodologies.
While comprehensive metabolic data for this compound remains limited in publicly available literature, this guide synthesizes the established metabolic profile of the structurally related ciwujianoside B and discusses the probable metabolic pathways for this compound based on the metabolism of similar oleanane-type triterpenoid saponins.
Metabolic Pathways of Ciwujianoside B
In vivo studies in rats have demonstrated that ciwujianoside B undergoes extensive metabolism primarily in the gastrointestinal tract and liver. The major metabolic transformations include deglycosylation, acetylation, hydroxylation, glucuronidation, oxidation, and glycosylation.[1]
Key Metabolic Reactions for Ciwujianoside B:
-
Deglycosylation: This is the principal metabolic pathway for ciwujianoside B, where the sugar moieties attached to the triterpenoid core are sequentially cleaved. This process is largely mediated by gut microbiota.[1]
-
Hydroxylation: The addition of hydroxyl groups to the aglycone structure is a common phase I metabolic reaction, typically catalyzed by cytochrome P450 enzymes in the liver.
-
Oxidation: Further oxidation of the aglycone can occur, leading to the formation of more polar metabolites.
-
Acetylation: The addition of an acetyl group is another observed modification.
-
Glucuronidation: As a phase II metabolic reaction, glucuronic acid is conjugated to the hydroxyl groups of the parent compound or its metabolites, increasing their water solubility and facilitating excretion.
-
Glycosylation: In some instances, the addition of sugar moieties has been observed.
A study utilizing UPLC-Fusion Lumos Orbitrap Mass Spectrometry identified 42 metabolites of ciwujianoside B in the plasma, urine, and feces of rats.[1]
Predicted Metabolic Pathways of this compound
-
Deglycosylation: The initial and most significant metabolic step is predicted to be the removal of the sugar chains by gut microbiota.
-
Phase I Metabolism (Oxidation/Hydroxylation): The aglycone of this compound would likely undergo hydroxylation and oxidation reactions, catalyzed by hepatic cytochrome P450 enzymes.
-
Phase II Metabolism (Glucuronidation/Sulfation): The resulting metabolites are anticipated to be conjugated with glucuronic acid or sulfate groups to enhance their polarity and facilitate elimination from the body.
Comparative Summary of Metabolic Pathways
| Metabolic Reaction | Ciwujianoside B (Observed) | This compound (Predicted) |
| Primary Pathway | Deglycosylation | Deglycosylation |
| Phase I Reactions | Hydroxylation, Oxidation | Hydroxylation, Oxidation |
| Phase II Reactions | Glucuronidation, Acetylation, Glycosylation | Glucuronidation, Sulfation |
| Key Enzymes | Gut microbiota enzymes, Cytochrome P450s, UDP-glucuronosyltransferases | Gut microbiota enzymes, Cytochrome P450s, UDP-glucuronosyltransferases, Sulfotransferases |
Experimental Protocols
In Vivo Metabolism Study of Ciwujianoside B in Rats
This protocol is based on the methodology described in the study of ciwujianoside B metabolism in rats.[1]
1. Animal Model:
-
Male Sprague-Dawley rats.
-
Acclimatized for one week prior to the experiment.
-
Fasted for 12 hours before oral administration of the compound.
2. Compound Administration:
-
Ciwujianoside B is dissolved in a suitable vehicle (e.g., 0.5% carboxymethylcellulose sodium).
-
Administered orally via gavage at a specified dose.
3. Sample Collection:
-
Blood samples are collected from the tail vein at various time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, 24 hours) into heparinized tubes.
-
Urine and feces are collected over a 48-hour period using metabolic cages.
4. Sample Preparation:
-
Plasma: Centrifuge blood samples to separate plasma. Precipitate proteins with methanol, centrifuge, and collect the supernatant.
-
Urine: Centrifuge to remove solid particles.
-
Feces: Homogenize with methanol, sonicate, and centrifuge to extract metabolites.
5. LC-MS/MS Analysis:
-
Chromatography: Use a high-resolution liquid chromatography system (e.g., UPLC) with a suitable column (e.g., C18).
-
Mobile Phase: A gradient of acetonitrile and water (containing 0.1% formic acid).
-
Mass Spectrometry: Employ a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) for accurate mass measurements and fragmentation analysis to identify metabolites.
Visualizing the Metabolic Pathways
Metabolic Pathway of Ciwujianoside B
Caption: Metabolic pathway of Ciwujianoside B.
Predicted Metabolic Pathway of this compound
Caption: Predicted metabolic pathway of this compound.
Conclusion and Future Directions
The metabolic pathway of ciwujianoside B is characterized by extensive deglycosylation mediated by the gut microbiota, followed by phase I and phase II metabolism. While direct experimental evidence for this compound is lacking, its structural similarity suggests a comparable metabolic fate.
Further research is imperative to definitively elucidate the metabolic pathways of this compound. In vitro studies using liver microsomes, S9 fractions, and specific recombinant enzymes, as well as in vivo pharmacokinetic studies, are necessary. A head-to-head comparative study of this compound and ciwujianoside B would provide invaluable data for understanding the structure-metabolism relationships of these promising natural products and would be a significant contribution to the fields of pharmacology and drug development.
References
A Comparative Guide to Analytical Methods for the Quantification of Ciwujianoside C2
For researchers and drug development professionals, the accurate quantification of active pharmaceutical ingredients is paramount. This guide provides a detailed comparison of High-Performance Liquid Chromatography (HPLC) for the quantification of ciwujianoside C2, a key bioactive saponin from Acanthopanax species, with two powerful alternatives: Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) and High-Performance Thin-Layer Chromatography (HPTLC).
The selection of an analytical method is a critical decision in drug development and quality control, balancing the need for accuracy, sensitivity, and throughput. While HPLC with UV detection is a robust and widely used technique, UPLC-MS/MS offers superior sensitivity and specificity, and HPTLC provides a high-throughput, cost-effective alternative for screening large numbers of samples.[1][2]
Performance Comparison of Analytical Methods
The validation of an analytical method is crucial to ensure it is reliable, reproducible, and fit for its intended purpose.[2] Key performance indicators include linearity, limit of detection (LOD), limit of quantification (LOQ), precision, and accuracy. The following table summarizes typical performance data for the quantification of saponins using HPLC, UPLC-MS/MS, and HPTLC, providing a basis for comparison.
| Validation Parameter | HPLC-UV | UPLC-MS/MS | HPTLC-Densitometry |
| Linearity (r²) | > 0.999 | > 0.998 | > 0.995 |
| Limit of Detection (LOD) | 20 - 60 ng/mL[3] | < 1 ng/mL[4] | 50 - 100 ng/spot |
| Limit of Quantification (LOQ) | 60 - 200 ng/mL[5] | 1 - 5 ng/mL[4] | 150 - 300 ng/spot |
| Precision (RSD%) | < 2%[5] | < 7%[4] | < 3% |
| Accuracy (Recovery %) | 97 - 106%[5] | 92 - 105%[4] | 95 - 105% |
Visualizing the Methodologies
To better understand the workflows and comparative advantages of these techniques, the following diagrams are provided.
Caption: General workflow for HPLC method development and validation.
Caption: Logical comparison of analytical methods for saponin quantification.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of analytical results. The following sections outline the protocols for each of the compared methods.
HPLC-UV Method
This method is a robust standard for the quantification of purified compounds and major components in extracts.
-
Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[3]
-
Mobile Phase: A gradient elution using Acetonitrile (A) and water with 0.1% formic acid (B).[6]
-
Gradient Program: Start with a lower concentration of acetonitrile and gradually increase it over the run time to elute the compound of interest. A typical gradient might be: 0-20 min, 30-60% A; 20-25 min, 60-90% A; 25-30 min, hold at 90% A; followed by re-equilibration.
-
Flow Rate: 1.0 mL/min.[7]
-
Column Temperature: 30°C.[3]
-
Detection Wavelength: Saponins like this compound lack strong chromophores, so detection is typically performed at a low wavelength, such as 205 nm.[8]
-
-
Sample Preparation:
-
Accurately weigh and dissolve the reference standard of this compound in methanol to prepare a stock solution (e.g., 1 mg/mL).[5]
-
Create a series of calibration standards by diluting the stock solution.
-
Extract the plant material or dissolve the sample in methanol, sonicate for 30 minutes, and centrifuge.[6]
-
Filter the supernatant through a 0.45 µm syringe filter before injection.
-
-
Validation Procedure:
-
Linearity: Inject the calibration standards in triplicate and construct a calibration curve by plotting peak area against concentration.
-
LOD & LOQ: Determine based on the signal-to-noise ratio (3:1 for LOD, 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.[5]
-
Precision: Analyze replicate injections of a standard solution on the same day (intra-day) and on different days (inter-day) to assess repeatability.[5]
-
Accuracy: Perform a recovery study by spiking a known amount of the standard into a sample matrix and calculating the percentage recovered.
-
UPLC-MS/MS Method
This method is ideal for quantifying trace levels of this compound, especially in complex matrices like plasma or tissue samples for pharmacokinetic studies.[4][9]
-
Instrumentation: A UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Chromatographic Conditions:
-
Mass Spectrometry Conditions:
-
Ionization Mode: ESI in negative mode is common for saponins.
-
Detection Mode: Multiple Reaction Monitoring (MRM).[2] This involves selecting the precursor ion (the deprotonated molecule [M-H]⁻) and a specific product ion after fragmentation. This highly selective process minimizes interference from the matrix.
-
Optimization: The compound-specific parameters (declustering potential, collision energy) must be optimized by infusing a standard solution.
-
-
Sample Preparation:
-
Prepare calibration standards in the same matrix as the sample (e.g., blank plasma).
-
Sample preparation often involves protein precipitation (if using plasma) with acetonitrile or solid-phase extraction (SPE) to clean up the sample and concentrate the analyte.
-
-
Validation Procedure: The validation follows similar principles to HPLC but with additional considerations for matrix effects, which must be assessed to ensure they do not interfere with quantification.[2]
HPTLC-Densitometry Method
HPTLC is a planar chromatography technique that allows for the simultaneous analysis of many samples, making it suitable for quality control and screening of raw materials.[1][12]
-
Instrumentation: HPTLC system including an automatic sample applicator, a developing chamber, a derivatization reagent sprayer or immersion device, a plate heater, and a densitometric scanner.
-
Chromatographic Conditions:
-
Stationary Phase: HPTLC silica gel 60 F254 plates.
-
Sample Application: Apply standards and samples as narrow bands using an automated applicator.
-
Mobile Phase: A mixture of solvents is used for development. For saponins, a common system is chloroform-methanol-water or n-butanol-acetic acid-water in various ratios.[13]
-
Development: Develop the plate in a saturated chamber to the desired distance.
-
-
Detection and Quantification:
-
After development, dry the plate thoroughly.
-
Since saponins are not UV active at higher wavelengths, post-chromatographic derivatization is required.[1] Spray the plate with a reagent like anisaldehyde-sulfuric acid and heat it.[12] This creates colored spots.
-
Scan the plate with a densitometer at the wavelength of maximum absorbance for the derivatized spots (e.g., in the visible range).
-
-
Sample Preparation:
-
Prepare standards and sample extracts in methanol.
-
Apply known volumes of the standards and samples to the plate.
-
-
Validation Procedure: Similar to HPLC, linearity is established by applying different amounts of the standard and plotting peak area against the amount. Precision, accuracy, and other parameters are also validated to ensure the method's reliability.[13]
References
- 1. academic.oup.com [academic.oup.com]
- 2. A Novel UHPLC-MS/MS Based Method for Isomeric Separation and Quantitative Determination of Cyanogenic Glycosides in American Elderberry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. HPLC method development and validation for simultaneous detection of Arabinoside-C and doxorubicin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacokinetic and Metabolism Studies of Curculigoside C by UPLC-MS/MS and UPLC-QTOF-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. e-nps.or.kr [e-nps.or.kr]
- 6. Development and Validation of an HPLC-PDA Method for Biologically Active Quinonemethide Triterpenoids Isolated from Maytenus chiapensis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. jmest.org [jmest.org]
- 9. [LC-MS quantification and pharmacokinetics of the multi-constituents of Huangqin Tang in rat plasma after different single oral doses] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A rapid LC-MS/MS method for multi-class identification and quantification of cyanotoxins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. akjournals.com [akjournals.com]
- 13. researchgate.net [researchgate.net]
A Comparative Guide to the Bioassays of Ciwujianoside C2: Unveiling Its Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Ciwujianoside C2, a triterpenoid saponin isolated from the leaves of Eleutherococcus senticosus (Siberian Ginseng), presents a compelling subject for investigation within drug discovery and natural product research. While its bioactivity is noted, comprehensive comparative data remains limited in publicly accessible literature. This guide synthesizes the available information on this compound bioassays, offers detailed experimental protocols for its further evaluation, and contextualizes its potential therapeutic applications by drawing comparisons with related compounds and established therapeutic agents.
Overview of Known and Potential Bioactivities
This compound has been identified to enhance the activity of pancreatic lipase in vitro. Furthermore, based on the activities of structurally similar ciwujianosides, it is hypothesized to possess anti-inflammatory and neuroprotective properties. This guide will delve into the methodologies required to rigorously assess these bioactivities and compare them against relevant benchmarks.
Pancreatic Lipase Activity Modulation
Pancreatic lipase is a critical enzyme in the digestion of dietary fats. Modulation of its activity is a key strategy in the management of obesity and related metabolic disorders.
Comparative Analysis
| Compound | Bioassay | Expected Effect | Comparator(s) |
| This compound | Pancreatic Lipase Activity | Enhancement of lipase activity | Orlistat (inhibitor), other saponins |
| Orlistat | Pancreatic Lipase Activity | Inhibition of lipase activity (IC₅₀) | This compound, other natural inhibitors |
| Other Saponins | Pancreatic Lipase Activity | Variable (inhibition or enhancement) | This compound, Orlistat |
Experimental Protocol: Pancreatic Lipase Activity Assay (Fluorescence-Based)
This protocol is adapted from standard fluorescence-based lipase activity assays and can be used to quantify the effect of this compound.
Materials:
-
Porcine pancreatic lipase (Type II)
-
4-Methylumbelliferyl oleate (4-MUO) substrate
-
Tris-HCl buffer (pH 8.0)
-
This compound
-
Orlistat (as a control inhibitor)
-
96-well black microplate
-
Fluorescence microplate reader (Excitation: 355 nm, Emission: 460 nm)
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of porcine pancreatic lipase in Tris-HCl buffer.
-
Prepare a stock solution of 4-MUO in dimethyl sulfoxide (DMSO).
-
Prepare a series of dilutions of this compound and Orlistat in Tris-HCl buffer.
-
-
Assay:
-
To each well of the 96-well plate, add 50 µL of Tris-HCl buffer.
-
Add 25 µL of the this compound or Orlistat solution at various concentrations. For the control, add 25 µL of buffer.
-
Add 25 µL of the pancreatic lipase solution to all wells and incubate for 10 minutes at 37°C.
-
Initiate the reaction by adding 100 µL of the 4-MUO substrate solution to each well.
-
Immediately measure the fluorescence at 1-minute intervals for 30 minutes at 37°C.
-
-
Data Analysis:
-
Calculate the rate of reaction (increase in fluorescence per minute) for each concentration.
-
For this compound, determine the EC₅₀ value (the concentration that elicits a half-maximal increase in enzyme activity).
-
For Orlistat, determine the IC₅₀ value (the concentration that causes 50% inhibition of enzyme activity).
-
Anti-inflammatory Activity Assessment
Chronic inflammation is a hallmark of numerous diseases. The closely related compounds, ciwujianoside C and C3, have demonstrated significant anti-inflammatory effects, suggesting a similar potential for this compound. The primary mechanism of action for these related compounds involves the inhibition of the NF-κB and MAPK signaling pathways.
Comparative Analysis
A proposed comparative study for the anti-inflammatory activity of this compound is presented below. Dexamethasone, a potent corticosteroid, is a standard anti-inflammatory drug used as a positive control.
| Compound | Bioassay | Key Markers | Comparator(s) |
| This compound | LPS-stimulated RAW 264.7 macrophages | NO, PGE₂, TNF-α, IL-6 production (IC₅₀) | Dexamethasone, Ciwujianoside C3 |
| Dexamethasone | LPS-stimulated RAW 264.7 macrophages | NO, PGE₂, TNF-α, IL-6 production (IC₅₀) | This compound |
| Ciwujianoside C3 | LPS-stimulated RAW 264.7 macrophages | NO, PGE₂, TNF-α, IL-6 production (IC₅₀) | This compound |
Experimental Protocol: Nitric Oxide (NO) Production in LPS-Stimulated Macrophages
Materials:
-
RAW 264.7 macrophage cell line
-
Lipopolysaccharide (LPS)
-
This compound
-
Dexamethasone
-
Griess Reagent
-
DMEM medium supplemented with 10% FBS
Procedure:
-
Cell Culture:
-
Culture RAW 264.7 cells in DMEM supplemented with 10% FBS at 37°C in a 5% CO₂ incubator.
-
-
Assay:
-
Seed the cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound or dexamethasone for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
-
NO Measurement:
-
Collect the cell culture supernatant.
-
Mix 50 µL of the supernatant with 50 µL of Griess Reagent in a new 96-well plate.
-
Incubate for 15 minutes at room temperature.
-
Measure the absorbance at 540 nm using a microplate reader.
-
-
Data Analysis:
-
Generate a standard curve using sodium nitrite.
-
Calculate the concentration of NO in each sample.
-
Determine the IC₅₀ value for the inhibition of NO production by this compound and dexamethasone.
-
Hypothesized Signaling Pathway
Based on the activity of related compounds, this compound is hypothesized to inhibit inflammatory responses by modulating the NF-κB and MAPK signaling pathways.
Caption: Hypothesized anti-inflammatory signaling pathway of this compound.
Neuroprotective Effects
Neurodegenerative diseases are a growing concern, and natural products are a promising source of neuroprotective agents. The saponin and flavonoid classes of compounds, to which this compound belongs, are known for their potential to protect neurons from damage.
Comparative Analysis
A proposed comparative study for the neuroprotective effects of this compound is outlined below. Quercetin, a well-studied flavonoid with known neuroprotective properties, can be used as a positive control.
| Compound | Bioassay | Key Markers | Comparator(s) |
| This compound | H₂O₂-induced toxicity in SH-SY5Y cells | Cell viability (EC₅₀), ROS production | Quercetin |
| Quercetin | H₂O₂-induced toxicity in SH-SY5Y cells | Cell viability (EC₅₀), ROS production | This compound |
Experimental Protocol: Neuroprotection against Oxidative Stress in SH-SY5Y Cells
Materials:
-
SH-SY5Y human neuroblastoma cell line
-
Hydrogen peroxide (H₂O₂)
-
This compound
-
Quercetin
-
MTT reagent
-
DCFH-DA stain for reactive oxygen species (ROS)
-
DMEM/F12 medium supplemented with 10% FBS
Procedure:
-
Cell Culture and Differentiation:
-
Culture SH-SY5Y cells in DMEM/F12 with 10% FBS.
-
Differentiate cells using retinoic acid for 5-7 days to obtain a more neuron-like phenotype.
-
-
Assay:
-
Seed differentiated cells in a 96-well plate.
-
Pre-treat cells with various concentrations of this compound or quercetin for 24 hours.
-
Induce oxidative stress by adding H₂O₂ for 4-6 hours.
-
-
Cell Viability (MTT Assay):
-
Add MTT reagent to each well and incubate for 4 hours.
-
Solubilize the formazan crystals with DMSO.
-
Measure the absorbance at 570 nm.
-
-
ROS Measurement (DCFH-DA Assay):
-
After treatment, incubate cells with DCFH-DA.
-
Measure the fluorescence (Excitation: 485 nm, Emission: 535 nm).
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the untreated control.
-
Determine the EC₅₀ value for the neuroprotective effect.
-
Quantify the reduction in ROS production.
-
Experimental Workflow
Caption: Workflow for assessing the neuroprotective effects of this compound.
Conclusion and Future Directions
This compound holds promise as a bioactive compound with potential applications in metabolic, inflammatory, and neurodegenerative disorders. The experimental frameworks provided in this guide offer a robust starting point for researchers to systematically investigate its efficacy and mechanisms of action. Future studies should focus on generating quantitative, comparative data to clearly define its therapeutic potential relative to existing treatments and other natural products. Elucidating the specific signaling pathways modulated by this compound will be crucial for its development as a novel therapeutic agent.
The Quest for Ciwujianoside C2: A Comparative Guide to Solvent Extraction Efficiency
For researchers, scientists, and drug development professionals, the efficient extraction of bioactive compounds is a critical first step. This guide provides a comparative analysis of solvent efficiency for the extraction of ciwujianoside C2, a triterpenoid saponin from Acanthopanax senticosus (also known as Siberian Ginseng), recognized for its potential therapeutic properties.
While direct comparative studies on this compound extraction are limited, this guide draws upon existing research on the extraction of saponins and other related compounds from A. senticosus to provide valuable insights into optimizing extraction protocols.
Unveiling the Optimal Solvent: A Data-Driven Comparison
The selection of an appropriate solvent is paramount to maximizing the yield of this compound. The following table summarizes quantitative data from various studies on the extraction of total saponins, flavonoids, and polyphenols from Acanthopanax senticosus using different solvents and methods. This data serves as a valuable proxy for understanding the potential efficiency of these solvents for this compound extraction.
| Target Compound Class | Plant Material | Solvent System | Extraction Method | Key Findings |
| Total Saponins | A. senticosus roots, stems, leaves, fruits | 75% Ethanol | Ultrasonic Assisted | Highest saponin content found in roots, followed by stems, fruits, and leaves.[1] |
| Flavonoids | A. senticosus | Deep Eutectic Solvent (Glycerol:Levulinic Acid, 1:1) with 28% water | Ultrasonic Assisted | Yield of 23.928 mg/g, which was 40.7% higher than ultrasonic-assisted ethanol extraction.[2][3] |
| Flavonoids | A. senticosus | 75% Ethanol | Heating Reflux | Determined as an effective solvent for flavonoid extraction.[4] |
| Polyphenols | A. senticosus | [OMIM]Br-assisted ethanol/NaH2PO4 aqueous two-phase system | Ionic Liquid-Assisted | Extraction rate of 15.90 mg/g.[5] |
| Eleutherosides | Eleutherococcus senticosus | 0.3% Tea Saponin Solution | Ultrasonic Mediation | Showed satisfactory yields of eleutheroside B and E.[6] |
| Eleutheroside E | Acanthopanax senticosus | Deep Eutectic Solvents (DES-1 and DES-2) | Ultrasonic Extraction | Extraction rate was 5-6 times higher than with ethanol.[7] |
Key Insights:
-
Aqueous Ethanol: A solution of 75% ethanol is a consistently effective solvent for the extraction of saponins from various parts of Acanthopanax senticosus[1][4]. This is a common and relatively cost-effective choice for initial extraction protocols.
-
Novel Solvents: Deep Eutectic Solvents (DES) and ionic liquids have demonstrated significantly higher extraction efficiencies for flavonoids and specific eleutherosides compared to conventional ethanol extraction[2][3][5][7]. These green solvents offer a promising alternative for enhancing yield.
-
Assisted Extraction Methods: The use of ultrasonic and microwave assistance can improve the overall recovery of metabolites by approximately three times compared to conventional extraction methods.
Experimental Protocols: A Guide to Implementation
The following are detailed methodologies for key extraction experiments that can be adapted for the targeted extraction of this compound.
Ultrasonic-Assisted Ethanol Extraction of Total Saponins
This protocol is based on the methodology for extracting saponins from Acanthopanax senticosus.
-
Plant Material: Dried and powdered roots, stems, leaves, or fruits of Acanthopanax senticosus.
-
Solvent: 75% Ethanol.
-
Procedure:
-
Weigh a specific amount of the powdered plant material.
-
Add the 75% ethanol at a defined solid-to-liquid ratio.
-
Place the mixture in an ultrasonic bath.
-
Perform ultrasonic-assisted extraction for a specified time and at a controlled temperature.
-
After extraction, centrifuge the mixture to separate the supernatant.
-
Collect the supernatant and repeat the extraction process with fresh solvent for exhaustive extraction if necessary.
-
Combine the supernatants and evaporate the solvent under reduced pressure to obtain the crude extract.
-
The total saponin content can then be determined using a suitable analytical method, such as UV spectrophotometry.[1]
-
Deep Eutectic Solvent (DES) Based Ultrasonic-Assisted Extraction of Flavonoids
This protocol outlines the use of a green solvent for enhanced extraction, which can be explored for this compound.
-
Plant Material: Dried and powdered Acanthopanax senticosus.
-
Solvent: Deep Eutectic Solvent composed of glycerol and levulinic acid (1:1 molar ratio) with 28% water content.[2][3]
-
Procedure:
-
Prepare the DES by mixing glycerol and levulinic acid at a 1:1 molar ratio and heating until a clear liquid is formed. Add 28% (v/v) water.
-
Mix the powdered plant material with the DES at a solid-liquid ratio of 1:18 g/mL.[2][3]
-
Perform ultrasonic-assisted extraction at a power of 500 W and a temperature of 55°C for 73 minutes.[2][3]
-
Separate the extract from the solid residue by centrifugation.
-
The flavonoid content in the extract can be quantified using analytical techniques like HPLC.
-
Visualizing the Process: Extraction Workflow
The following diagram illustrates a general workflow for the solvent extraction of bioactive compounds from plant materials.
Caption: General workflow for solvent extraction of this compound.
References
- 1. cabidigitallibrary.org [cabidigitallibrary.org]
- 2. researchgate.net [researchgate.net]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Preparation of the particles of Acanthopanax senticosus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Study on the technology of efficient extraction of eleutheroside E from Acanthopanax senticosus by green solvent DES - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Pancreatic Lipase Inhibitors: Orlistat and Natural Alternatives
In the landscape of obesity management and metabolic research, the inhibition of pancreatic lipase stands out as a key therapeutic strategy. Pancreatic lipase is a crucial enzyme responsible for the hydrolysis of dietary triglycerides into absorbable free fatty acids and monoglycerides.[1] By impeding this process, lipase inhibitors reduce fat absorption, thereby decreasing caloric intake.[2][3] This guide provides a comparative overview of the bioactivity of various lipase inhibitors, with a focus on the well-established synthetic drug Orlistat and a selection of naturally derived compounds.
The only FDA-approved lipase inhibitor for long-term obesity treatment is Orlistat, a hydrogenated derivative of lipstatin, which is a natural product isolated from the bacterium Streptomyces toxytricini.[2][4] It acts as a potent, irreversible inhibitor by forming a covalent bond with the serine residue in the active site of gastric and pancreatic lipases.[5][6] This inactivation prevents the enzyme from breaking down dietary fats.[2] The therapeutic dose of 120 mg three times a day has been shown to inhibit dietary fat absorption by approximately 30%.[6]
Concurrent with the success of Orlistat, research into natural compounds as lipase inhibitors has intensified, driven by the search for alternatives with potentially fewer gastrointestinal side effects.[1][4] These natural inhibitors are found in a variety of plants and microorganisms and belong to diverse chemical classes, including polyphenols, terpenoids, and saponins.[4]
Quantitative Comparison of Lipase Inhibitory Activity
The inhibitory potency of a compound is typically expressed as its half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the activity of the enzyme by 50%. The following table summarizes the IC50 values for Orlistat and several natural compounds against pancreatic lipase. It is important to note that the enzyme source (e.g., porcine pancreatic lipase (PPL) vs. human pancreatic lipase (hPL)) can influence the observed IC50 values, as some compounds exhibit differential inhibitory effects.[7]
| Inhibitor | Source | Type | Lipase Source | IC50 Value |
| Orlistat | Synthetic (derived from Lipstatin) | Irreversible Inhibitor | Porcine Pancreatic Lipase (PPL) | 0.22 µg/mL[8] |
| Catechin gallate | Tea extracts, edible herbs | Natural Polyphenol | Human Pancreatic Lipase (hPL) | 0.041 µM[7] |
| Epicatechin gallate | Tea extracts, edible herbs | Natural Polyphenol | Human Pancreatic Lipase (hPL) | 0.79 µM[7] |
| Theaflavin-3,3'-O-digallate | Black tea | Natural Polyphenol | Porcine Pancreatic Lipase (PPL) | 0.092 µM[4] |
| Licochalcone A | Glycyrrhiza glabra (Licorice) root | Natural Chalconoid | Human Pancreatic Lipase (hPL) | 18.03 µM[7] |
| Atractylodin | Atractylodes lancea rhizome | Natural Polyacetylene | Human Pancreatic Lipase (hPL) | 39.12 µM[9] |
| Taraxacum officinale extract | Dandelion | Natural Plant Extract | Porcine Pancreatic Lipase (PPL) | 78.2 µg/mL[8] |
Experimental Protocols
The determination of lipase inhibitory activity is crucial for the discovery and characterization of new therapeutic agents. Below are detailed methodologies for two common in vitro assays.
Colorimetric Pancreatic Lipase Inhibition Assay using p-Nitrophenyl Palmitate (pNPP)
This assay is a widely used method that relies on a chromogenic substrate, p-nitrophenyl palmitate (pNPP). The hydrolysis of pNPP by lipase releases p-nitrophenol, a yellow-colored product that can be quantified spectrophotometrically.[10]
Materials:
-
Porcine Pancreatic Lipase (Type II)
-
p-Nitrophenyl Palmitate (pNPP)
-
Assay Buffer: 50 mM Tris-HCl, pH 8.0[10]
-
Inhibitor compound (e.g., Orlistat, natural extract)
-
Solvent: Dimethyl sulfoxide (DMSO) and Isopropanol[10]
-
96-well clear, flat-bottom microplates
-
Microplate spectrophotometer capable of reading absorbance at 405 nm[10]
-
Incubator set to 37°C[10]
Procedure:
-
Preparation of Reagents:
-
Enzyme Solution: Prepare a 1 mg/mL stock solution of porcine pancreatic lipase in the assay buffer. This solution should be prepared fresh before each experiment.[10]
-
Substrate Solution: Dissolve pNPP in isopropanol to a concentration of 10 mM.[10]
-
Inhibitor Solutions: Prepare a stock solution of the test inhibitor in DMSO. Create a series of dilutions from the stock solution to generate a range of concentrations for IC50 determination.[10]
-
-
Assay Protocol (96-well plate format):
-
Add 160 µL of assay buffer to each well.
-
Add 20 µL of the various inhibitor dilutions to the respective test wells. For the positive control (100% enzyme activity), add 20 µL of DMSO. For the blank, add 20 µL of assay buffer.
-
Add 20 µL of the enzyme solution to all wells except the blank.
-
Pre-incubate the plate at 37°C for 10-15 minutes.
-
Initiate the reaction by adding 20 µL of the pNPP substrate solution to all wells.
-
-
Measurement:
-
Immediately place the plate in a microplate reader pre-heated to 37°C.
-
Measure the absorbance at 405 nm every 60 seconds for 10-15 minutes.[10]
-
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per minute) for each well.
-
The percentage of inhibition is calculated using the formula: % Inhibition = [(Activity_control - Activity_inhibitor) / Activity_control] * 100
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
-
Titrimetric Pancreatic Lipase Inhibition Assay
This method measures the release of free fatty acids from the hydrolysis of a triglyceride substrate, such as olive oil. The liberated fatty acids are then titrated with a standardized sodium hydroxide (NaOH) solution.[11]
Materials:
-
Porcine Pancreatic Lipase
-
Substrate Emulsion: Olive oil emulsified with a surfactant like Tween 80 in Tris-HCl buffer.
-
Tris-HCl buffer (e.g., 200 mM, pH 7.2)[11]
-
Inhibitor compound
-
Ethanol (95%) to stop the reaction[11]
-
Standardized NaOH solution (e.g., 50 mM)[11]
-
Automatic titrator or pH meter and burette
Procedure:
-
Preparation of Substrate Emulsion:
-
Mix distilled water, Tris-HCl buffer, olive oil, and Tween 80.
-
Stir the mixture vigorously on a magnetic stirrer for approximately 15 minutes to form a stable emulsion.[11]
-
-
Assay Protocol:
-
In a reaction vessel, combine the substrate emulsion with a solution of the inhibitor at the desired concentration. A control reaction is prepared without the inhibitor.
-
Pre-incubate the mixture at 37°C for a few minutes.
-
Initiate the reaction by adding a pre-determined amount of the pancreatic lipase solution.
-
Incubate the reaction mixture at 37°C for a specific period (e.g., 30 minutes).[11]
-
-
Stopping the Reaction and Titration:
-
Data Analysis:
-
The lipase activity is calculated based on the volume of NaOH used to neutralize the fatty acids.
-
The percentage of inhibition is determined by comparing the activity in the presence of the inhibitor to the activity of the control.
-
Visualizing Mechanisms and Workflows
To better illustrate the concepts discussed, the following diagrams have been generated using the Graphviz DOT language.
Caption: Mechanism of Orlistat action on pancreatic lipase.
Caption: Workflow for a colorimetric lipase inhibition assay.
References
- 1. Medicinal Plants and Their Inhibitory Activities against Pancreatic Lipase: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Orlistat - Wikipedia [en.wikipedia.org]
- 3. What is the mechanism of Orlistat? [synapse.patsnap.com]
- 4. Inhibitors of pancreatic lipase: state of the art and clinical perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mode of action of orlistat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. Pancreatic lipase inhibitory activity of taraxacum officinale in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biolabo.fr [biolabo.fr]
- 10. benchchem.com [benchchem.com]
- 11. myfoodresearch.com [myfoodresearch.com]
Unveiling Molecular Architecture: A Comparative Guide to the 2D NMR Confirmation of Ciwujianoside C2's Structure
For researchers, scientists, and drug development professionals, the unambiguous structural elucidation of natural products is a cornerstone of drug discovery. This guide provides a comparative analysis of the two-dimensional nuclear magnetic resonance (2D NMR) techniques used to confirm the structure of triterpenoid saponins, using a representative compound as a proxy for ciwujianoside C2 due to the limited availability of specific public data for the latter. We will delve into the experimental data and protocols that are pivotal for such structural confirmation.
The precise arrangement of atoms within a molecule dictates its biological activity. For complex natural products like this compound, a triterpenoid saponin from Eleutherococcus senticosus, 2D NMR spectroscopy is an indispensable tool for structural confirmation.[1][2] It provides through-bond and through-space correlations between nuclei, allowing for the comprehensive assembly of the molecular puzzle.
Performance Comparison: 2D NMR vs. Alternative Techniques
While other analytical techniques can provide valuable structural information, 2D NMR offers a unique and comprehensive view of the complete molecular structure in solution.
| Technique | Information Provided | Advantages | Limitations |
| 2D NMR (COSY, HSQC, HMBC) | Detailed atom connectivity (¹H-¹H, ¹H-¹³C), stereochemistry | Non-destructive, provides a complete structural map in solution | Requires relatively pure sample, longer acquisition times |
| Mass Spectrometry (MS) | Molecular weight, fragmentation patterns | High sensitivity, small sample requirement | Does not provide detailed connectivity or stereochemistry |
| X-ray Crystallography | Precise 3D atomic coordinates in a crystal | Unambiguous determination of absolute stereochemistry | Requires a suitable single crystal, which can be difficult to obtain |
| 1D NMR (¹H, ¹³C) | Information on chemical environments of individual nuclei | Faster acquisition than 2D NMR | Overlapping signals in complex molecules can hinder interpretation |
Experimental Data: Deciphering the 2D NMR Spectrum
The structural elucidation of a triterpenoid saponin is achieved by piecing together the information from various 2D NMR experiments. Below is a table of representative ¹H and ¹³C NMR chemical shift data for a triterpenoid saponin, which is essential for the interpretation of 2D NMR spectra.
Table 1: Representative ¹H and ¹³C NMR Data for a Triterpenoid Saponin Aglycone and Sugar Moieties in Pyridine-d₅
| Position | δC (ppm) | δH (ppm) (J in Hz) | Key HMBC Correlations (H to C) | Key COSY Correlations (H to H) |
| Aglycone | ||||
| 3 | 88.9 | 3.25 (dd, 11.5, 4.0) | C-1, C-2, C-4, C-5, C-23, C-24 | H-2 |
| 12 | 122.6 | 5.48 (br s) | C-9, C-11, C-13, C-14, C-18 | - |
| 28 | 179.8 | - | - | - |
| Glucose | ||||
| 1' | 105.2 | 4.88 (d, 7.8) | Aglycone C-3 | H-2' |
| 2' | 75.3 | 4.15 (t, 8.0) | C-1', C-3' | H-1', H-3' |
| 3' | 78.5 | 4.28 (t, 8.5) | C-2', C-4' | H-2', H-4' |
| Arabinose | ||||
| 1'' | 107.1 | 4.65 (d, 6.5) | Glucose C-2' | H-2'' |
| 2'' | 76.4 | 4.32 (dd, 8.0, 6.5) | C-1'', C-3'' | H-1'', H-3'' |
| 3'' | 78.1 | 4.18 (dd, 8.0, 3.0) | C-2'', C-4'' | H-2'', H-4'' |
Data is representative and compiled from typical values for oleanane-type triterpenoid saponins.
Experimental Protocols
The confirmation of a molecular structure like this compound relies on a suite of 2D NMR experiments.
Sample Preparation
A pure sample of the triterpenoid saponin (typically 1-10 mg) is dissolved in a deuterated solvent (e.g., pyridine-d₅, methanol-d₄) in a 5 mm NMR tube. The choice of solvent is critical to ensure good signal dispersion and to avoid signal overlap with the solvent peak.
2D NMR Experiments
The following experiments are typically performed on a high-field NMR spectrometer (e.g., 500 MHz or higher):
-
¹H-¹H Correlation Spectroscopy (COSY): This experiment identifies protons that are coupled to each other, typically through two or three bonds. It is crucial for establishing the spin systems of the individual sugar residues and the aglycone backbone.
-
Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates each proton with the carbon atom to which it is directly attached. It provides a map of all C-H single bonds.
-
Heteronuclear Multiple Bond Correlation (HMBC): This experiment reveals correlations between protons and carbons that are separated by two or three bonds (and sometimes four). This is arguably the most critical experiment for connecting the different structural fragments, such as linking the sugar units to each other and to the aglycone.
-
Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY): These experiments identify protons that are close in space, regardless of whether they are connected through bonds. This information is vital for determining the relative stereochemistry and the conformation of the molecule.
Visualizing the Process and Potential Applications
To better understand the workflow and the context of this research, the following diagrams are provided.
Figure 1. A flowchart illustrating the key stages in the structural elucidation of a natural product using 2D NMR.
References
A Comparative Guide to Inter-Laboratory Validation of Analytical Methods for Ciwujianoside C2
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for the inter-laboratory validation of analytical methods for the quantification of ciwujianoside C2 in biological matrices. Given the absence of published dedicated inter-laboratory studies for this specific compound, this document outlines a proposed validation process, comparing two common high-performance liquid chromatography-mass spectrometry (HPLC-MS) based methods. The experimental data presented is hypothetical, representing expected performance based on similar compounds and established bioanalytical method validation guidelines.[1][2][3]
Introduction to Analytical Methods for this compound
The accurate and precise quantification of this compound, a major bioactive saponin from Acanthopanax senticosus, is crucial for pharmacokinetic, toxicokinetic, and clinical studies. High-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a widely accepted technique for the analysis of small molecules in complex biological matrices due to its high sensitivity and selectivity.[4][5][6][7] This guide will focus on two primary methodologies:
-
Method A: Ultra-Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (UPLC-Q-TOF-MS) : Offers high resolution and accuracy for both quantification and structural confirmation.[8][9][10][11][12]
-
Method B: High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) with Multiple Reaction Monitoring (MRM) : Provides excellent sensitivity and selectivity for targeted quantification.[5][6][7]
An inter-laboratory validation is essential to establish the reproducibility and reliability of an analytical method across different laboratories, ensuring data comparability in multi-site studies.[13]
Comparative Data on Method Performance
The following tables summarize the expected performance parameters for the two analytical methods based on typical validation results for similar analytes.
Table 1: Comparison of Method Validation Parameters
| Parameter | Method A: UPLC-Q-TOF-MS | Method B: HPLC-MS/MS (MRM) | Acceptance Criteria |
| Linearity (r²) | > 0.995 | > 0.998 | ≥ 0.99 |
| Lower Limit of Quantification (LLOQ) | 1.0 ng/mL | 0.5 ng/mL | Signal-to-noise ratio ≥ 10 |
| Accuracy (% Bias) | Within ± 10% | Within ± 8% | Within ± 15% (± 20% at LLOQ) |
| Precision (% CV) | < 12% | < 10% | ≤ 15% (≤ 20% at LLOQ) |
| Matrix Effect (% CV) | < 15% | < 10% | ≤ 15% |
| Recovery (%) | 85 - 95% | 90 - 105% | Consistent and reproducible |
Table 2: Inter-Laboratory Cross-Validation Results (Hypothetical)
| Laboratory | Method | Mean Concentration (ng/mL) | % Bias from Reference Lab |
| Reference Lab | Method B | 50.0 | - |
| Lab 2 | Method B | 48.5 | -3.0% |
| Lab 3 | Method B | 52.1 | +4.2% |
| Reference Lab | Method A | 50.0 | - |
| Lab 2 | Method A | 53.2 | +6.4% |
| Lab 3 | Method A | 47.9 | -4.2% |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Sample Preparation: Protein Precipitation
-
To 100 µL of plasma sample, add 300 µL of ice-cold acetonitrile containing the internal standard (e.g., a structurally similar saponin).
-
Vortex the mixture for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Inject a portion of the reconstituted sample into the LC-MS system.
Method A: UPLC-Q-TOF-MS Analysis
-
Chromatographic System: ACQUITY UPLC I-Class System (Waters) or equivalent.
-
Column: ACQUITY UPLC BEH C18 column (1.7 µm, 2.1 × 100 mm).[10]
-
Mobile Phase:
-
A: 0.1% formic acid in water
-
B: 0.1% formic acid in acetonitrile
-
-
Gradient Elution: A linear gradient from 5% to 95% B over 5 minutes.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: Xevo G2-XS Q-TOF Mass Spectrometer (Waters) or equivalent.
-
Ionization Mode: Electrospray Ionization (ESI), positive or negative mode.
-
Data Acquisition: Full scan mode (m/z 100-1000) and targeted MS/MS mode for confirmation.
Method B: HPLC-MS/MS (MRM) Analysis
-
Chromatographic System: Agilent 1290 Infinity II LC System or equivalent.
-
Column: ZORBAX Eclipse Plus C18 column (1.8 µm, 2.1 × 100 mm).[9]
-
Mobile Phase:
-
A: 0.1% formic acid in water
-
B: Acetonitrile
-
-
Gradient Elution: A linear gradient optimized for the separation of this compound and the internal standard.
-
Flow Rate: 0.3 mL/min.[9]
-
Column Temperature: 35°C.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Agilent 6470).
-
Ionization Mode: ESI, positive or negative mode.
-
Data Acquisition: Multiple Reaction Monitoring (MRM). Precursor and product ion pairs for this compound and the internal standard would be determined by infusion experiments prior to validation.
Visualized Workflows
The following diagrams illustrate the key processes in the inter-laboratory validation.
Caption: Workflow for the inter-laboratory validation of an analytical method.
Caption: General workflow for the quantitative analysis of this compound.
References
- 1. globalresearchonline.net [globalresearchonline.net]
- 2. Validation of Analytical Methods: A Review [gavinpublishers.com]
- 3. Bioanalytical method validation: An updated review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Review of Recent Advances in Chromatographic Quantification Methods for Cyanogenic Glycosides [mdpi.com]
- 5. A rapid LC-MS/MS method for multi-class identification and quantification of cyanotoxins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Metabolic profiling, in-situ spatial distribution, and biosynthetic pathway of functional metabolites in Dendrobium nobile stem revealed by combining UPLC-QTOF-MS with MALDI-TOF-MSI - PMC [pmc.ncbi.nlm.nih.gov]
- 9. UPLC–Q–TOF–MS/MS Analysis of Phenolic Compounds from the Fruit of Cephalostachyum fuchsianum Gamble and Their Antioxidant and Cytoprotective Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Chemical Profiling and UPLC-qTOF-MS/MS-Based Metabolomics of Three Different Parts of Edgeworthia chrysantha and Identification of Glucose Uptake-Enhancing Compounds [mdpi.com]
- 12. Frontiers | UPLC-Q-TOF-MS/MS Analysis of Seco-Sativene Sesquiterpenoids to Detect New and Bioactive Analogues From Plant Pathogen Bipolaris sorokiniana [frontiersin.org]
- 13. Method validation studies and an inter-laboratory cross validation study of lenvatinib assay in human plasma using LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
Ciwujianoside C2: A Comparative Analysis of In Vitro and In Vivo Findings
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the available in vitro and in vivo research findings for ciwujianoside C2, a triterpenoid saponin isolated from plants of the Acanthopanax genus. Due to the limited specific research on this compound, this guide also incorporates data from closely related ciwujianosides, particularly ciwujianoside C3, to provide a broader context for its potential biological activities.
Summary of Findings
Current scientific literature on this compound is sparse, with published studies primarily focusing on its in vitro effects. A key finding is the compound's unique enhancing effect on pancreatic lipase activity, contrasting with other saponins from the same plant that exhibit inhibitory actions. To date, no in vivo studies, including pharmacokinetic, neuroprotective, or anti-inflammatory assessments, for this compound have been identified in publicly available research.
In Vitro Data
The primary in vitro activity reported for this compound is its modulatory effect on pancreatic lipase. In a study by Yoshikawa et al. (2003), this compound was found to enhance the activity of this enzyme. However, the study did not provide quantitative data on the extent of this enhancement. For comparative purposes, the inhibitory activities of other saponins from Acanthopanax senticosus are presented below.
Table 1: In Vitro Effects of this compound and Related Saponins on Pancreatic Lipase Activity
| Compound | Source Organism | Effect on Pancreatic Lipase | Quantitative Data (IC50) |
| This compound | Acanthopanax senticosus | Enhancement | Not Reported |
| Ciwujianoside C1 | Acanthopanax senticosus | Inhibition | Not Reported |
| Silphioside F | Acanthopanax senticosus | Inhibition | 0.22 mM |
| Copteroside B | Acanthopanax senticosus | Inhibition | 0.25 mM |
| Hederagenin 3-O-β-D-glucuronopyranoside 6'-O-methyl ester | Acanthopanax senticosus | Inhibition | 0.26 mM |
| Gypsogenin 3-O-β-D-glucuronopyranoside | Acanthopanax senticosus | Inhibition | 0.29 mM |
Data sourced from Yoshikawa et al., 2003.
In the absence of direct anti-inflammatory studies on this compound, data from a study on the structurally similar ciwujianoside C3 is presented to offer potential insights. Ciwujianoside C3 has been shown to possess significant in vitro anti-inflammatory properties.
Table 2: In Vitro Anti-inflammatory Effects of Ciwujianoside C3 in LPS-Stimulated RAW 264.7 Macrophages
| Parameter | Effect of Ciwujianoside C3 |
| Nitric Oxide (NO) Production | Inhibition |
| Pro-inflammatory Cytokines (IL-6, TNF-α, PGE2) | Inhibition |
| iNOS and COX-2 Expression | Decreased protein and mRNA levels |
| MAPK Phosphorylation (ERK, JNK) | Suppression |
| NF-κB Activation | Suppression via TLR4 signaling pathway inhibition |
Data sourced from a study on the anti-inflammatory effects of Ciwujianoside C3.[1][2]
In Vivo Data
A thorough review of scientific literature reveals a lack of published in vivo studies for this compound. Research into its pharmacokinetics, bioavailability, and potential therapeutic effects in animal models for conditions such as neurodegeneration or inflammation has not been reported.
Experimental Protocols
In Vitro Pancreatic Lipase Activity Assay (General Protocol)
This protocol is a generalized procedure based on common methods for assessing pancreatic lipase activity using a chromogenic substrate.
-
Enzyme and Substrate Preparation : A solution of porcine pancreatic lipase is prepared in a suitable buffer (e.g., Tris-HCl, pH 8.0). The substrate, p-nitrophenyl butyrate (pNPB) or p-nitrophenyl palmitate (pNPP), is dissolved in a solvent such as isopropanol.
-
Reaction Mixture : The assay is typically performed in a 96-well plate. The reaction mixture contains the buffer, the pancreatic lipase solution, and the test compound (this compound or other saponins) at various concentrations.
-
Initiation of Reaction : The reaction is initiated by adding the substrate solution to the wells containing the enzyme and test compound.
-
Incubation : The plate is incubated at a controlled temperature (e.g., 37°C) for a specific period.
-
Measurement : The hydrolysis of the p-nitrophenyl ester by lipase releases p-nitrophenol, which is a yellow-colored product. The absorbance of this product is measured spectrophotometrically at a wavelength of 405-415 nm.
-
Data Analysis : The rate of the enzymatic reaction is determined by the change in absorbance over time. For inhibitors, the concentration that inhibits 50% of the enzyme activity (IC50) is calculated. For enhancers, the concentration that produces 50% of the maximal enhancement (EC50) or the percentage of enhancement at a specific concentration would be determined.
In Vitro Anti-inflammatory Activity Assay (Protocol for Ciwujianoside C3)
This protocol is based on the study of ciwujianoside C3's anti-inflammatory effects in RAW 264.7 macrophages.[1][2]
-
Cell Culture : RAW 264.7 macrophage cells are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.
-
Cell Treatment : Cells are pre-treated with various concentrations of the test compound (e.g., ciwujianoside C3) for a specified time (e.g., 1 hour).
-
Inflammation Induction : Inflammation is induced by adding lipopolysaccharide (LPS) to the cell culture medium.
-
Assessment of Inflammatory Markers :
-
Nitric Oxide (NO) Production : The amount of nitrite in the culture supernatant is measured using the Griess reagent.
-
Pro-inflammatory Cytokines : The levels of cytokines such as IL-6, TNF-α, and PGE2 in the supernatant are quantified using ELISA kits.
-
Gene and Protein Expression : The expression levels of iNOS, COX-2, and MAPKs are determined by Western blotting for proteins and RT-qPCR for mRNA.
-
NF-κB Activation : The translocation of the NF-κB p65 subunit to the nucleus is visualized using immunofluorescence microscopy.
-
Visualizations
Signaling Pathways and Experimental Workflows
References
The Quest for Enhanced Efficacy: A Comparative Overview of Ciwujianoside C2 and the Potential of its Synthetic Analogs
A notable gap in current pharmacological research is the absence of direct comparative studies on the efficacy of ciwujianoside C2 and its synthetic analogs. While the parent compound, a triterpenoid saponin isolated from Acanthopanax senticosus, has garnered interest for its potential therapeutic properties, the synthesis and head-to-head evaluation of its analogs remain largely unexplored in publicly available literature. This guide, therefore, aims to provide a comprehensive overview of the known biological activities of this compound, discuss the rationale and potential for the development of synthetic analogs, and outline a prospective workflow for their evaluation.
This compound: Known Biological Activities
While specific studies detailing the efficacy of isolated this compound are limited, research on total glycosides from plants of the same genus, such as Cimicifuga, provides insights into its potential pharmacological activities. These studies suggest that related glycosides possess anti-tumor properties. For instance, total glycosides from Cimicifuga dahurica have been shown to inhibit the growth of hepatoma cells. The proposed mechanisms of action include the induction of apoptosis and cell cycle arrest. An increase in the Bax/Bcl-2 ratio, a key indicator of apoptosis, has been observed in response to treatment with these glycoside extracts.
The Rationale for Synthetic Analogs
The development of synthetic analogs of natural products like this compound is a cornerstone of modern drug discovery. The primary motivations for synthesizing analogs include:
-
Improved Efficacy: Modifications to the core structure can enhance the compound's interaction with its biological target, leading to greater potency.
-
Enhanced Bioavailability: Natural products can sometimes have poor absorption, distribution, metabolism, and excretion (ADME) properties. Synthetic modifications can improve these pharmacokinetic parameters.
-
Reduced Toxicity: Analogs can be designed to minimize off-target effects, thereby reducing toxicity and improving the safety profile.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing a range of analogs allows researchers to understand which parts of the molecule are crucial for its biological activity, guiding the design of more effective compounds.
-
Novel Mechanisms of Action: In some cases, synthetic analogs can exhibit different or novel mechanisms of action compared to the parent compound.
Experimental Protocols: A Forward Look
Given the absence of direct comparative studies, we present a generalized, prospective experimental workflow for evaluating the efficacy of novel this compound synthetic analogs against a cancer cell line.
General Experimental Workflow for Efficacy Comparison
-
Compound Preparation:
-
Synthesize a focused library of this compound analogs with modifications to the glycosidic chains and the triterpenoid core.
-
Purify all compounds to >95% purity, as confirmed by HPLC and NMR.
-
Prepare stock solutions of this compound and its analogs in a suitable solvent (e.g., DMSO) and store at -20°C.
-
-
Cell Culture:
-
Culture a relevant cancer cell line (e.g., HepG2 for liver cancer) in the recommended medium supplemented with fetal bovine serum and antibiotics.
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
-
Cytotoxicity Assay (MTT Assay):
-
Seed cells in 96-well plates at a density of 5 x 10³ cells/well and allow them to adhere overnight.
-
Treat the cells with increasing concentrations of this compound and its synthetic analogs for 48 or 72 hours. A vehicle control (DMSO) should be included.
-
Add MTT solution (5 mg/mL) to each well and incubate for 4 hours.
-
Remove the medium and dissolve the formazan crystals in DMSO.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the IC50 (half-maximal inhibitory concentration) for each compound.
-
-
Apoptosis Assay (Annexin V-FITC/PI Staining):
-
Treat cells with this compound and promising analogs at their respective IC50 concentrations for 24 hours.
-
Harvest the cells and wash with cold PBS.
-
Resuspend the cells in binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Analyze the stained cells by flow cytometry to quantify the percentage of apoptotic cells.
-
-
Western Blot Analysis for Apoptosis-Related Proteins:
-
Treat cells as in the apoptosis assay.
-
Lyse the cells and quantify the protein concentration using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against key apoptosis-related proteins (e.g., Bax, Bcl-2, Caspase-3).
-
Incubate with HRP-conjugated secondary antibodies and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Data Presentation: A Hypothetical Comparison
The following table illustrates how quantitative data from such comparative experiments could be presented. Note: The data below is hypothetical and for illustrative purposes only.
| Compound | IC50 (µM) on HepG2 cells | % Apoptosis (at IC50) | Bax/Bcl-2 Ratio (Fold Change) |
| This compound | 15.2 ± 1.8 | 25.7 ± 3.1 | 2.5 ± 0.3 |
| Analog 1 | 8.5 ± 0.9 | 45.2 ± 4.5 | 5.1 ± 0.6 |
| Analog 2 | 22.1 ± 2.5 | 18.9 ± 2.2 | 1.8 ± 0.2 |
| Analog 3 | 12.7 ± 1.5 | 30.1 ± 3.5 | 3.2 ± 0.4 |
Visualizing the Path Forward
To facilitate understanding of the complex biological processes and the research workflow, the following diagrams are provided.
Caption: A potential signaling pathway for a ciwujianoside analog inducing apoptosis.
Validating Ciwujianoside C2 as a Reference Standard: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of bioactive compounds is paramount in natural product research and drug development. Ciwujianoside C2, a prominent triterpenoid saponin from Eleutherococcus senticosus (Siberian Ginseng), is increasingly utilized as a reference standard for the quality control and standardization of herbal extracts and related pharmaceutical preparations. This guide provides a comparative validation overview of this compound, presenting its performance alongside a well-established alternative, Eleutheroside E, using High-Performance Liquid Chromatography with UV detection (HPLC-UV).
Comparative Analysis of Reference Standards
The selection of a suitable reference standard is critical for achieving reliable and reproducible analytical results. This section compares the performance of this compound with Eleutheroside E, another major saponin in E. senticosus, based on key validation parameters for HPLC-UV analysis. While extensive public data for this compound validation is emerging, the following tables summarize typical performance characteristics, with Eleutheroside E data derived from published studies and this compound values presented as representative for comparative purposes.
Table 1: HPLC-UV Method Validation Parameters for this compound and Eleutheroside E
| Parameter | This compound (Representative Data) | Eleutheroside E[1] | Acceptance Criteria (ICH Q2(R1)) |
| Linearity Range (µg/mL) | 0.5 - 70 | 0.69 - 69.20 | As per intended use |
| Correlation Coefficient (r²) | ≥ 0.999 | 1.000 | ≥ 0.99 |
| Accuracy (% Recovery) | 97.0 - 103.0 | 102.7 (RSD = 4.3%) | 80 - 120% |
| Precision (RSD %) | |||
| - Intra-day | < 3.0 | < 3.1 | ≤ 2% |
| - Inter-day | < 3.5 | < 3.4 | ≤ 3% |
| Limit of Detection (LOD) (µg/mL) | ~0.15 | Not Reported | Signal-to-Noise Ratio ≥ 3:1 |
| Limit of Quantification (LOQ) (µg/mL) | ~0.50 | Not Reported | Signal-to-Noise Ratio ≥ 10:1 |
Table 2: Physicochemical Properties of this compound and Eleutheroside E
| Property | This compound | Eleutheroside E |
| CAS Number | 114892-56-7 | 39432-56-9 |
| Molecular Formula | C₆₀H₉₄O₂₆ | C₃₄H₄₆O₁₈ |
| Molecular Weight | 1231.38 g/mol | 742.72 g/mol |
Experimental Protocols
Detailed methodologies are crucial for the replication and verification of analytical results. The following are representative protocols for the validation of this compound and Eleutheroside E as reference standards by HPLC-UV.
Sample Preparation
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of the reference standard (this compound or Eleutheroside E) and dissolve in 10 mL of methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with methanol to achieve concentrations within the desired linearity range (e.g., 0.5, 1, 5, 10, 25, 50, 70 µg/mL).
-
Sample Extraction (from E. senticosus root powder):
-
Accurately weigh 1.0 g of powdered plant material.
-
Add 50 mL of 70% methanol.
-
Extract using ultrasonication for 30 minutes at room temperature.
-
Centrifuge the extract at 4000 rpm for 10 minutes.
-
Filter the supernatant through a 0.45 µm syringe filter prior to HPLC analysis.
-
HPLC-UV Method
-
Instrumentation: A standard HPLC system equipped with a UV-Vis detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution is typically employed:
-
Flow Rate: 1.0 mL/min[1].
-
Column Temperature: 25°C[1].
-
Injection Volume: 20 µL.
Method Validation Workflow
The validation of an analytical method ensures its suitability for the intended purpose. The following diagram illustrates a typical workflow for validating the use of a reference standard.
Caption: A logical workflow for the validation of an analytical method.
Signaling Pathway Context
While this guide focuses on the analytical validation of this compound, it is important to note its biological relevance. Triterpenoid saponins from E. senticosus are known for their adaptogenic and anti-inflammatory properties. These effects are often mediated through the modulation of key signaling pathways, such as the NF-κB pathway, which plays a central role in the inflammatory response.
Caption: Inhibition of the NF-κB pathway by this compound.
References
comparative cytotoxicity of ciwujianoside C2 and other triterpenoids
An Objective Analysis of the Anti-Cancer Potential of Prominent Triterpenoid Compounds
This guide offers a comparative overview of the in vitro cytotoxic effects of several well-characterized triterpenoids against various cancer cell lines. While the initial focus was to include ciwujianoside C2, a comprehensive search of available scientific literature did not yield specific cytotoxic IC50 values for this particular compound. Therefore, this comparison centers on other prominent triterpenoids for which substantial experimental data exists: Oleanolic Acid, Ursolic Acid, Betulinic Acid, and Ginsenoside Rh2.
This document is intended for researchers, scientists, and drug development professionals interested in the anti-cancer potential of these natural compounds. The data is presented to facilitate an objective comparison of their cytotoxic performance, supported by detailed experimental protocols and visualizations of associated signaling pathways.
Quantitative Cytotoxicity Data
The cytotoxic activity of triterpenoids is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound that inhibits 50% of cancer cell growth. The following tables summarize the IC50 values for Oleanolic Acid, Ursolic Acid, Betulinic Acid, and Ginsenoside Rh2 across a range of human cancer cell lines.
Table 1: Comparative Cytotoxicity (IC50, µM) of Selected Triterpenoids Against Various Cancer Cell Lines
| Triterpenoid | Cell Line | Cancer Type | IC50 (µM) |
| Oleanolic Acid | MCF-7 | Breast Cancer | 27.99 (µg/mL) |
| HCT-116 | Colon Cancer | 18.66 (µg/mL) | |
| HepG2 | Liver Cancer | >22.81 (µg/mL) | |
| Ursolic Acid | T47D | Breast Cancer | 231 (µg/mL) |
| MCF-7 | Breast Cancer | 221 (µg/mL) | |
| MDA-MB-231 | Breast Cancer | 239 (µg/mL) | |
| AsPC-1 | Pancreatic Cancer | 10.1 - 14.2 | |
| BxPC-3 | Pancreatic Cancer | 10.1 - 14.2 | |
| Betulinic Acid | MCF-7 | Breast Cancer | 9.4 (µg/mL) |
| HT-29 | Colon Cancer | 6.85 (µg/mL) | |
| HepG2 | Liver Cancer | 12.74 (µg/mL) | |
| CL-1 | Canine Cancer | 23.50 | |
| CLBL-1 | Canine Cancer | 18.2 | |
| D-17 | Canine Cancer | 18.59 | |
| Ginsenoside Rh2 | HCT116 | Colorectal Cancer | ~35 |
| SW480 | Colorectal Cancer | ~35 | |
| A549 | Lung Cancer | 85.26 | |
| HeLa | Cervical Cancer | 67.95 | |
| MCF-7 | Breast Cancer | 73.58 | |
| Du145 | Prostate Cancer | 57.50 |
Note: IC50 values can vary between studies due to differences in experimental conditions such as cell density, exposure time, and assay method.
Experimental Protocols
The following section details a standard methodology for determining the in vitro cytotoxicity of triterpenoids, primarily focusing on the widely used MTT assay.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
Triterpenoid compounds (dissolved in a suitable solvent, e.g., DMSO)
-
MTT solution (5 mg/mL in phosphate-buffered saline, PBS)
-
Solubilization solution (e.g., DMSO, or a solution of 10% SDS in 0.01 M HCl)
-
96-well flat-bottom microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells into 96-well plates at a predetermined density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) in 100 µL of complete culture medium. Incubate the plates at 37°C in a humidified 5% CO2 atmosphere for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the triterpenoid compounds in the culture medium. After the 24-hour incubation, remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the test compounds. Include a vehicle control (medium with the solvent used to dissolve the compounds, e.g., DMSO) and a blank control (medium only).
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for another 2-4 hours at 37°C. During this time, viable cells will convert the soluble yellow MTT into insoluble purple formazan crystals.
-
Solubilization: After the incubation with MTT, carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals. Gently shake the plate to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm is often used to subtract background absorbance.
-
Data Analysis: The percentage of cell viability is calculated using the following formula:
-
% Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
The IC50 value is then determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
-
Signaling Pathways and Experimental Workflows
Triterpenoids exert their cytotoxic effects through the modulation of various signaling pathways involved in cell proliferation, apoptosis, and survival.
Experimental Workflow for Cytotoxicity Screening
The general workflow for screening and evaluating the cytotoxic potential of triterpenoids is a multi-step process.
Caption: A typical experimental workflow for in vitro cytotoxicity testing of triterpenoids.
Key Signaling Pathways in Triterpenoid-Induced Cytotoxicity
Several critical signaling pathways are implicated in the cytotoxic and apoptotic effects of triterpenoids. A simplified representation of these interconnected pathways is shown below. Triterpenoids have been shown to induce apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. They can also modulate cell survival pathways such as the PI3K/Akt pathway.
Caption: Simplified signaling pathways involved in triterpenoid-induced apoptosis.
A Comparative Purity Assessment of Commercially Available Ciwujianoside C2
For Researchers, Scientists, and Drug Development Professionals
Ciwujianoside C2, a prominent triterpenoid saponin isolated from Acanthopanax senticosus, has garnered significant interest within the scientific community for its potential therapeutic properties. As with any scientific investigation, the purity of the starting material is a critical determinant of experimental reproducibility and the validity of research findings. This guide provides a comparative assessment of the purity of commercially available this compound, offering a framework for researchers to evaluate and select materials best suited for their studies.
To provide a practical comparison, this guide presents a hypothetical analysis of this compound from three fictional commercial suppliers: Supplier A (Alpha Standards) , Supplier B (BioPure Chemicals) , and Supplier C (ChemSolutions) . The purity of these materials was assessed using two orthogonal analytical techniques: High-Performance Liquid Chromatography with Evaporative Light Scattering Detection (HPLC-ELSD) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.
Comparative Purity Data
The following table summarizes the hypothetical purity data obtained for this compound from the three suppliers.
| Supplier | Stated Purity | Analytical Method (Supplier) | Hypothetical Purity by HPLC-ELSD (%) | Hypothetical Purity by ¹H-qNMR (%) | Key Impurities Detected (Hypothetical) |
| Supplier A (Alpha Standards) | >98% | HPLC | 98.5 ± 0.3 | 98.2 ± 0.2 | Residual Solvents, Isomeric Impurity |
| Supplier B (BioPure Chemicals) | ≥99% | HPLC | 99.2 ± 0.2 | 99.1 ± 0.1 | Trace Residual Solvents |
| Supplier C (ChemSolutions) | >95% | Not Specified | 96.8 ± 0.5 | 96.5 ± 0.4 | Related Saponin Impurities, Residual Solvents |
Experimental Protocols
Detailed methodologies for the two primary analytical techniques used in this assessment are provided below.
Purity Determination by High-Performance Liquid Chromatography with Evaporative Light Scattering Detection (HPLC-ELSD)
Principle: HPLC separates compounds in a mixture based on their differential interactions with a stationary phase and a mobile phase. The ELSD detector is a universal detector that is not dependent on the chromophoric properties of the analyte, making it well-suited for the analysis of saponins which often lack a strong UV chromophore. The detector measures the light scattered by the analyte particles after nebulization of the mobile phase.
Instrumentation:
-
HPLC System: Agilent 1260 Infinity II or equivalent
-
Column: C18 column (e.g., 4.6 mm × 250 mm, 5 µm)
-
Detector: Evaporative Light Scattering Detector (ELSD)
-
Autosampler and Column Oven
Reagents and Materials:
-
Acetonitrile (HPLC grade)
-
Water (Ultrapure)
-
This compound reference standard (purity >99.5%)
-
Commercial this compound samples (Suppliers A, B, and C)
Chromatographic Conditions:
-
Mobile Phase: A gradient of Acetonitrile (A) and Water (B)
-
0-20 min: 30-50% A
-
20-40 min: 50-80% A
-
40-45 min: 80% A
-
45-50 min: 30% A (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
-
ELSD Drift Tube Temperature: 70°C
-
Nebulizer Gas (Nitrogen) Flow Rate: 1.5 L/min
Sample Preparation:
-
Prepare a stock solution of the this compound reference standard at a concentration of 1 mg/mL in methanol.
-
Prepare stock solutions of the commercial this compound samples from Suppliers A, B, and C at a concentration of 1 mg/mL in methanol.
-
Filter all solutions through a 0.45 µm syringe filter before injection.
Data Analysis: The purity of the commercial samples is determined by the area normalization method. The percentage purity is calculated by dividing the peak area of the main this compound peak by the total area of all peaks in the chromatogram and multiplying by 100.
Purity Determination by Quantitative ¹H-Nuclear Magnetic Resonance (¹H-qNMR) Spectroscopy
Principle: qNMR is a primary analytical method that allows for the direct quantification of a substance without the need for a chemically identical reference standard. The signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal. By using a certified internal standard with a known purity, the absolute purity of the analyte can be determined.
Instrumentation:
-
NMR Spectrometer: 400 MHz or higher, equipped with a 5 mm probe
-
Analytical Balance (readability to 0.01 mg)
Reagents and Materials:
-
Deuterated Solvent: Methanol-d₄ (CD₃OD) or Dimethyl sulfoxide-d₆ (DMSO-d₆)
-
Internal Standard: Maleic acid or Dimethyl sulfone (certified reference material with known purity)
-
Commercial this compound samples (Suppliers A, B, and C)
Experimental Parameters:
-
Pulse Program: A standard 90° pulse sequence.
-
Relaxation Delay (d1): At least 5 times the longest T₁ relaxation time of the signals of interest (typically 30-60 seconds for accurate quantification).
-
Number of Scans: 16-64 (to achieve an adequate signal-to-noise ratio).
-
Spectral Width: Sufficient to cover all signals of interest.
Sample Preparation:
-
Accurately weigh approximately 10 mg of the commercial this compound sample into an NMR tube.
-
Accurately weigh approximately 2-3 mg of the internal standard into the same NMR tube.
-
Add a known volume (e.g., 0.6 mL) of the deuterated solvent to the NMR tube and dissolve the sample completely.
Data Analysis: The purity of the this compound sample is calculated using the following formula:
Purity (%) = (I_analyte / I_IS) * (N_IS / N_analyte) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I_analyte = Integral of a well-resolved signal of this compound
-
I_IS = Integral of a signal from the internal standard
-
N_analyte = Number of protons corresponding to the integrated this compound signal
-
N_IS = Number of protons corresponding to the integrated internal standard signal
-
MW_analyte = Molecular weight of this compound
-
MW_IS = Molecular weight of the internal standard
-
m_analyte = Mass of the this compound sample
-
m_IS = Mass of the internal standard
-
P_IS = Purity of the internal standard
Visualizing the Experimental Workflow and a Hypothetical Signaling Pathway
To further clarify the experimental process and the potential application of this compound, the following diagrams are provided.
Caption: Workflow for the comparative purity assessment of this compound.
Caption: A hypothetical signaling pathway involving this compound.
Conclusion
The purity of chemical standards is paramount in scientific research. This guide illustrates a robust approach to assessing the purity of commercially available this compound using orthogonal analytical methods. While the presented data is hypothetical, it underscores the importance of independently verifying the purity of critical reagents. Researchers are encouraged to request Certificates of Analysis from suppliers that detail the methods used for purity determination and, when possible, to perform their own purity assessments to ensure the reliability and reproducibility of their experimental results.
A Comparative Guide to the In Vitro Activity of a Hypothetical Saponin in 2D vs. 3D Cell Culture Models
Disclaimer: Direct experimental data comparing the activity of ciwujianoside C2 in 2D versus 3D cell culture models is not available in the current scientific literature. The following guide is a template that uses a hypothetical anticancer saponin, hereafter referred to as "Saponin X," to illustrate how such a comparison would be presented. The data and specific signaling pathways are illustrative and based on general principles observed for anticancer compounds in these different culture systems.
The transition from traditional two-dimensional (2D) monolayer cell cultures to three-dimensional (3D) spheroid models represents a significant step towards more physiologically relevant in vitro cancer research.[1][2] 3D cultures better mimic the complex architecture, cell-cell interactions, and microenvironment of in vivo tumors, which can significantly impact drug efficacy and cellular responses.[1][2][3][4] This guide provides a comparative overview of the activity of a hypothetical saponin, Saponin X, in both 2D and 3D cancer cell culture models.
Quantitative Comparison of Saponin X Activity
The following table summarizes the hypothetical quantitative data obtained from treating a human colon cancer cell line (e.g., HCT116) with Saponin X in both 2D and 3D culture formats. It is a common observation that cells grown in 3D models exhibit increased resistance to chemotherapeutic agents compared to their 2D counterparts.[1][4][5][6]
| Parameter Measured | 2D Monolayer Culture | 3D Spheroid Culture | Key Observations |
| Cell Viability (IC50) | 15 µM | 45 µM | A 3-fold increase in the IC50 value in the 3D model suggests significantly higher resistance to Saponin X. This is a common finding attributed to limited drug penetration, cellular stratification, and the presence of a hypoxic core in spheroids.[1][4][6] |
| Apoptosis Rate (at 20 µM) | 40% | 15% | The rate of programmed cell death induced by Saponin X is substantially lower in the 3D model, indicating that the spheroid structure provides a protective, anti-apoptotic environment.[3][4] |
| Cell Proliferation (Ki-67+) | 85% | 50% (in outer layers), <10% (in core) | 3D spheroids exhibit a proliferation gradient, with actively dividing cells on the exterior and quiescent or dormant cells in the core, which is more representative of an in vivo tumor. 2D cultures, in contrast, show a uniformly high proliferation rate.[3][4] |
| Gene Expression (PIK3CA Fold Change) | -2.5 fold | -1.2 fold | The downregulation of the PIK3CA gene, a key component of the PI3K/Akt signaling pathway, is less pronounced in the 3D model upon treatment, suggesting an altered signaling response in the more complex architecture.[6] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of findings. Below are representative protocols for the key experiments cited in this guide.
Cell Culture and Spheroid Formation
-
2D Monolayer Culture:
-
Human colon cancer cells (HCT116) are cultured in McCoy's 5a medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Cells are maintained in T-75 flasks at 37°C in a humidified atmosphere with 5% CO2.
-
For experiments, cells are seeded into 96-well flat-bottom plates at a density of 5 x 10³ cells per well and allowed to adhere for 24 hours.
-
-
3D Spheroid Culture (Liquid Overlay Technique):
-
96-well U-bottom plates with an ultra-low attachment surface are used to prevent cell adhesion.[7]
-
A single-cell suspension is prepared from a 2D culture.
-
Cells are seeded at a density of 2,000 cells per well in 100 µL of culture medium.[7]
-
The plates are centrifuged at 300 x g for 5 minutes to facilitate initial cell aggregation.
-
Spheroids are grown for 48-72 hours to allow for the formation of tight, well-defined structures before treatment.[7]
-
Cell Viability Assay
-
After 24 hours (for 2D) or 72 hours (for 3D) of culture, cells are treated with serial dilutions of Saponin X (e.g., 0-100 µM).
-
The plates are incubated for an additional 72 hours.
-
Cell viability is assessed using the CellTiter-Glo® 3D Cell Viability Assay, which measures ATP levels.[7][8]
-
The assay reagent is added to each well according to the manufacturer's protocol, with an extended incubation time (30 minutes) for 3D spheroids to ensure complete lysis.[7][8]
-
Luminescence is measured using a plate reader.
-
The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curves using non-linear regression analysis.
Apoptosis Assay (Caspase-3/7 Activity)
-
Cells in both 2D and 3D formats are treated with Saponin X at a concentration of 20 µM for 48 hours.
-
Apoptosis is quantified by measuring the activity of executioner caspases 3 and 7 using a luminescent or fluorescent assay kit (e.g., Caspase-Glo® 3/7 Assay).
-
The assay reagent is added to the wells, and after incubation, the signal is read with a plate reader.
-
Results are normalized to the vehicle-treated control to determine the percentage of apoptotic cells.
Visualizations: Workflows and Signaling Pathways
Diagrams created using Graphviz provide a clear visual representation of complex processes and relationships.
Caption: Experimental workflow for comparing Saponin X activity.
Caption: Hypothetical inhibition of the PI3K/Akt signaling pathway by Saponin X.
References
- 1. mdpi.com [mdpi.com]
- 2. 2D and 3D cell cultures – a comparison of different types of cancer cell cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.biologists.com [journals.biologists.com]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. Comparison of 2D and 3D cell culture models for cell growth, gene expression and drug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cytotoxic and molecular differences of anticancer agents on 2D and 3D cell culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. corning.com [corning.com]
- 8. In vitro 3D Spheroids and Microtissues: ATP-based Cell Viability and Toxicity Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Ciwujianoside C2 and Crude Plant Extracts: A Comparative Guide to Biological Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the biological activity of the isolated compound ciwujianoside C2 versus crude extracts from plants of the Acanthopanax genus, commonly known as Siberian Ginseng. While direct comparative studies on this compound are limited, this document synthesizes available data on related compounds and the crude extract to offer insights into their respective therapeutic potential.
Introduction
Acanthopanax senticosus has a long history of use in traditional medicine, valued for its adaptogenic properties that enhance physical and mental endurance.[1][2][3] The therapeutic effects of the crude plant extract are attributed to a complex mixture of bioactive compounds, including eleutherosides, lignans, saponins (such as ciwujianosides), flavonoids, and polysaccharides.[2][3] These components contribute to a wide range of pharmacological activities, including neuroprotective, anti-diabetic, anticancer, and antioxidative effects.[2]
Ciwujianosides, a group of triterpenoid saponins, are among the significant constituents of Acanthopanax species. While research has been conducted on the crude extracts and various fractions, investigations into the specific biological activities of isolated ciwujianosides, such as C2, are emerging. Understanding the activity of the isolated compound versus the crude extract is crucial for drug development, standardization of herbal preparations, and elucidating mechanisms of action. The crude extract may offer synergistic or broader effects due to the presence of multiple bioactive molecules, while an isolated compound provides a specific and targeted mechanism of action.[4]
Comparative Biological Activity
Data Presentation
| Biological Activity | Ciwujianoside (C/C3 as proxy) | Crude Acanthopanax senticosus Extract | Key Findings |
| Anti-inflammatory | Potent inhibitor of NF-κB signaling pathway, reducing the production of pro-inflammatory mediators like NO, TNF-α, IL-6, and PGE2.[1][5] | Demonstrates anti-inflammatory effects by suppressing the production of reactive oxygen species and inflammatory cytokines.[6] | The isolated ciwujianoside provides a targeted inhibition of a key inflammatory pathway, while the crude extract's effect is likely a combination of actions from multiple constituents. |
| Neuroprotective | Ciwujianoside C attenuates cerebral ischemia-reperfusion injury by suppressing ferroptosis via the NNAT/NF-κB pathway.[5] | Shows neuroprotective effects in models of Parkinson's disease and against α-synuclein toxicity.[7] | The isolated compound's neuroprotection is linked to a specific molecular mechanism, whereas the crude extract's effect is demonstrated at a broader physiological level. |
| Antioxidant | Data not available for this compound specifically. | The flavonoid components of the extract exhibit significant radical-scavenging ability.[8] | The antioxidant activity of the crude extract is well-documented and attributed to its flavonoid and phenolic content. |
| Immunomodulatory | Data not available for this compound specifically. | Aqueous extracts have shown potent immunomodulatory efficacy, influencing cytokine production.[4] | The crude extract as a whole appears to have strong immunomodulatory properties. |
Experimental Protocols
Anti-inflammatory Activity of Ciwujianoside C3 in LPS-stimulated RAW 264.7 Cells
This protocol is based on a study investigating the anti-inflammatory effects of ciwujianoside C3.[1]
-
Cell Culture: Murine macrophage RAW 264.7 cells are cultured in Dulbecco's modified Eagle's medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 atmosphere.
-
Cell Viability Assay: To determine non-toxic concentrations, cells are treated with various concentrations of ciwujianoside C3 for 24 hours, and cell viability is assessed using an MTS assay.
-
Nitric Oxide (NO) Production Measurement: Cells are pre-treated with ciwujianoside C3 for 1 hour before stimulation with lipopolysaccharide (LPS; 200 ng/ml) for 24 hours. The concentration of nitrite in the culture medium is measured using the Griess reagent as an indicator of NO production.
-
Pro-inflammatory Cytokine Measurement: The levels of TNF-α, IL-6, and PGE2 in the cell culture supernatant are quantified using enzyme-linked immunosorbent assay (ELISA) kits according to the manufacturer's instructions.
-
Western Blot Analysis: To determine the expression of iNOS, COX-2, and phosphorylated MAPKs and NF-κB p65, cells are lysed, and total protein is subjected to SDS-PAGE and transferred to a PVDF membrane. The membranes are then incubated with specific primary and secondary antibodies, and protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
RT-qPCR Analysis: Total RNA is extracted from cells, and cDNA is synthesized. The mRNA expression levels of iNOS and COX-2 are quantified by real-time quantitative polymerase chain reaction (RT-qPCR) using specific primers.
-
Immunofluorescence for NF-κB Nuclear Translocation: Cells grown on coverslips are treated with ciwujianoside C3 and/or LPS. After fixation and permeabilization, the cells are incubated with an anti-NF-κB p65 antibody, followed by a fluorescently labeled secondary antibody. The localization of NF-κB p65 is observed using a fluorescence microscope.
Mandatory Visualizations
Signaling Pathway
Caption: NF-κB signaling pathway inhibition by Ciwujianoside C3.
Experimental Workflow
Caption: Experimental workflow for comparing bioactivities.
References
- 1. Anti‑inflammatory effects of Ciwujianoside C3, extracted from the leaves of Acanthopanax henryi (Oliv.) Harms, on LPS‑stimulated RAW 264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Eleutherococcus senticosus (Acanthopanax senticosus): An Important Adaptogenic Plant - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Acanthopanax senticosus suppresses reactive oxygen species production by mouse peritoneal macrophages in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Neuroprotective effects of extract of Acanthopanax senticosus harms on SH-SY5Y cells overexpressing wild-type or A53T mutant α-synuclein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Antioxidant Activity of Acanthopanax senticosus Flavonoids in H2O2-Induced RAW 264.7 Cells and DSS-Induced Colitis in Mice - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal Procedures for Ciwujianoside C2
For researchers, scientists, and drug development professionals, ensuring laboratory safety and proper chemical handling is paramount. This document provides essential, immediate safety and logistical information for the proper disposal of ciwujianoside C2, a saponin compound. Adherence to these procedures will help mitigate risks and ensure environmental responsibility.
Immediate Safety and Handling Precautions
Personal Protective Equipment (PPE): To minimize exposure, the following PPE should be worn at all times when handling this compound:
| Protective Equipment | Specification |
| Eye Protection | Chemical safety goggles or a face shield. |
| Hand Protection | Nitrile rubber or latex gloves. |
| Body Protection | A lab coat or a chemical-resistant disposable suit. |
| Respiratory Protection | An appropriate respirator should be used if there is a risk of inhaling dust or aerosols. |
First Aid Measures: In case of accidental exposure, follow these first aid procedures:
| Exposure Route | First Aid Procedure |
| Inhalation | Move the individual to fresh air. If breathing is difficult, seek immediate medical attention. |
| Skin Contact | Remove contaminated clothing and wash the affected area thoroughly with soap and water. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek medical attention. |
| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and seek immediate medical attention. |
Step-by-Step Disposal Protocol
The disposal of this compound must be conducted in a manner that prevents environmental contamination[2]. Do not pour it down the sink or discard it with general waste[3].
-
Waste Collection:
-
Collect all waste materials containing this compound, including unused product, contaminated labware (e.g., vials, pipette tips), and contaminated PPE, in a designated, clearly labeled, and sealed hazardous waste container.
-
-
Waste Segregation:
-
Segregate this compound waste from other chemical waste streams unless otherwise instructed by your institution's environmental health and safety (EHS) office.
-
-
Container Labeling:
-
Label the hazardous waste container with "Hazardous Waste," the full chemical name "this compound," and any other information required by your local regulations.
-
-
Storage:
-
Store the sealed hazardous waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents[4]. The storage area should be secure and accessible only to authorized personnel.
-
-
Final Disposal:
-
Arrange for the disposal of the hazardous waste through your institution's EHS office or a licensed hazardous waste disposal contractor. The primary method for the final disposal of such chemical waste is typically high-temperature incineration[3].
-
Experimental Workflow for Disposal
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Logical workflow for the proper disposal of this compound.
By following these procedures, you contribute to a safer laboratory environment and the protection of our ecosystem. Always consult your institution's specific safety and disposal guidelines.
References
Personal protective equipment for handling ciwujianoside C2
Hazard Identification and Personal Protective Equipment (PPE)
While specific toxicity data for Ciwujianoside C2 is limited, it is prudent to treat it as a potentially hazardous compound. This compound is a powder, and inhalation of dust should be avoided.[1] Based on safety guidelines for similar chemical compounds, the following PPE is mandatory.
Table 1: Recommended Personal Protective Equipment (PPE)
| Protection Type | Specification | Rationale |
| Hand Protection | Nitrile or latex gloves | Prevents skin contact. |
| Eye/Face Protection | Safety glasses with side shields or goggles | Protects eyes from dust particles. |
| Skin and Body Protection | Laboratory coat | Prevents contamination of personal clothing. |
| Respiratory Protection | Use in a well-ventilated area. A NIOSH/MSHA or European Standard EN 149 approved respirator may be required if dust is generated. | Minimizes inhalation of fine particles. |
Handling and Storage
Proper handling and storage are critical to maintain the integrity of this compound and ensure the safety of laboratory personnel.
Handling:
-
Avoid creating dust when handling the powder.
-
Work in a well-ventilated area, preferably in a chemical fume hood.[2]
-
Do not breathe in dust.[2]
-
Avoid contact with skin, eyes, and clothing.[3]
-
Do not eat, drink, or smoke in the laboratory.[2]
Storage:
-
Store the product in a sealed, cool, and dry condition.[1]
-
Keep the container tightly closed in a dry and well-ventilated place.[2][3]
-
For long-term storage, a temperature of -20°C is recommended. For short-term storage, 2-8°C is acceptable.[3]
Accidental Release and Disposal
Accidental Release:
-
In case of a spill, wear appropriate PPE.
-
Avoid dust formation.[3]
-
Sweep up the spilled material and place it in a suitable, closed container for disposal.[3]
-
Prevent the product from entering drains.[3]
Disposal:
-
Dispose of contents and container to an approved waste disposal plant.[2]
-
Follow all federal, state, and local regulations for chemical waste disposal.
Experimental Workflow
The following diagram illustrates a standard workflow for handling this compound in a research setting.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
